6-Chloroquinoline-3-carbonitrile: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Applications in Drug Discovery
Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need for versatile, structurally rigid scaffolds. 6-Chloroquinoline-3-carbonitrile (CAS: 13669-66-4) represent...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need for versatile, structurally rigid scaffolds. 6-Chloroquinoline-3-carbonitrile (CAS: 13669-66-4) represents a highly privileged pharmacophore[1]. The quinoline core provides a robust framework for π-π stacking interactions with biological targets, while the orthogonal reactivity of the 6-chloro and 3-cyano substituents enables divergent synthetic pathways[1]. This whitepaper provides a comprehensive technical guide to its physicochemical properties, validated synthetic protocols, and downstream applications.
Physicochemical Profiling and Molecular Architecture
Understanding the baseline properties of a building block is critical for solubility predictions, formulation, and reaction planning. The dual electron-withdrawing nature of the chloro and cyano groups significantly lowers the pKa of the quinoline nitrogen, impacting both its basicity and its interaction with target proteins[1].
Table 1: Quantitative Physicochemical Data of 6-Chloroquinoline-3-carbonitrile
Property
Value
Causality / Implication in Research
CAS Number
13669-66-4
Unique identifier for procurement and database indexing[1].
Low molecular weight allows significant room for downstream functionalization while remaining strictly within Lipinski's Rule of 5[1].
Structure
Quinoline core, 6-Cl, 3-CN
Fused bicyclic aromatic system. The 6-position halogen and 3-position cyano group provide orthogonal sites for cross-coupling and reduction[1].
Synthetic Methodologies: The Meth-Cohn Approach
The most robust method for constructing the 6-chloroquinoline-3-carbonitrile scaffold is the Meth-Cohn synthesis[1]. This methodology relies on the Vilsmeier-Haack reagent (a complex of DMF and POCl3) to construct the functionalized quinoline ring from a simpler acetanilide derivative.
Causality of Reagent Choice:
Phosphorus oxychloride (POCl3) serves a dual purpose in this reaction: it acts as a chlorinating agent to generate the highly reactive chloroiminium electrophile from DMF, and it subsequently drives the crucial dehydration/cyclization step[1].
Self-Validating System: This protocol includes in-process controls (IPC) to ensure reaction completion before quenching, preventing the isolation of uncyclized intermediates.
Preparation of Vilsmeier Reagent: In an oven-dried, argon-flushed round-bottom flask, cool anhydrous N,N-dimethylformamide (DMF) (3.0 equiv) to 0 °C. Add POCl3 (7.0 equiv) dropwise over 30 minutes to maintain the internal temperature below 5 °C.
Rationale: The formation of the Vilsmeier reagent is highly exothermic; temperature control prevents reagent degradation.
Substrate Addition: Add the starting acetanilide derivative (1.0 equiv) portion-wise to the chilled complex.
Cyclization: Heat the reaction mixture to 85–90 °C for 4–6 hours[1].
Validation: Monitor the reaction via TLC (Hexanes:EtOAc 3:1) or LC-MS. Do not proceed until the intermediate mass is completely consumed.
Quenching: Cool the mixture to room temperature and pour it slowly over crushed ice. Neutralize carefully with saturated aqueous sodium acetate to pH 7[1].
Rationale: Neutralization precipitates the quinoline product and prevents unwanted acid-catalyzed hydrolysis of the cyano group.
Isolation: Extract the aqueous layer with ethyl acetate (3 x 50 mL), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Purification: Recrystallize the crude solid from ethanol to yield pure 6-Chloroquinoline-3-carbonitrile[1].
Workflow of the Meth-Cohn synthesis for 6-Chloroquinoline-3-carbonitrile.
Chemical Reactivity and Downstream Functionalization
The true value of 6-Chloroquinoline-3-carbonitrile lies in its orthogonal reactivity, making it a highly versatile building block[1].
Reduction: The 3-cyano group can be selectively reduced to an amine (e.g., using Raney Ni/H2) without dehalogenating the 6-chloro position if pressures and temperatures are carefully controlled. This yields a primary amine useful for subsequent amide coupling[1].
Oxidation & Hydrolysis: The cyano group can be hydrolyzed to form quinoline-3-carboxylic acid derivatives, which are excellent intermediates for synthesizing biologically active amides[1].
Nucleophilic Substitution & Cross-Coupling: The chlorine atom at the 6-position is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or direct nucleophilic substitution[1].
Step-by-Step Protocol: Suzuki-Miyaura Cross-Coupling at the 6-Position
Reagent Loading: In a Schlenk tube, combine 6-Chloroquinoline-3-carbonitrile (1.0 equiv), an arylboronic acid (1.2 equiv), Pd(dppf)Cl2 (0.05 equiv), and K2CO3 (2.0 equiv).
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v).
Rationale: Water is necessary to dissolve the inorganic base and activate the boronic acid via a boronate complex, while dioxane solubilizes the organic reactants.
Reaction: Purge the vessel with argon for 10 minutes, seal, and heat at 90 °C for 12 hours.
Validation: Perform UPLC-MS to confirm the disappearance of the m/z 188 peak and the appearance of the target cross-coupled mass.
Workup: Filter the mixture through a Celite pad to remove palladium black, extract with EtOAc, and purify via silica gel flash chromatography.
Applications in Medicinal Chemistry and Material Science
6-Chloroquinoline-3-carbonitrile derivatives exhibit profound biological activities. The quinoline core is a known privileged structure in antimicrobial, antimalarial, and anticancer agents[1]. The addition of the 3-cyano group provides a potent hydrogen bond acceptor that can interact with kinase hinge regions or specific enzymatic pockets.
Furthermore, researchers utilize this scaffold in material science to develop novel dyes and catalytic ligands[1]. Recent advancements also demonstrate the utility of substituted quinoline derivatives in complex dehydrogenative coupling reactions catalyzed by manganese pincer complexes, highlighting their stability under advanced catalytic conditions[2].
Logical relationship mapping of structural features to downstream applications.
Analytical Validation Protocols
To ensure the integrity of the synthesized 6-Chloroquinoline-3-carbonitrile before downstream application, a self-validating analytical suite is mandatory.
1H NMR (400 MHz, DMSO-d6): Look for the highly deshielded aromatic protons of the quinoline core. The proton at the 2-position (adjacent to the nitrogen and cyano group) will appear as a distinct singlet downfield (typically >8.8 ppm).
13C NMR (100 MHz, DMSO-d6): The cyano carbon should appear around 115-117 ppm, confirming the survival of the nitrile group during cyclization.
HRMS (ESI-TOF): Calculated for C10H6ClN2+[M+H]+: 189.0214. The isotopic pattern must show the characteristic 3:1 ratio for the 35Cl and 37Cl isotopes, validating the presence of the intact chlorine atom at the 6-position.
Advanced Synthesis and Biological Profiling of Quinoline-3-Carbonitrile Derivatives: A Technical Whitepaper
Introduction & Pharmacological Landscape Quinoline-3-carbonitrile derivatives represent a privileged class of nitrogen-containing heterocycles with profound significance in medicinal chemistry and drug discovery[1]. The...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Pharmacological Landscape
Quinoline-3-carbonitrile derivatives represent a privileged class of nitrogen-containing heterocycles with profound significance in medicinal chemistry and drug discovery[1]. The fusion of a pyridine ring with a benzene core provides a highly versatile scaffold capable of interacting with diverse biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions[2].
Recent structure-activity relationship (SAR) studies have highlighted their broad-spectrum therapeutic potential:
Antibacterial Activity: Specific derivatives act as potent DNA gyrase inhibitors. For instance, compounds with a low-lying Lowest Unoccupied Molecular Orbital (LUMO) and a band gap energy of ~3.40 eV have demonstrated strong binding affinities to bacterial DNA gyrase. These compounds obey Lipinski's Rule of Five without inducing off-target mammalian toxicity[3].
Antidiabetic Activity: Arylated tetrahydrobenzo[h]quinoline-3-carbonitriles have shown competitive inhibition against carbohydrate digestive enzymes (α-amylase and α-glucosidase), with IC50 values significantly outperforming standard clinical drugs like acarbose[4].
Anticancer & Chemosensing: Pyrazolo[3,4-h]quinoline-3-carbonitriles not only exhibit antiproliferative properties but also serve as highly sensitive "turn-off" fluorescent chemosensors for detecting Fe3+ ions[5].
Mechanistic Causality in Multicomponent Reactions (MCRs)
The synthesis of highly functionalized quinoline-3-carbonitriles is predominantly achieved via one-pot multicomponent reactions (MCRs). MCRs are favored in modern synthetic chemistry due to their high atom economy, convergence, and the avoidance of intermediate purification steps, which minimizes solvent waste[6].
The fundamental mechanism typically involves a cascade of condensation, addition, and cyclization events[4]:
Knoevenagel Condensation: An aromatic aldehyde reacts with an active methylene compound (e.g., ethyl cyanoacetate or malononitrile) to form a highly electrophilic 2-arylidenethyl cyanoacetate intermediate.
Enamine Formation: Simultaneously, a cyclic ketone (e.g., 6-methoxy-1-tetralone) reacts with an amine source (like ammonium acetate) to form an ethanimine, which rapidly tautomerizes to its more reactive enamine form[4].
Michael Addition: The nucleophilic enamine attacks the Knoevenagel adduct, generating an acyclic Michael intermediate.
Intramolecular Cyclization & Aromatization: Base-catalyzed intramolecular cyclization followed by dehydration yields the thermodynamically stable quinoline-3-carbonitrile core[4].
Mechanistic pathway of multicomponent quinoline-3-carbonitrile synthesis.
State-of-the-Art Synthetic Methodologies
Microwave-Assisted Green Synthesis via Magnetic Nanocatalysts
Traditional reflux methods often suffer from prolonged reaction times and difficult catalyst recovery. Recent advancements utilize engineered Nitrogen-doped Graphene Quantum Dots anchored on Cobalt Ferrate spherical nanocomposites (N-GQDs/CoFe2O4)[6]. The spherical morphology is critical; empirical data proves that spherical nanoparticles provide more accessible active sites compared to rod, prism, or cubic structures, thereby maximizing catalytic turnover[6]. Under microwave (MW) irradiation, this system achieves exceptional yields rapidly[6].
Protocol 1: MW-Assisted Synthesis of Quinoline-3-Carbonitriles [6]
Preparation: In a 25 mL round-bottom flask, combine equimolar ratios (1.0 mmol) of the selected aryl aldehyde, methyl cyanoacetate, and an aromatic amine.
Catalyst Addition: Add 20 mg of the N-GQDs/CoFe2O4 magnetic nanocatalyst and suspend the mixture in 5 mL of absolute ethanol. Causality Note: Ethanol acts as both a green solvent and an excellent microwave susceptor, ensuring uniform dielectric heating.
Homogenization: Stir the mixture vigorously for 1 minute at ambient temperature to ensure uniform dispersion of the heterogeneous catalyst.
Microwave Irradiation: Subject the flask to microwave irradiation at 400 W. Monitor the reaction progress via Thin Layer Chromatography (TLC). The reaction is typically complete within 60–90 seconds.
Workup & Recovery: Upon completion, apply an external magnetic field to the flask to rapidly decant the catalyst. The catalyst can be washed with ethanol and reused for up to 7 runs without significant loss of activity[6].
Purification: Filter the crude product from the solvent and wash with cold, dry ethanol to yield the pure quinoline-3-carbonitrile derivative.
Four-Component Domino Synthesis of Pyrazolo[3,4-h]quinoline-3-carbonitriles
To access complex fused polycyclic systems, a four-component domino reaction is employed. The reaction between 1-aryl-1,5,6,7-tetrahydro-4H-indazol-4-ones, aromatic aldehydes, malononitrile, and ammonium acetate yields highly fluorescent pyrazolo[3,4-h]quinoline-3-carbonitriles[5]. A critical parameter in this synthesis is the stoichiometry of ammonium acetate; utilizing 2 equivalents shifts the thermodynamic equilibrium favorably toward enamine formation, increasing the yield from 50% to over 70%[5].
Protocol 2: Domino Synthesis of Pyrazolo-Fused Derivatives [5]
Reaction Assembly: Mix 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one (1.0 mmol), 4-chlorobenzaldehyde (1.0 mmol), and malononitrile (1.0 mmol) in a reaction vessel.
Amine Source: Add ammonium acetate (2.0 mmol). Causality Note: The excess ammonium acetate ensures complete conversion of the ketone to the requisite enamine intermediate, preventing the stalling of the Michael addition step.
Solvent & Heating: Suspend the reactants in ethanol (10 mL) and subject to standard reflux until TLC indicates the complete disappearance of starting materials (approx. 6 hours).
Isolation: Cool the mixture to room temperature. The resulting precipitate is filtered, washed with cold ethanol (2 mL), and dried under vacuum to afford the product in up to 96% yield[5].
Quantitative Yield & Reaction Condition Analysis
Table 1: Comparison of Synthetic Strategies for Quinoline-3-Carbonitrile Derivatives
Cell cycle arrest and apoptosis induction; enhanced by N-methylation.
Conclusion
The synthesis of quinoline-3-carbonitrile derivatives has evolved from classical, time-consuming reflux methods to highly efficient, green, and atom-economical multicomponent reactions. By leveraging engineered nanocatalysts like N-GQDs/CoFe2O4 and optimizing thermodynamic parameters (e.g., stoichiometric ratios of amine sources), researchers can rapidly assemble these complex scaffolds[5][6]. The resulting derivatives possess finely tunable electronic properties (such as specific HOMO-LUMO gaps) that dictate their profound efficacy as antibacterial, antidiabetic, and anticancer agents[3][4].
6-Chloroquinoline-3-carbonitrile: Synthesis, Functionalization, and Applications in Medicinal Chemistry
Executive Summary 1 is a highly versatile aromatic heterocyclic compound characterized by a fused bicyclic quinoline core, a chlorine atom at the C6 position, and a cyano group at the C3 position[1]. This specific substi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1 is a highly versatile aromatic heterocyclic compound characterized by a fused bicyclic quinoline core, a chlorine atom at the C6 position, and a cyano group at the C3 position[1]. This specific substitution pattern makes it a privileged scaffold in medicinal chemistry and materials science[1]. The electron-withdrawing nature of both the chlorine and the cyano groups significantly modulates the physicochemical properties of the quinoline ring, enhancing its viability as a building block for kinase inhibitors, antimicrobial agents, and complex heterocycles[1].
Physicochemical Profiling & Structural Rationale
Understanding the structure-activity relationship (SAR) of this core is critical for drug development. The structural rationale behind the experimental and pharmacological utility of this compound relies on two key functional groups:
C6-Chlorine : The halogen at the 6-position serves a dual purpose. First, it increases the lipophilicity of the molecule, improving cellular permeability. Second, it acts as a metabolic block, preventing rapid oxidation by cytochrome P450 enzymes at a typically vulnerable site on the quinoline ring.
C3-Carbonitrile : The cyano group acts as a powerful bioisostere for halogens or small lipophilic groups. In the context of target binding, the nitrogen of the cyano group serves as a highly directional hydrogen-bond acceptor, which is particularly effective for anchoring the molecule within the hinge region of ATP-binding pockets in kinases[2].
Table 1: Physicochemical Properties of 6-Chloroquinoline-3-carbonitrile and Key Derivatives
The most robust and widely utilized method for constructing the substituted quinoline core is the4[1]. This approach relies on the Vilsmeier-Haack formylation logic to drive an intramolecular cyclization[4].
Causality of the Reagents :
The reaction utilizes Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[4]. POCl₃ is chosen because it effectively activates DMF to form a highly electrophilic chloroiminium ion. When an acetanilide derivative (such as N-(4-chlorophenyl)acetamide) is introduced, the electrophile attacks the activated ortho-position of the aromatic ring. This formylation sets the stage for an intramolecular aldol-type condensation, yielding a 2-chloro-3-formylquinoline intermediate[4].
To achieve the final 3-carbonitrile target, the formyl group undergoes oximation (using hydroxylamine hydrochloride) followed by dehydration (typically using thionyl chloride, SOCl₂). SOCl₂ is selected because it acts as a potent dehydrating agent, driving the reaction to completion through the irreversible release of SO₂ and HCl gases.
Fig 1: Stepwise mechanism of Meth-Cohn cyclization and functional group conversion.
Validated Experimental Protocol: Synthesis of 4-Bromo-6-chloroquinoline-3-carbonitrile
This derivative is a critical intermediate because the C4-bromine serves as an excellent leaving group for downstream cross-coupling or nucleophilic aromatic substitution (S_NAr)[2]. The following protocol outlines a self-validating workflow for its synthesis.
Charge a dry, argon-purged round-bottom flask with 6-chloroquinolin-4-ol (1.0 eq) and anhydrous dichloroethane (DCE) as the solvent. Causality: DCE is chosen over dichloromethane due to its higher boiling point, allowing for the elevated temperatures required for bromination.
Slowly add phosphorus oxybromide (POBr₃, 1.5 eq) dropwise at 0°C. Causality: POBr₃ serves to convert the C4-hydroxyl group into a reactive bromide leaving group[2].
Step 2: Reaction Execution
Attach a reflux condenser and heat the mixture to 80°C for 4-6 hours.
Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is deemed complete when the lower R_f starting material spot is entirely consumed, replaced by a higher R_f product spot (due to the loss of the polar hydroxyl group).
Step 3: Quenching and Workup
Cool the reaction to 0°C and carefully quench with ice water. Causality: Slow quenching is mandatory to safely neutralize unreacted POBr₃ and prevent violent exothermic splashing.
Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with saturated NaHCO₃ (to neutralize residual acid) and brine (to remove water-soluble impurities).
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 4: Purification
Recrystallize the crude product from ethanol to yield pure 2[2]. Verify purity via melting point analysis and LC-MS.
Derivatization and Chemical Reactivity
The 6-chloroquinoline-3-carbonitrile scaffold is highly reactive, allowing for extensive derivatization[1]:
Oxidation : The core can be oxidized using potassium permanganate (KMnO₄) to yield quinoline-3-carboxylic acid derivatives, which are valuable for synthesizing amide-linked libraries[1].
Reduction : Treatment with reducing agents like lithium aluminum hydride (LiAlH₄) converts the cyano group into a primary amine (-CH₂NH₂), expanding its utility in synthesizing complex alkaloids[1].
Nucleophilic Substitution (S_NAr) : The C4 position (especially in the 4-bromo derivative) is highly electrophilic due to the electron-withdrawing nature of the adjacent cyano group and the quinoline nitrogen. Nucleophiles such as amines can easily displace the halogen to form compounds like 3[3].
Pharmacological Mechanisms of Action
Quinoline derivatives are renowned for their broad-spectrum biological activities, particularly in oncology and infectious diseases[5].
Compounds derived from 6-chloroquinoline-3-carbonitrile frequently act as competitive kinase inhibitors[1]. The flat, aromatic quinoline core intercalates into the hydrophobic ATP-binding pocket of target kinases (such as EGFR or Src). The C3-carbonitrile group forms a critical hydrogen bond with the backbone amides of the kinase hinge region, while the C6-chlorine projects into a hydrophobic sub-pocket, enhancing binding affinity and residence time. This competitive inhibition blocks ATP binding, halting downstream signaling cascades (e.g., PI3K/AKT, MAPK) and ultimately triggering apoptosis and cell cycle arrest[2].
Fig 2: Mechanism of action for quinoline-3-carbonitrile derivatives in kinase inhibition.
Conclusion
The 6-chloroquinoline-3-carbonitrile scaffold represents a master key in modern medicinal chemistry. By leveraging robust synthetic routes like the Meth-Cohn reaction and exploiting the predictable reactivity of its functional groups, researchers can rapidly generate diverse libraries of bioactive molecules. Its inherent physicochemical properties—specifically the metabolic stability imparted by the C6-chlorine and the target-anchoring capability of the C3-carbonitrile—make it an indispensable building block for next-generation therapeutics.
The Chloroquinoline-3-carbonitrile Scaffold: A Comprehensive Technical Guide on Synthesis, Reactivity, and Drug Discovery Applications
Executive Summary & Structural Rationale In modern medicinal chemistry and heterocyclic synthesis, the chloroquinoline-3-carbonitrile scaffold stands out as a highly versatile, privileged pharmacophore. The unique arrang...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
In modern medicinal chemistry and heterocyclic synthesis, the chloroquinoline-3-carbonitrile scaffold stands out as a highly versatile, privileged pharmacophore. The unique arrangement of functional groups—specifically the electron-withdrawing cyano (–CN) group at the C-3 position adjacent to a labile halogen (chloro) at the C-2 or C-4 position—creates a highly electrophilic core. This structural configuration drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline ring, predisposing it to a wide array of chemical transformations, most notably Nucleophilic Aromatic Substitution (SNAr) and cascade cycloadditions [1].
As a Senior Application Scientist, I approach this scaffold not just as a static molecule, but as a dynamic building block. By carefully manipulating the reaction conditions, researchers can leverage the orthogonal reactivity of the chloro and cyano groups to synthesize complex tricyclic systems (e.g., pyrimido[4,5-b]quinolines)[2] or potent kinase inhibitors[3].
Reactivity profile of chloroquinoline-3-carbonitriles leading to bioactive heterocycles.
The synthesis and subsequent functionalization of chloroquinoline-3-carbonitriles require precise control over reaction parameters. Below are detailed, field-proven methodologies explaining the causality behind each experimental choice.
Protocol A: One-Pot Synthesis of 2-Chloroquinoline-3-carbonitrile via Dehydration
Objective: Convert 2-chloroquinoline-3-carbaldehyde to the corresponding nitrile.
Rationale: Traditional methods require multi-step oxime formation and subsequent dehydration. Using sodium azide (NaN₃) in phosphorus oxychloride (POCl₃) provides a one-pot cascade. POCl₃ acts as both a solvent and a powerful dehydrating agent, driving the in situ formed intermediate rapidly to the nitrile [4].
Step-by-Step Workflow:
Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-chloroquinoline-3-carbaldehyde (1.0 eq) in anhydrous POCl₃ (10 volumes).
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Carefully add NaN₃ (1.5 eq) portion-wise.
Causality: NaN₃ is a potent nucleophile that attacks the activated aldehyde. Strict temperature control is critical here to prevent the rapid accumulation and potential detonation of hydrazoic acid intermediates.
Reflux & Dehydration: Heat the reaction mixture to reflux (approx. 105 °C) for 2–4 hours. Monitor the reaction via TLC (Hexane/EtOAc 7:3).
Causality: Refluxing provides the necessary activation energy for the dehydration of the intermediate, driven by the highly oxophilic nature of the phosphorus atom in POCl₃.
Quench & Workup: Cool the reaction to room temperature and carefully pour the mixture over crushed ice. Neutralize slowly with saturated aqueous NaHCO₃.
Causality: Slow, temperature-controlled quenching destroys excess POCl₃, preventing violent exothermic hydrolysis that could degrade the newly formed nitrile.
Isolation: Extract the aqueous layer with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via recrystallization to yield the pure 2-chloroquinoline-3-carbonitrile.
Protocol B: SNAr Synthesis of 4-Anilinoquinoline-3-carbonitriles (EGFR Inhibitor Core)
Objective: Couple 4-chloroquinoline-3-carbonitrile with an aniline derivative to form a kinase inhibitor core.
Rationale: The C-4 position is highly electrophilic due to the synergistic electron-withdrawing effects of the quinoline nitrogen and the C-3 cyano group. This stabilizes the negatively charged Meisenheimer complex, allowing for direct SNAr without the need for transition-metal catalysis [3].
Step-by-Step Workflow:
Preparation: Suspend 4-chloroquinoline-3-carbonitrile (1.0 eq) and the desired aniline (e.g., 3-chloro-4-fluoroaniline, 1.1 eq) in a polar protic solvent such as isopropanol.
Reaction: Heat the mixture to reflux (80 °C) for 4–6 hours. Add a catalytic amount of concentrated HCl.
Causality: The polar solvent stabilizes the charged intermediate. The catalytic HCl protonates the quinoline nitrogen, significantly lowering the LUMO and further increasing the electrophilicity of the C-4 carbon, accelerating the nucleophilic attack.
Monitoring: Verify the consumption of the starting material via LC-MS. The formation of the highly conjugated product often results in a distinct color shift to deep yellow/orange.
Isolation: Upon completion, cool the reaction to room temperature. Because a protic solvent was used under acidic conditions, the product typically precipitates cleanly as the hydrochloride salt. Filter the solid, wash with cold isopropanol, and dry under high vacuum.
The most clinically significant application of the 4-chloroquinoline-3-carbonitrile scaffold is in the development of irreversible tyrosine kinase inhibitors. By substituting the C-4 position with an aniline and attaching a Michael acceptor (e.g., a crotonamide or butynamide group) at the C-6 position, researchers developed compounds like EKB-569 (Pelitinib) . These molecules bind to the ATP-binding pocket of EGFR and HER-2, where the Michael acceptor undergoes a covalent reaction with a conserved cysteine residue (Cys773 in EGFR), leading to irreversible enzyme inactivation and tumor cell apoptosis[3].
Mechanism of irreversible EGFR kinase inhibition by 4-anilinoquinoline-3-carbonitriles.
Antimicrobial and Anti-inflammatory Agents
Beyond oncology, the scaffold exhibits broad-spectrum utility. AlCl₃-mediated C-C bond formation at the C-2 position with various indoles yields 2-(1H-indol-3-yl)quinoline-3-carbonitriles, which act as potent PDE4 inhibitors [5]. Furthermore, halogenated derivatives such as 2,7-dichloroquinoline-3-carbonitrile have demonstrated significant antibacterial efficacy against both Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) strains [6].
Quantitative Data Summary
The table below synthesizes the quantitative biological efficacy of key chloroquinoline-3-carbonitrile derivatives across different therapeutic targets.
Compound Class
Target / Application
Key Substituent
Quantitative Activity / Efficacy
Reference
4-Anilinoquinoline-3-carbonitriles
EGFR / HER-2 Kinases
6-butynamide, 4-(3-chloro-4-fluoroanilino)
Potent irreversible inhibition; advanced to phase I clinical trials (EKB-569)
Mekheimer, R. A., Al-Sheikh, M. A., Medrasi, H. Y., Bahatheg, G. A., & Sadek, K. U. "Chloroquinoline-3-carbonitriles: Synthesis and Reactions." Current Organic Chemistry, 2019.[Link]
Kumar, K., et al. "C-C bond formation at C-2 of a quinoline ring: Synthesis of 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives as a new class of PDE4 inhibitors." Bioorganic and Medicinal Chemistry, 2012.[Link]
Wissner, A., et al. "Synthesis and Structure−Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2)." Journal of Medicinal Chemistry, 2003.[Link]
Abdi, B., Fekadu, M., Zeleke, D., & Melaku, Y. "Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs." ResearchGate, 2021.[Link]
Singh, J. B., Mishra, K., Gupta, T., & Singh, R. M. "Copper-catalyzed cascade reaction: synthesis of pyrimido[4,5-b]quinolinones from 2-chloroquinoline-3-carbonitriles with (aryl)methanamines." New Journal of Chemistry, 2018.[Link]
discovery and development of quinoline-based kinase inhibitors
An In-depth Technical Guide to the Discovery and Development of Quinoline-Based Kinase Inhibitors The quinoline scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the backbone of numerous cl...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Discovery and Development of Quinoline-Based Kinase Inhibitors
The quinoline scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the backbone of numerous clinically successful kinase inhibitors. Its inherent drug-like properties and synthetic tractability have made it a focal point in the development of targeted cancer therapies. This technical guide provides a comprehensive overview of the discovery and development of quinoline-based kinase inhibitors, intended for researchers, scientists, and drug development professionals. We will delve into the strategic design principles, structure-activity relationships (SAR), and mechanisms of action that underpin the efficacy of these compounds. Furthermore, this guide will present detailed experimental protocols and workflows, offering actionable insights for the preclinical evaluation of novel quinoline-based kinase inhibitors.
The Quinoline Scaffold: A Cornerstone of Kinase Inhibition
Kinases are a class of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of proteins.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1] The quinoline ring system, a bicyclic aromatic heterocycle, has proven to be a versatile and effective scaffold for the design of potent and selective kinase inhibitors.[2][3] Its rigid structure allows for precise orientation of substituents to interact with the ATP-binding pocket of kinases, while its chemical properties are amenable to a wide range of synthetic modifications.[3]
Several FDA-approved quinoline-containing compounds are utilized in clinical settings as kinase inhibitors, underscoring their importance in oncology.[4] These drugs have demonstrated significant efficacy in treating various malignancies by targeting key signaling pathways involved in tumor growth, proliferation, and survival.[5][6]
Strategic Design and Medicinal Chemistry of Quinoline-Based Kinase Inhibitors
The development of effective quinoline-based kinase inhibitors is a multi-faceted process that relies on a deep understanding of structure-activity relationships (SAR) and the principles of structure-based drug design.
Structure-Activity Relationship (SAR) Insights
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline core. Key SAR insights include:
Substitution at Position 4: The 4-anilinoquinoline scaffold is a common feature in many potent kinase inhibitors. The aniline moiety often serves as a key hydrogen bond donor and acceptor, interacting with the hinge region of the kinase domain.
The Role of the 3-Cyano Group: A cyano group at the 3-position can enhance the inhibitory activity of certain quinoline derivatives.
Modifications at Positions 6 and 7: The 6- and 7-positions of the quinoline ring are often functionalized to improve solubility, metabolic stability, and target selectivity. For instance, the introduction of a 7-ethoxy group is a feature of some potent inhibitors.[2]
Exploration of Fused Ring Systems: The development of novel scaffolds, such as the 3H-pyrazolo[4,3-f]quinoline moiety, has led to the discovery of inhibitors with unique selectivity profiles and the ability to target drug-resistant mutant kinases.[7][8] This scaffold has shown potent inhibition of kinases like FLT3 and CDK2.[7]
Synthesis of the Quinoline Core
The versatility of the quinoline scaffold is, in part, due to the numerous synthetic routes available for its construction. The choice of synthetic strategy is often dictated by the desired substitution pattern.
Conrad-Limpach-Knorr Synthesis: This method involves the reaction of anilines with β-ketoesters to produce either 4-quinolones or 2-quinolones depending on the reaction temperature.[6]
Povarov-Doebner Reaction: This multicomponent reaction allows for the rapid assembly of diverse 3H-pyrazolo[4,3-f]quinoline-containing compounds from readily available starting materials.[7][8]
The Friedländer synthesis is a widely used method for the preparation of quinolines. The following is a generalized protocol:
Objective: To synthesize a substituted quinoline via the Friedländer annulation.
Materials:
2-aminobenzaldehyde or 2-aminoketone derivative
A compound containing a reactive α-methylene group (e.g., a ketone or ester)
Base catalyst (e.g., potassium hydroxide, sodium ethoxide) or acid catalyst (e.g., p-toluenesulfonic acid)
An appropriate solvent (e.g., ethanol, toluene)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde/ketone and the α-methylene carbonyl compound in the chosen solvent.
Catalyst Addition: Add the catalyst to the reaction mixture.
Reflux: Heat the reaction mixture to reflux and maintain for a period determined by thin-layer chromatography (TLC) monitoring.
Work-up: Upon completion, cool the reaction to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified.
Purification: The crude product is purified by recrystallization or column chromatography to yield the desired quinoline derivative.
Mechanism of Action of Clinically Approved Quinoline-Based Kinase Inhibitors
Several quinoline-based kinase inhibitors have received regulatory approval and are now standard-of-care treatments for various cancers. These drugs exhibit diverse mechanisms of action, targeting a range of kinases involved in oncogenesis.
Multi-Targeted Tyrosine Kinase Inhibitors
Many quinoline-based inhibitors are multi-targeted, meaning they inhibit several different kinases simultaneously. This can lead to a broader anti-tumor effect and may help to overcome resistance mechanisms.
Crizotinib is a potent inhibitor of ALK, ROS1, and c-Met receptor tyrosine kinases.[10][11] In a subset of NSCLC patients, a chromosomal rearrangement leads to the formation of an EML4-ALK fusion oncogene, which results in constitutive activation of the ALK kinase and drives tumor growth.[11] Crizotinib acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ALK kinase domain.[21][22] This prevents the autophosphorylation of the kinase and blocks downstream signaling pathways, including the PI3K/Akt, STAT3, and RAS/MAPK pathways, ultimately leading to cell cycle arrest and apoptosis of the cancer cells.[21][22]
Caption: Crizotinib inhibits the constitutively active EML4-ALK fusion protein, blocking downstream pro-survival and proliferative signaling pathways.
Detailed Mechanism of Action: Cabozantinib
Cabozantinib is a multi-kinase inhibitor that targets MET, VEGFRs, and AXL, key drivers of tumorigenesis.[12][23] The MET and AXL pathways are implicated in tumor cell proliferation, migration, and invasion, while VEGFRs are crucial for angiogenesis.[13][14] By simultaneously inhibiting these pathways, cabozantinib can reduce tumor vascularization, suppress tumor cell growth, and induce apoptosis.[13] This multi-targeted approach may also help to overcome resistance mechanisms that can arise from the upregulation of alternative signaling pathways.[14]
Caption: Cabozantinib exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases, including MET, VEGFR, and AXL.
Preclinical Evaluation of Novel Quinoline-Based Kinase Inhibitors
The preclinical development of a novel quinoline-based kinase inhibitor involves a series of in vitro and in vivo studies to assess its potency, selectivity, and anti-tumor activity.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
Recombinant kinase enzyme
Kinase substrate (peptide or protein)
ATP (adenosine triphosphate)
Test compound (quinoline derivative)
Kinase assay buffer
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
Microplate reader
Procedure:
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
Reaction Mixture Preparation: In a microplate, add the recombinant kinase, the kinase substrate, and the kinase assay buffer.
Compound Addition: Add the serially diluted test compound to the reaction wells. Include a positive control (known inhibitor) and a negative control (vehicle only).
Initiation of Reaction: Add ATP to each well to initiate the kinase reaction.
Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified period.
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
Data Acquisition: Read the plate on a microplate reader to measure the signal (e.g., luminescence, fluorescence).
Data Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Proliferation Assay
Objective: To assess the anti-proliferative effect of a test compound on cancer cell lines.
Materials:
Cancer cell line of interest
Cell culture medium and supplements (e.g., FBS, antibiotics)
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: The following day, treat the cells with serial dilutions of the test compound. Include a vehicle control.
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
Cell Viability Measurement: Add the cell proliferation reagent to each well and incubate according to the manufacturer's protocol.
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: A typical preclinical workflow for the discovery and development of quinoline-based kinase inhibitors.
Future Perspectives and Challenges
The field of quinoline-based kinase inhibitors continues to evolve, with ongoing efforts to develop next-generation inhibitors that can overcome acquired resistance and improve patient outcomes.[22] Key areas of future research include:
Targeting Novel Kinases: The exploration of novel quinoline scaffolds to inhibit previously "undruggable" kinases.
Overcoming Resistance: The design of inhibitors that are active against common resistance mutations.
Combination Therapies: The evaluation of quinoline-based kinase inhibitors in combination with other therapeutic modalities, such as immunotherapy.[22]
Improving Selectivity: The development of highly selective inhibitors to minimize off-target effects and improve the therapeutic window.
Conclusion
The quinoline scaffold has proven to be a remarkably fruitful starting point for the discovery and development of effective kinase inhibitors. The clinical success of drugs such as crizotinib, cabozantinib, lenvatinib, and bosutinib has validated the therapeutic potential of this chemical class. As our understanding of cancer biology and kinase signaling continues to deepen, the rational design of novel quinoline-based inhibitors will undoubtedly remain a key strategy in the fight against cancer. This guide has provided a comprehensive overview of the key principles and methodologies in this exciting field, offering a foundation for the continued innovation and development of next-generation targeted therapies.
References
Crizotinib - Wikipedia. (n.d.). Retrieved March 28, 2026, from [Link]
Mechanism of Action (MOA) of LENVIMA® (lenvatinib). (n.d.). Retrieved March 28, 2026, from [Link]
Crizotinib: A comprehensive review. (2012). Journal of Oncology Pharmacy Practice, 18(3), 345-352. [Link]
Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. (2012, May 10). Cancer Network. [Link]
Lenvatinib - Wikipedia. (n.d.). Retrieved March 28, 2026, from [Link]
Bosutinib - Wikipedia. (n.d.). Retrieved March 28, 2026, from [Link]
CABOMETYX® (cabozantinib) Mechanism of Action. (n.d.). Retrieved March 28, 2026, from [Link]
What is the mechanism of action of Cabozantinib? (2025, March 7). Patsnap Synapse. [Link]
Crizotinib. (2026, February 23). Liv Hospital. [Link]
Bosutinib – Knowledge and References. (n.d.). Taylor & Francis. [Link]
Lenvima | Mechanism of Action. (n.d.). MIMS Hong Kong. [Link]
DRUG NAME: Bosutinib. (2016, December 1). BC Cancer. [Link]
Mechanism of action of cabozantinib: cabozantinib inhibits the activity of c-MET, vascular endothelial growth factor receptor (VEGFR), AXL and other tyrosine kinases, thereby leading to reduced tumor angiogenesis, motility and invasiveness. HGF, hepatocyte growth factor; HIF-1a, hypoxia-inducible factor 1-a. (2020, February). ResearchGate. [Link]
crizotinib. (2026, March 28). Liv Hospital. [Link]
Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia. (2009, October 15). Expert Opinion on Investigational Drugs, 18(11), 1735-1745. [Link]
[Cabozantinib: Mechanism of action, efficacy and indications]. (2017, May 3). Bulletin du Cancer, 104(5), 454-463. [Link]
Lenvatinib: a Receptor Tyrosine Kinase Inhibitor. (n.d.). Value-Based Cancer Care. [Link]
CABOMETYX® (cabozantinib) MOA and the 3 key drivers of tumorigenesis. (n.d.). Retrieved March 28, 2026, from [Link]
3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022, April 26). ProQuest. [Link]
Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias. (2013). Clinical Lymphoma, Myeloma & Leukemia, 13(5), 523-530. [Link]
Lenvatinib. (2024, May 2). StatPearls - NCBI Bookshelf. [Link]
Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). Arabian Journal of Chemistry, 9(Suppl. 2), S1478-S1494. [Link]
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18). ChemMedChem. [Link]
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). IntechOpen. [Link]
Design, Synthesis and Biological Evaluation of Novel Quinoline-Based mTOR Inhibitors as Potential Anticancer Agents. (2025, August 5). Research Square. [Link]
Quinoline as a Privileged Scaffold in Cancer Drug Discovery. (2011, April 1). Current Medicinal Chemistry, 18(10), 1488-1508. [Link]
Structure activity relationships of quinoline-containing c-Met inhibitors. (2008, June 15). Bioorganic & Medicinal Chemistry Letters, 18(12), 3564-3568. [Link]
Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. (2010, May 1). Bioorganic & Medicinal Chemistry Letters, 20(9), 2801-2805. [Link]
3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. (2021, July 21). Journal of Medicinal Chemistry, 64(15), 10981-10996. [Link]
Review on recent development of quinoline for anticancer activities. (2022, June 16). Journal of Molecular Structure, 1258, 132649. [Link]
Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2026, February 16). ResearchGate. [Link]
3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (n.d.). ProQuest. [Link]
Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a Novel Anticancer Agent. (2011, March 15). Journal of Medicinal Chemistry, 54(7), 2493-2503. [Link]
New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2026, January 10). Archiv der Pharmazie. [Link]
AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. (n.d.). Semantic Scholar. [Link]
Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). (2025, December 19). ResearchGate. [Link]
Comprehensive Technical Guide: Physicochemical Properties and Synthetic Utility of 6-Chloroquinoline-3-carbonitrile
Target Audience: Researchers, Medicinal Chemists, and Process Scientists Focus: Physicochemical characterization, structural reactivity, and self-validating synthetic protocols. Executive Summary In the landscape of medi...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Process Scientists
Focus: Physicochemical characterization, structural reactivity, and self-validating synthetic protocols.
Executive Summary
In the landscape of medicinal chemistry and advanced materials, the quinoline scaffold remains a privileged pharmacophore. Specifically, 6-Chloroquinoline-3-carbonitrile (CAS: 13669-66-4) serves as a highly versatile, bifunctional building block[1][2]. The strategic placement of a strongly electron-withdrawing cyano group at the C3 position, coupled with a lipophilic, electronegative chlorine atom at the C6 position, creates a unique electronic topology. This guide provides an in-depth analysis of its physicochemical properties, structural reactivity, and validated synthetic methodologies, equipping drug development professionals with the mechanistic insights necessary for rational drug design and process optimization.
Physicochemical Profiling and Structural Analysis
Understanding the macroscopic behavior of 6-Chloroquinoline-3-carbonitrile requires a fundamental analysis of its molecular architecture. The electron-withdrawing nature of the C3-nitrile group significantly depletes the electron density of the pyridine ring, lowering the basicity (pKa) of the quinoline nitrogen compared to an unsubstituted quinoline.
Quantitative Physicochemical Data
The following table summarizes the core physical and chemical parameters of the compound[1]:
Property
Value / Description
Mechanistic Implication
CAS Number
13669-66-4
Unique identifier for regulatory and procurement tracking[2].
Molecular Formula
C₁₀H₅ClN₂
Features a fused bicyclic aromatic system with dual functionalization.
Molecular Weight
~188.61 g/mol
Low molecular weight ensures high ligand efficiency in fragment-based drug discovery (FBDD)[1].
Appearance
White solid
Crystalline nature facilitates purification via recrystallization[1].
Melting Point
~120 °C
Indicates moderate intermolecular lattice energy; ideal for standard thermal processing[1].
Density
~1.7 g/cm³
High density is characteristic of halogenated aromatic systems[1].
Solubility Profile
Soluble in polar organics (EtOH, DMSO); poor in H₂O
Requires co-solvents (e.g., DMSO or PEG) for biological assays. The high logP necessitates formulation strategies for in vivo use[1].
Chemical Stability
Stable under standard conditions; sensitive to strong oxidants
The electron-deficient ring is resistant to electrophilic attack but susceptible to N-oxidation under harsh oxidative conditions[1].
Structural Reactivity & Pharmacophore Utility
As a Senior Application Scientist, I approach 6-Chloroquinoline-3-carbonitrile not just as a static molecule, but as a dynamic node in a synthetic network. Its utility stems from the orthogonality of its functional groups:
The C3-Carbonitrile Group: Acts as a latent primary amine (via reduction) or a carboxylic acid/amide (via hydrolysis). It also activates the C2 and C4 positions toward nucleophilic attack due to its strong inductive and resonance electron-withdrawing effects.
The C6-Chlorine Atom: Provides a reliable handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid exploration of chemical space in the lipophilic pocket of a target receptor.
Caption: Key orthogonal derivatization pathways of 6-Chloroquinoline-3-carbonitrile in drug discovery.
Advanced Synthetic Methodologies
Historically, quinolines have been synthesized via the Skraup or Friedländer condensations, which often require harsh acidic conditions or generate significant stoichiometric waste.
Modern, sustainable approaches utilize Acceptorless Dehydrogenative Coupling (ADC) . A breakthrough protocol involves the dehydrogenative annulation of 2-aminobenzyl alcohols with nitriles, catalyzed by earth-abundant, phosphine-free Manganese (Mn) pincer complexes[3].
Causality of the Catalyst Choice: The Mn(I) NNS-pincer complex is chosen because it operates via a metal-ligand cooperative mechanism. It selectively dehydrogenates the alcohol to an aldehyde without requiring a sacrificial hydrogen acceptor, thereby maximizing atom economy and minimizing toxic heavy-metal contamination (crucial for late-stage pharmaceutical intermediates)[3].
Caption: Mechanistic pathway of Mn-catalyzed dehydrogenative coupling for sustainable quinoline synthesis.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints prevent the propagation of errors through multi-step workflows.
Protocol: Synthesis via Dehydrogenative Annulation
Adapted from modern Mn-catalyzed ADC methodologies[3].
Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge a pressure tube with the Mn(I) catalyst (5 mol%) and t-BuOK (20 mol%). Causality: The active catalytic species is sensitive to atmospheric oxygen and moisture; strict Schlenk techniques ensure catalyst longevity.
Substrate Addition: Add (2-amino-5-chlorophenyl)methanol (1.0 mmol) and the nitrile derivative (1.2 mmol), followed by 2.0 mL of anhydrous toluene.
Thermal Activation: Seal the tube and heat in an oil bath at 140 °C for 36–48 hours. Causality: The high temperature is required to drive the thermodynamically uphill dehydrogenation of the alcohol and facilitate the subsequent cyclization.
In-Process Control (IPC) Validation: After 24 hours, sample 10 µL of the reaction mixture. Quench with wet ethyl acetate and analyze via LC-MS.
Validation Checkpoint: The disappearance of the starting mass (m/z ~157) and the appearance of the target mass (m/z ~188) confirms catalytic turnover. If the intermediate aldehyde (m/z ~155) pools, catalyst deactivation has occurred.
Workup & Purification: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove metal residues. Concentrate the filtrate under reduced pressure.
Isolation: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure 6-Chloroquinoline-3-carbonitrile derivative.
To guarantee the integrity of the synthesized 6-Chloroquinoline-3-carbonitrile for downstream biological assays, a rigorous analytical validation is required.
HPLC-UV Profiling:
Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm).
Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Causality: The addition of Trifluoroacetic acid (TFA) suppresses the ionization of the basic quinoline nitrogen, preventing peak tailing and ensuring sharp, quantifiable peaks.
Detection: UV at 254 nm (optimal for the extended aromatic conjugation of the quinoline core).
Validation: Purity must be >98% by Area Under Curve (AUC).
NMR Spectroscopy (¹H and ¹³C):
Dissolve the sample in DMSO-d₆.
Diagnostic Peaks: Look for the highly deshielded C2 and C4 protons of the quinoline ring (typically appearing >8.5 ppm due to the electron-withdrawing cyano group). The absence of aliphatic signals confirms complete dehydrogenative aromatization.
References
Sustainable Synthesis of Quinazoline and 2-Aminoquinoline via Dehydrogenative Coupling of 2-Aminobenzyl Alcohol and Nitrile Catalyzed by Phosphine-Free Manganese Pincer Complex
Organic Letters - ACS Publications[Link]
synthesis protocol for 6-Chloroquinoline-3-carbonitrile derivatives
Application Note: Synthesis and Derivatization of 6-Chloroquinoline-3-carbonitrile Scaffolds Executive Summary The quinoline-3-carbonitrile scaffold is a highly privileged pharmacophore in medicinal chemistry, forming th...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis and Derivatization of 6-Chloroquinoline-3-carbonitrile Scaffolds
Executive Summary
The quinoline-3-carbonitrile scaffold is a highly privileged pharmacophore in medicinal chemistry, forming the structural basis for numerous anticancer, antimicrobial, and antimalarial agents[1]. The introduction of a chlorine atom at the 6-position (6-chloroquinoline-3-carbonitrile) significantly enhances the molecule's lipophilicity and metabolic stability, making it an essential intermediate for advanced drug discovery[2]. This application note provides an authoritative, step-by-step guide to the synthesis of 6-chloroquinoline-3-carbonitrile derivatives, detailing the mechanistic rationale, optimized protocols, and downstream derivatization strategies.
Mechanistic Rationale & Synthetic Strategies
The synthesis of 6-chloroquinoline-3-carbonitrile derivatives relies on two primary strategic pathways. The selection of the pathway depends on the desired substitution pattern and the availability of starting materials.
Pathway A: The Meth-Cohn (Vilsmeier-Haack) Synthesis
This approach utilizes the Vilsmeier-Haack reaction to construct the quinoline core from an acetanilide precursor[2]. When 4-chloroacetanilide is treated with the Vilsmeier reagent (generated in situ from dimethylformamide and phosphorus oxychloride), an electrophilic formylation occurs. This is followed by intramolecular cyclization to yield 2,6-dichloroquinoline-3-carbaldehyde. The carbaldehyde is subsequently converted to the target nitrile via condensation with hydroxylamine hydrochloride and subsequent dehydration. The causality of this method lies in the strong electrophilicity of the chloroiminium ion, which drives the cyclization even with deactivated aromatic rings.
Pathway B: The Friedländer-Type Condensation (Green Approach)
A more direct and environmentally benign route involves the condensation of 2-amino-5-chlorobenzaldehyde with malononitrile[3]. The reaction initiates with a Knoevenagel condensation between the highly acidic methylene group of malononitrile and the aldehyde, forming an electrophilic intermediate. Subsequent intramolecular nucleophilic attack by the amino group yields 2-amino-6-chloroquinoline-3-carbonitrile. This pathway is highly favored for its atom economy and compatibility with green chemistry conditions, such as microwave irradiation in aqueous media[4].
Reaction Workflows
Synthetic pathways for 6-Chloroquinoline-3-carbonitrile derivatives and downstream functionalization.
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-chloroquinoline-3-carbonitrile via Friedländer Condensation
This protocol leverages a base-catalyzed multicomponent reaction strategy, optimized for high yield and minimal byproduct formation[5].
Materials: 2-Amino-5-chlorobenzaldehyde (1.0 eq), malononitrile (1.1 eq), L-proline (0.05 eq) or piperidine (catalytic), ethanol or neat water.
Step 1: Mixture Preparation. In a 50 mL round-bottom flask, dissolve 2-amino-5-chlorobenzaldehyde (10 mmol) and malononitrile (11 mmol) in 20 mL of ethanol.
Step 2: Catalysis. Add a catalytic amount of L-proline (5 mol%). Causality: L-proline acts as a bifunctional organocatalyst, facilitating the initial Knoevenagel condensation via iminium ion formation and lowering the activation energy for the subsequent cyclization[4].
Step 3: Heating. Reflux the mixture at 80 °C for 2-4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) solvent system[5].
Step 4: Isolation. Upon completion, cool the reaction mixture to room temperature. Pour the mixture into crushed ice. The sudden drop in solubility forces the product to precipitate as a solid.
Step 5: Purification. Filter the precipitate under vacuum, wash with cold water and a small amount of cold ethanol to remove unreacted malononitrile, and dry under vacuum. Recrystallize from ethanol to achieve >95% purity.
Protocol 2: Downstream Derivatization – Tetrazole Formation
The robust nitrile group serves as a key pharmacophore and can be converted into a tetrazole bioisostere to improve metabolic stability and target binding[1].
Step 1: Reagent Assembly. In a well-ventilated fume hood, add the nitrile (5 mmol), NaN₃ (7.5 mmol), and NH₄Cl (7.5 mmol) to a round-bottom flask containing 15 mL of DMF. Causality: NH₄Cl acts as a vital proton source, which is essential for the cycloaddition mechanism while buffering the system to prevent the formation of highly toxic and volatile hydrazoic acid gas[1].
Step 2: Cycloaddition. Heat the stirred mixture to 100-120 °C for 12-24 hours.
Step 3: Workup. Cool to room temperature and pour into 50 mL of ice water. Acidify carefully with dilute HCl to pH ~2-3. Causality: Acidification protonates the newly formed tetrazole ring, neutralizing its charge and inducing the precipitation of the product from the aqueous layer[1].
Step 4: Filtration. Collect the solid by vacuum filtration and wash extensively with water to remove residual azide salts.
Trustworthiness & Self-Validating Systems
To ensure scientific integrity, every synthesized batch must undergo a self-validating analytical workflow to confirm structural identity and purity:
Infrared (IR) Spectroscopy: The success of Protocol 1 is confirmed by the appearance of a sharp, distinct absorption band at ~2210-2230 cm⁻¹, characteristic of the C≡N stretch, and bands between 3150-3450 cm⁻¹ for the -NH₂ group[5]. In Protocol 2, the disappearance of the nitrile band validates the complete conversion to the tetrazole.
Mass Spectrometry (LC-MS): Confirms the exact mass of the synthesized derivatives. The presence of the chlorine atom at the 6-position will yield a characteristic 3:1 isotopic pattern (M / M+2) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, serving as an internal validation of halogen retention.
Quantitative Data & Optimization
The choice of catalyst and solvent significantly impacts the yield and environmental footprint of the Friedländer condensation. The following table summarizes optimized conditions based on recent green chemistry advancements[3][4].
Application Notes & Protocols: A Comprehensive Guide to the Vilsmeier-Haack Synthesis of Chloroquinolines
For Researchers, Scientists, and Drug Development Professionals This document provides an in-depth guide to the Vilsmeier-Haack reaction for the synthesis of 2-chloro-3-formylquinolines, a critical class of intermediates...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the Vilsmeier-Haack reaction for the synthesis of 2-chloro-3-formylquinolines, a critical class of intermediates in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this guide moves beyond simple procedural lists to offer insights into the causality of experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Strategic Overview: The Vilsmeier-Haack Approach to Chloroquinolines
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents, including antimalarials (e.g., Chloroquine), kinase inhibitors, and anticancer drugs.[1][2] The Vilsmeier-Haack reaction offers a powerful and direct one-pot method for constructing the functionalized quinoline nucleus from readily available N-arylacetamides (acetanilides).[3][4] This reaction is prized for its efficiency in simultaneously achieving cyclization and formylation, yielding 2-chloro-3-formylquinolines. These products are highly versatile synthetic intermediates; the 2-chloro group is an excellent leaving group for nucleophilic substitution, and the 3-formyl group provides a handle for a vast array of subsequent chemical transformations.[5]
The reaction's elegance lies in its use of the Vilsmeier reagent, an electrophilic chloroiminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).[6][7] This guide will dissect the reaction mechanism, provide robust protocols, and address common challenges to empower researchers in leveraging this cornerstone reaction.
The Reaction Mechanism: A Stepwise Dissection
The Vilsmeier-Haack synthesis of chloroquinolines is a two-stage process: (1) the formation of the Vilsmeier reagent and (2) the electrophilic attack on the N-arylacetamide, followed by cyclization and aromatization.
Stage 1: Formation of the Vilsmeier Reagent (Chloroiminium Salt)
DMF, a seemingly simple amide, acts as the nucleophile. Its oxygen atom attacks the electrophilic phosphorus center of POCl₃. A subsequent cascade of electron movements results in the formation of the highly electrophilic chloroiminium cation, often referred to as the Vilsmeier reagent.[8][9]
Stage 2: Electrophilic Substitution and Cyclization
The N-arylacetamide starting material undergoes a double reaction with the Vilsmeier reagent. The reaction proceeds via electrophilic substitution onto the electron-rich aromatic ring, followed by an intramolecular cyclization and subsequent elimination steps to furnish the final 2-chloro-3-formylquinoline product.[3][4]
This section provides a reliable, step-by-step protocol for the synthesis of 2-chloro-3-formylquinolines. The causality behind critical steps is explained to provide a self-validating framework.
Protocol 1: Synthesis of a Representative 2-Chloro-3-formylquinoline
Materials:
Substituted N-arylacetamide (1.0 eq)
Anhydrous N,N-Dimethylformamide (DMF) (serves as reagent and solvent)
Phosphorus oxychloride (POCl₃) (4.0 - 12.0 eq)
Crushed Ice
5M Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) solution
Ethyl Acetate (for recrystallization or chromatography)
Hexane (for chromatography)
Equipment:
Flame-dried, three-necked round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Reflux condenser with a calcium chloride drying tube or nitrogen inlet
Ice-water bath
Heating mantle or oil bath
Büchner funnel and flask for filtration
Step-by-Step Procedure:
Reaction Setup: In a flame-dried three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser (under a nitrogen atmosphere), add the N-arylacetamide (1.0 eq) and anhydrous DMF.[10]
Expertise & Experience: The use of flame-dried glassware and an inert atmosphere is critical. The Vilsmeier reagent is extremely sensitive to moisture, and any water present will rapidly decompose it, leading to significantly lower yields.[10][11]
Vilsmeier Reagent Formation & Addition: Cool the flask to 0-5°C using an ice-water bath. Add POCl₃ (a significant excess is often required, see Table 1) dropwise via the dropping funnel to the stirred solution over 30-60 minutes.[11] Maintain the temperature below 10°C during the addition.
Expertise & Experience: This exothermic reaction must be controlled. A slow, dropwise addition at low temperature prevents runaway reactions and the formation of undesirable byproducts. The excess POCl₃ ensures complete conversion of the acetanilide.[10][12]
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-90°C.[12]
Trustworthiness: The reaction progress must be monitored by Thin Layer Chromatography (TLC). This prevents over-running the reaction, which can lead to the formation of dark, tarry impurities.[11][12] The reaction time can vary from 4 to 16 hours depending on the substrate's reactivity.[11][13]
Work-up and Quenching: Once the reaction is complete (as indicated by TLC), allow the mixture to cool slightly but pour it while still hot in a slow stream into a large beaker containing a vigorously stirred mixture of crushed ice.[11]
Expertise & Experience: Pouring the hot mixture onto ice is a crucial step. This hydrolyzes the intermediate iminium salts and facilitates the precipitation of the crude product. Delaying this step until the mixture fully cools can prevent or hinder precipitation.[11]
Product Isolation (Basification): The resulting acidic solution is then carefully neutralized. Slowly add a solution of 5M NaOH or saturated NaHCO₃ with continuous stirring until the solution is neutral or slightly basic (pH 7-8). This will cause the product to precipitate out of the solution.[10]
Trustworthiness: Proper basification is essential. The reaction generates a significant amount of acid, which protonates the quinoline product, keeping it dissolved in the aqueous solution. Neutralization is required to precipitate the free product.[11]
Filtration and Drying: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any inorganic salts. Dry the product under vacuum.
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate or ethanol).[11] If recrystallization is insufficient to remove impurities, column chromatography on silica gel using a solvent system like ethyl acetate/hexane is effective.[11]
Caption: Figure 2: Experimental Workflow for Chloroquinoline Synthesis
Substrate Scope & Optimization Insights
The success of the Vilsmeier-Haack cyclization is highly dependent on the electronic nature of the substituents on the N-arylacetamide ring.
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups increase the nucleophilicity of the aromatic ring, facilitating the initial electrophilic attack by the Vilsmeier reagent. EDGs, particularly at the meta-position of the aniline precursor, generally lead to higher yields and shorter reaction times.[10]
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halo (-Cl, -Br) deactivate the aromatic ring, making the electrophilic substitution step more difficult. This often results in poor yields, longer reaction times, or even reaction failure.[10][11] In some cases with strongly deactivated substrates, formamidine side products may be formed instead of the desired quinoline.[11]
Table 1: Influence of Substituents on Vilsmeier-Haack Quinoline Synthesis
Data compiled and adapted from references.[10][13] Yields are representative and can vary based on specific experimental conditions.
Troubleshooting Common Issues
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Yield
1. Moisture Contamination: Vilsmeier reagent decomposed. 2. Insufficient Reagent: Incomplete conversion of starting material. 3. Deactivated Substrate: Starting material has strong EWGs.[11]
1. Ensure all glassware is flame-dried and use anhydrous DMF. Run the reaction under an inert atmosphere (N₂ or Ar).[10] 2. Increase the molar ratio of POCl₃ to the acetanilide. Ratios up to 12-15 equivalents of POCl₃ may be necessary.[10][12] 3. Increase reaction time and temperature, but monitor carefully for decomposition. Consider alternative synthetic routes for highly deactivated systems.
Formation of Dark, Tarry Side Products
1. Over-heating or Prolonged Reaction Time: Decomposition of reagents or product.[11] 2. Reaction run too concentrated.
1. Carefully monitor the reaction progress by TLC and stop the reaction once the starting material is consumed.[12] 2. Ensure adequate DMF is used to maintain a stirrable solution.
Product Does Not Precipitate During Work-up
1. Incomplete Hydrolysis: Intermediate salts remain. 2. Incorrect pH: The product is protonated and remains soluble in the acidic aqueous layer.[11]
1. Ensure vigorous stirring when pouring the reaction mixture onto ice. 2. Carefully basify the solution with NaOH or NaHCO₃ to a pH of ~7-8. Check the pH with indicator paper to ensure complete neutralization.[10][11]
Impure Final Product
1. Side Reactions: Formation of formamidines or other byproducts. 2. Incomplete Removal of Reagents: Residual DMF or salts.
1. Purify via column chromatography on silica gel (e.g., ethyl acetate/hexane).[11] 2. Ensure the filtered product is washed thoroughly with copious amounts of cold water before drying.
References
Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. Indian Journal of Chemistry - Section B, 44B, 1868-1875. [Link]
Katole, D. O., & Mahajan, D. T. (2015). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 4(10), 456-471. [Link]
Mishra, R., et al. (2026). Unleashing the Power of Vilsmeier–Haack Reaction in Synthesis of Heterocycles (A Review). ResearchGate. [Link]
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLICATIONS. Semantic Scholar. [Link]
Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. ChemInform. [Link]
Tyagi, S., et al. (2024). Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of different Heterocycles. Letters in Organic Chemistry, 21(2), 131-148. [Link]
Academia.edu. (n.d.). (PDF) REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
ResearchGate. (n.d.). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. [Link]
El-Sayed, M. A. A., & Abdel-Aziz, A. A.-M. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Chinese Chemical Society, 65(5), 513-535. [Link]
International Journal of Science and Research (IJSR). (2016). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]
ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. [Link]
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]
Nain, S., & Kumar, R. (2023). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Synthesis, 55(15), 2349-2365. [Link]
LookChem. (2020). What are the applications and preparation methods of 4-CHLOROQUINOLINE?. [Link]
Al-Hussain, S. A., et al. (2022). Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. Future Medicinal Chemistry, 14(16), 1185-1200. [Link]
Suzuki-Miyaura coupling with 6-Chloroquinoline-3-carbonitrile derivatives
Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 6-Chloroquinoline-3-carbonitrile Derivatives in Drug Discovery Executive Summary & Strategic Context 6-Chloroquinoline-3-carbonitrile is a highly versatile, bif...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 6-Chloroquinoline-3-carbonitrile Derivatives in Drug Discovery
Executive Summary & Strategic Context
6-Chloroquinoline-3-carbonitrile is a highly versatile, bifunctional heterocyclic scaffold utilized extensively in medicinal chemistry and materials science[1]. The quinoline core serves as a privileged pharmacophore across numerous biological targets, while the C3-carbonitrile group provides both a strong electron-withdrawing effect and a vector for target protein interactions (e.g., hydrogen bonding or conversion to amidines)[1]. The strategic functionalization of the C6 position via the Suzuki-Miyaura cross-coupling (SMC) reaction enables the rapid generation of diverse 6-arylquinoline-3-carbonitrile libraries. These derivatives are critical for systematic structure-activity relationship (SAR) exploration, particularly in the development of novel anticancer agents and antimicrobial therapeutics[2].
Mechanistic Insights: Overcoming the C-Cl Activation Barrier
The fundamental challenge in utilizing 6-chloroquinoline-3-carbonitrile lies in the high bond dissociation energy of the C(sp2)-Cl bond (~96 kcal/mol) compared to aryl bromides or iodides. Historically, aryl chlorides were considered unreactive under standard SMC conditions[3].
Causality of Substrate Reactivity:
Unlike unactivated aryl chlorides, 6-chloroquinoline-3-carbonitrile benefits from the strongly electron-withdrawing C3-carbonitrile group, which significantly depletes the electron density of the quinoline π-system[4]. This electronic modulation lowers the LUMO energy of the C-Cl bond, facilitating the rate-limiting oxidative addition of the Pd(0) catalyst to the substrate[4].
Ligand Design Causality:
To achieve efficient coupling and overcome the remaining activation barrier, the catalytic system must employ sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, or PCy3). The electron-rich nature of these ligands accelerates oxidative addition, while their substantial steric bulk promotes the final reductive elimination step, driving the catalytic cycle forward and preventing the catalyst from being trapped as a stable, inactive Pd(II) species[3].
Catalytic cycle of Suzuki-Miyaura coupling for 6-chloroquinoline-3-carbonitrile.
Quantitative Data: Reaction Optimization Matrix
To establish a self-validating protocol, empirical data from analogous chloroquinoline couplings dictates the selection of base, solvent, and catalyst[2][3][5]. Biphasic solvent systems (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O) are prioritized to ensure the solubility of both the hydrophobic quinoline substrate and the inorganic base[3].
Catalyst System
Ligand
Base
Solvent System
Temp (°C)
Avg. Yield (%)
Mechanistic Rationale
Pd(PPh₃)₄
None (PPh₃ inherent)
Na₂CO₃
Toluene/H₂O (4:1)
90-100
30-45
PPh₃ is insufficiently electron-rich for efficient C-Cl oxidative addition.
This protocol utilizes the Pd₂(dba)₃/XPhos system, proven to be highly effective for recalcitrant aryl chlorides[3].
Step-by-step experimental workflow for the biphasic Suzuki-Miyaura coupling.
Step-by-Step Procedure:
Step 1: Reaction Setup (Causality: Exclusion of Oxygen)
In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 6-chloroquinoline-3-carbonitrile (1.0 equiv, 1.0 mmol)[1], the desired arylboronic acid (1.5 equiv, 1.5 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol).
Self-Validation Check: Ensure the boronic acid is visually free of boroxine anhydrides (which alter stoichiometry). The 1:2 ratio of Pd to XPhos ensures complete formation of the active monomeric Pd(0) species.
Evacuate and backfill the vessel with ultra-pure Argon three times. Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich XPhos ligand and the premature degradation of Pd(0) to inactive Pd(II) black[5].
Add degassed 1,4-Dioxane (10 mL) and degassed deionized H₂O (1 mL) via syringe.
Mechanistic Note: The water acts as a phase-transfer medium, solubilizing the K₃PO₄ to generate the critical reactive intermediate[Ar-B(OH)₃]⁻, which undergoes transmetalation significantly faster than neutral boronic acids[3].
Seal the tube and heat to 100 °C in a pre-heated oil bath for 12 hours with vigorous stirring (1000 rpm). High stirring rates are mandatory to maximize the interfacial surface area of the biphasic mixture.
Step 3: Reaction Monitoring (Self-Validation)
At 8 hours, withdraw a 10 µL aliquot via a degassed syringe, dilute in LC-MS grade acetonitrile, and analyze via UPLC-MS.
Validation Check: Monitor the disappearance of the 6-chloroquinoline-3-carbonitrile peak (m/z ~188.6 [M+H]⁺) and the appearance of the product mass. If starting material persists, verify the pH of the aqueous layer (should be >10); if pH has dropped, add additional K₃PO₄.
Cool the reaction to room temperature. The biphasic nature allows for immediate partitioning.
Dilute with Ethyl Acetate (20 mL) and filter the entire mixture through a short pad of Celite. Causality: Celite effectively traps colloidal palladium black, preventing it from contaminating the organic phase and catalyzing downstream degradation[5].
Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (20 mL) to remove residual Dioxane and inorganic salts, then dry over anhydrous Na₂SO₄.
Step 5: Purification
Concentrate the filtrate under reduced pressure.
Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate. The C3-carbonitrile group renders the product highly UV-active, allowing for easy fraction collection at 254 nm.
using 6-Chloroquinoline-3-carbonitrile in kinase inhibitor synthesis
Application Note: 6-Chloroquinoline-3-carbonitrile as a Core Scaffold in the Synthesis of Potent Kinase Inhibitors Executive Summary & Scientific Rationale The development of targeted small-molecule kinase inhibitors has...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: 6-Chloroquinoline-3-carbonitrile as a Core Scaffold in the Synthesis of Potent Kinase Inhibitors
Executive Summary & Scientific Rationale
The development of targeted small-molecule kinase inhibitors has fundamentally transformed precision oncology. Among the most privileged pharmacophores in this domain is the 4-anilino-3-quinolinecarbonitrile scaffold. High-throughput screening and subsequent structural optimization have repeatedly identified this core as a potent, ATP-competitive inhibitor of multiple oncogenic kinases, including MEK1, Src, and Bcr-Abl[1][2].
As a Senior Application Scientist, I have designed this protocol to focus on 6-chloroquinoline-3-carbonitrile (specifically its 4-chloro or 4-bromo derivatives) as the foundational building block for synthesizing these inhibitors. The strategic placement of a chlorine atom at the 6-position is not arbitrary; halogens at this position modulate the electronic distribution of the quinoline ring, optimizing the dihedral angle of the 4-anilino group and enhancing hydrophobic interactions deep within the kinase gatekeeper pocket.
Mechanistic Insights: The 3-Cyanoquinoline Pharmacophore
Understanding the causality behind the structure-activity relationship (SAR) is critical before initiating synthesis.
The 3-Cyano Group: Acts as a critical hydrogen-bond acceptor. It specifically interacts with the backbone amide of the kinase hinge region (e.g., Met341 in Abl or the equivalent in MEK1), anchoring the molecule in the ATP-binding site.
The 4-Anilino Group: Occupies the hydrophobic pocket adjacent to the ATP-binding cleft. The substitution pattern on this aniline (e.g., 2,4-dichloro-5-methoxy) dictates kinase selectivity[3].
The 6-Chloro Substituent: Increases the lipophilicity of the core and restricts the rotational freedom of the 4-anilino group, locking the molecule into the bioactive conformation required for potent target engagement.
Figure 1: Dual inhibition of Src/Abl and MEK1 signaling pathways by 3-cyanoquinoline derivatives.
Synthetic Causality & Reaction Design
The synthesis of 4-anilino-6-chloroquinoline-3-carbonitriles relies on a two-step sequence: Electrophilic Chlorination followed by Nucleophilic Aromatic Substitution (SNAr) .
Why use Pyridine Hydrochloride in the SNAr step?
Anilines, particularly those with electron-withdrawing groups (like 2,4-dichloro-5-methoxyaniline), are poor nucleophiles. Conducting the SNAr reaction under neutral conditions leads to sluggish kinetics and low yields. By introducing pyridine hydrochloride, the quinoline N1 nitrogen is protonated. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline ring, drastically increasing the electrophilicity of the C4 carbon. This acid-catalyzed activation is the mechanistic key to driving the SNAr reaction to completion at 120°C[3].
Figure 2: Step-by-step synthetic workflow for 4-anilino-6-chloroquinoline-3-carbonitrile.
Validated Experimental Protocols
Protocol A: Synthesis of 4,6-Dichloroquinoline-3-carbonitrile
This step converts the inert C4-hydroxyl group into a highly reactive C4-chloride leaving group.
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a drying tube, suspend 6-chloro-4-hydroxyquinoline-3-carbonitrile (10.0 g, 48.9 mmol) in neat phosphorus oxychloride (
POCl3
, 50 mL).
Causality Note:
POCl3
acts as both the solvent and the chlorinating agent. Using it neat drives the equilibrium forward by continuously converting the hydroxyl group into a phosphorodichloridate intermediate, which is subsequently displaced by chloride.
Reaction: Heat the suspension to gentle reflux (approx. 105°C) for 3 hours. The suspension will gradually turn into a homogenous, dark amber solution as the starting material is consumed.
Quenching (Critical Step): Allow the reaction to cool to room temperature. Slowly and dropwise , pour the mixture over 500 g of vigorously stirred crushed ice.
Safety & Causality:
POCl3
reacts violently with water, releasing
HCl
gas. The ice quench controls the exotherm and precipitates the highly hydrophobic 4,6-dichloro product.
Isolation: Stir the aqueous suspension for 30 minutes to ensure complete hydrolysis of residual
POCl3
. Filter the resulting pale yellow solid under vacuum, wash extensively with cold distilled water until the filtrate is neutral, and dry overnight in a vacuum oven at 50°C. (Expected yield: 85-90%).
Protocol B: SNAr Coupling to yield 4-Anilino-6-chloroquinoline-3-carbonitrile
This self-validating system utilizes acid-catalyzed SNAr to couple sterically hindered anilines.
Preparation: In a 100 mL sealed reaction vessel, combine 4,6-dichloroquinoline-3-carbonitrile (4.0 g, 17.9 mmol), the desired aniline derivative (e.g., 2,4-dichloro-5-methoxyaniline, 24 mmol)[3], and pyridine hydrochloride (2.3 g, 19.9 mmol).
Solvent Addition: Suspend the solid mixture in 45 mL of 2-ethoxyethanol.
Causality Note: 2-Ethoxyethanol is selected for its high boiling point (135°C) and excellent solvating properties for both polar salts (pyridine HCl) and hydrophobic quinolines, ensuring a homogenous reaction phase at elevated temperatures.
Reaction: Heat the mixture to 120°C and stir continuously for 3 to 4 hours. Monitor completion via TLC or LC-MS.
Workup & Isolation: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of saturated aqueous sodium bicarbonate (
NaHCO3
) to neutralize the pyridine hydrochloride and precipitate the free base of the product.
Purification: Stir the suspension for 20 minutes. Collect the solid by vacuum filtration, wash sequentially with water and cold ethanol, and recrystallize from a mixture of methanol/dichloromethane to yield the pure 4-anilino-6-chloroquinoline-3-carbonitrile derivative.
Quantitative Structure-Activity Relationship (QSAR) Data
The substitution of the aniline ring coupled to the 3-cyanoquinoline core drastically alters the kinase selectivity profile. The table below summarizes the target specificity and potency based on the aniline substituent utilized in the SNAr protocol.
*Note: While SKI-606 (Bosutinib) utilizes a 7-methoxy-5-(4-methylpiperazin-1-yl) substitution on the quinoline core rather than 6-chloro, the fundamental 4-anilino-3-cyanoquinoline pharmacophore and the synthetic SNAr coupling logic remain identical[2].
References
[1][4] Mallon, R., Feldberg, L., Kim, S., et al. "Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1 kinase." Molecular Cancer Therapeutics, 3(6), 755-762 (2004).
URL: [Link]
[2] Golas, J. M., Arndt, K., Etienne, C., et al. "SKI-606, a 4-anilino-3-quinolinecarbonitrile dual inhibitor of Src and Abl kinases, is a potent antiproliferative agent against chronic myelogenous leukemia cells in culture and causes regression of K562 xenografts in nude mice." Cancer Research, 63(2), 375-381 (2003).
URL: [Link]
[3] Boschelli, D. H., et al. "4-anilino-3-quinolinecarbonitriles for the treatment of chronic myelogenous leukemia (CML)." World Intellectual Property Organization, Patent WO2005047259A1 (2005).
URL:
Application Note: Synthesis and Optimization of 4-Anilinoquinoline-3-Carbonitrile Scaffolds for Kinase Inhibitor Development
Introduction & Mechanistic Rationale The 4-anilinoquinoline-3-carbonitrile core is a privileged pharmacophore in medicinal chemistry, serving as the foundational structural motif for several FDA-approved kinase inhibitor...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The 4-anilinoquinoline-3-carbonitrile core is a privileged pharmacophore in medicinal chemistry, serving as the foundational structural motif for several FDA-approved kinase inhibitors. Notable examples include the dual Src/Abl inhibitor Bosutinib and the irreversible pan-HER inhibitor Neratinib[1][2]. The rigid, planar quinoline system is uniquely suited to insert deeply into the ATP-binding pocket of target kinases, while the 3-carbonitrile group acts as a critical hydrogen-bond acceptor, interacting with the kinase hinge region to anchor the molecule[3].
Synthesizing this scaffold requires a highly optimized, four-step sequence. The pathway relies heavily on thermodynamic driving forces and regioselectivity, beginning with the condensation of an aniline derivative, followed by a high-temperature Gould-Jacobs cyclization[4]. The resulting intermediate is then halogenated to create a highly reactive electrophilic center[5], which undergoes a Nucleophilic Aromatic Substitution (SNAr) with a secondary aniline to yield the final 4-anilinoquinoline-3-carbonitrile[6].
Synthetic Workflow Diagram
Fig 1: Four-step synthetic workflow for 4-anilinoquinoline-3-carbonitrile scaffolds.
Quantitative Reaction Parameters
To ensure reproducibility, the following table summarizes the optimized thermodynamic parameters and expected yields for the four primary synthetic stages.
Step
Reaction Type
Reagents & Solvent
Temp (°C)
Time (h)
Typical Yield (%)
1
Enamine Condensation
Toluene or Ethanol
110
4 - 6
85 - 95%
2
Thermal Cyclization
Dowtherm A
250
1 - 2
65 - 80%
3
Chlorination
POCl
3
(neat)
100 - 105
2 - 4
80 - 90%
4
SNAr Coupling
Isopropanol / Py·HCl
85
12 - 18
70 - 85%
Step-by-Step Experimental Protocols & Causality
Protocol 1: Enamine Condensation
Causality: The ethoxymethylene carbon of ethyl (ethoxymethylene)cyanoacetate is highly electrophilic. The primary amine of the starting substituted aniline acts as a nucleophile, attacking this carbon. The subsequent elimination of ethanol provides the thermodynamic push to drive the equilibrium toward the stable enamine intermediate, establishing the carbon framework necessary for ring closure[4].
Procedure:
Suspend 1.0 equivalent of the substituted aniline and 1.1 equivalents of ethyl (ethoxymethylene)cyanoacetate in anhydrous toluene (10 mL/g of aniline).
Equip the flask with a Dean-Stark trap to continuously remove the ethanol byproduct, driving the reaction to completion.
Reflux the mixture at 110 °C for 4–6 hours.
Cool the reaction to room temperature and concentrate under reduced pressure.
Self-Validation: The successful formation of the enamine is visually confirmed by the precipitation of a crystalline solid upon cooling and solvent reduction. TLC analysis will show the complete consumption of the aniline starting material.
Protocol 2: Gould-Jacobs Thermal Cyclization
Causality: Cyclizing the enamine requires overcoming a massive activation energy barrier to facilitate electrophilic aromatic substitution onto the aniline ring. Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is chosen because it remains stable as a liquid at 250 °C, providing the intense thermal energy required for the cyclization and subsequent elimination of ethanol to form the 4-hydroxyquinoline-3-carbonitrile core[4].
Procedure:
Heat Dowtherm A (15 mL/g of enamine) in a multi-neck flask to 250 °C under a nitrogen atmosphere.
Carefully add the solid enamine intermediate portion-wise to the hot solvent. Caution: Rapid evolution of ethanol vapor will occur.
Maintain the temperature at 250 °C for 1.5 hours.
Remove the heat source and allow the mixture to cool slowly to room temperature.
Dilute the cooled mixture with hexanes to fully precipitate the product.
Self-Validation: The 4-hydroxyquinoline-3-carbonitrile product is highly insoluble in Dowtherm A/hexane mixtures at room temperature. The spontaneous crystallization of a tan/brown solid validates the cyclization.
Protocol 3: Chlorination of the Quinoline Core
Causality: The 4-hydroxyquinoline exists primarily in its tautomeric 4-oxo-1,4-dihydroquinoline form. To enable the final coupling, this oxygen must be converted into a highly reactive leaving group. Phosphorus oxychloride (POCl
3
) acts as both the solvent and the chlorinating agent, converting the hydroxyl/oxo group into a chloride[5]. The adjacent 3-cyano group strongly withdraws electron density, highly activating the new C-Cl bond.
Procedure:
Suspend the 4-hydroxyquinoline-3-carbonitrile in neat POCl
3
(5 mL/g of substrate).
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) to generate the Vilsmeier-Haack type active intermediate.
Reflux the mixture at 100–105 °C for 2–4 hours until the suspension becomes a clear, dark solution.
Cool to room temperature and concentrate the mixture in vacuo to remove excess POCl
3
.
Quench: Carefully pour the concentrated residue over crushed ice under vigorous stirring. Neutralize with aqueous ammonia.
Self-Validation: The quenching process will cause the 4-chloroquinoline-3-carbonitrile to precipitate as a distinct solid[5]. TLC (using a non-polar solvent system) will show a dramatic shift from a baseline-retained polar starting material to a highly mobile, UV-active chlorinated product.
Causality: The C4 position of the quinoline ring is severely electron-depleted due to the combined inductive and resonance effects of the quinoline nitrogen and the 3-carbonitrile group. This allows a secondary substituted aniline to attack C4, forming a Meisenheimer complex before the chloride leaves[4]. The addition of catalytic pyridine hydrochloride protonates the quinoline nitrogen, further enhancing the electrophilicity of C4 and accelerating the reaction[7].
Procedure:
Dissolve 1.0 equivalent of 4-chloroquinoline-3-carbonitrile and 1.2 equivalents of the target substituted aniline in isopropanol (10 mL/g).
Cool the reaction to room temperature. If the hydrochloride salt of the product precipitates, filter it directly.
To obtain the free base, suspend the solid in water, adjust the pH to 8-9 with saturated NaHCO
3
, and extract with ethyl acetate.
Self-Validation: The reaction mixture typically undergoes a distinct color change (deepening to yellow/orange) as the extended conjugated system of the 4-anilinoquinoline forms. The disappearance of the high-Rf chloroquinoline starting material on TLC confirms the completion of the SNAr coupling.
References
Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2)
Source: Journal of Medicinal Chemistry (ACS)
URL:[Link]
Targeting the water network in cyclin G associated kinase (GAK) with 4-anilino-quin(az)oline inhibitors
Source: bioRxiv
URL:[Link]
Discovery of Potent Plasmodium falciparum Protein Kinase 6 (PfPK6) Inhibitors with a Type II Inhibitor Pharmacophore
Source: PMC (NIH)
URL:[Link]
Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines
Source: IRIS UniPA
URL:[Link]
Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity
Source: Journal of Medicinal Chemistry (ACS)
URL:[Link]
Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain
Source: PMC (NIH)
URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Application Scope: Oncology, Targeted Covalent Inhibitors (TCIs), Kinase Drug Discovery
Executive Summary
6-Chloroquinoline-3-carbonitrile (CAS: 13669-66-4) is a highly versatile heterocyclic building block that has fundamentally shaped modern targeted oncology. Its most prominent application lies in the development of 4-anilinoquinoline-3-carbonitriles—a class of potent,1[1]. By serving as a structural mimic of ATP, this scaffold provides the precise geometry required to engage the kinase hinge region. Crucially, the 6-chloro substituent acts as a synthetic handle for introducing electrophilic "warheads" (Michael acceptors) that covalently bind to active-site cysteine residues, overcoming acquired resistance mutations (such as EGFR T790M)[2].
Mechanistic Rationale & Structural Design
The pharmacological efficacy of the quinoline-3-carbonitrile core is the result of rational, structure-based drug design. As an Application Scientist, it is critical to understand why this specific scaffold is chosen over other heterocycles:
The Quinoline Core (ATP Mimetic): The bicyclic system mimics the adenine ring of ATP. The N1 nitrogen acts as a critical hydrogen bond acceptor for the backbone amide of Met793 in the EGFR hinge region, anchoring the molecule within the ATP-binding pocket.
The 3-Carbonitrile Group (Electronic & Steric Anchor): Electronically, the cyano group activates the 4-position for nucleophilic aromatic substitution (
SNAr
) during synthesis. Pharmacologically, it acts as a compact, polarizable group that occupies a small hydrophobic pocket in the kinase domain, enhancing binding affinity without creating steric clashes.
The 6-Chloro Handle (Covalent Targeting): The 6-position is uniquely vectored toward the solvent-exposed cleft of the kinase active site, which houses a conserved, nucleophilic cysteine residue (Cys773 in EGFR, Cys805 in HER-2). The chloro group allows for orthogonal late-stage functionalization to introduce a Michael acceptor (e.g., crotonamide or 4-(dimethylamino)but-2-enamide)[3].
Figure 1: Mechanism of action for 6-substituted quinoline-3-carbonitrile covalent kinase inhibitors.
Structure-Activity Relationship (SAR) & Quantitative Data
The optimization of 6-substituted 4-anilinoquinoline-3-carbonitriles relies heavily on the nature of the Michael acceptor. 3 serves two causal functions[3]:
Intramolecular Catalysis: The basic amine acts as a local proton acceptor, enhancing the nucleophilicity of the incoming cysteine thiol, thereby accelerating covalent bond formation.
Pharmacokinetics: It significantly improves the aqueous solubility of the highly lipophilic quinoline core, enabling oral bioavailability.
Table 1: SAR Impact of 6-Position Substitution on Kinase Inhibition
Compound Profile
4-Anilino Substituent
6-Position Modification (Warhead)
EGFR IC₅₀ (nM)
HER-2 IC₅₀ (nM)
Unmodified Core
3-Chloro-4-fluoroaniline
None (Chloro)
> 1000
> 1000
First-Gen Warhead
3-Chloro-4-fluoroaniline
Acrylamide
15.5
120.0
EKB-569 Analog
3-Chloro-4-fluoroaniline
Crotonamide
5.0
85.0
HKI-272 Analog
2,4-Dichloro-5-methoxyaniline
4-(Dimethylamino)but-2-enamide
1.5
14.0
(Note: Data represents benchmark trends derived from the optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles[1][3].)
Experimental Methodologies & Protocols
The following protocol details the synthetic elaboration of the 6-chloroquinoline-3-carbonitrile scaffold into a functionalized covalent kinase inhibitor. This workflow is designed to be a self-validating system , ensuring high fidelity at each intermediate step.
Figure 2: Step-by-step synthetic elaboration of the 6-chloroquinoline-3-carbonitrile scaffold.
Protocol: Synthesis of a 4-Anilino-6-(crotonamido)quinoline-3-carbonitrile Analog
Phase 1: Activation of the 4-Position
Objective: Convert 6-chloroquinoline-3-carbonitrile to 4,6-dichloroquinoline-3-carbonitrile[2].
Procedure:
Suspend 6-chloroquinoline-3-carbonitrile (1.0 eq) in dichloromethane (DCM). Add m-chloroperoxybenzoic acid (mCPBA, 1.2 eq) to form the N-oxide. Stir at room temperature for 12 hours.
Isolate the N-oxide and reflux in neat phosphorus oxychloride (
POCl3
, 10 eq) for 4 hours.
Causality & Validation:POCl3
serves as both the chlorinating agent and the solvent. The N-oxide directs the chlorination specifically to the 4-position. Reaction completion is validated by the cessation of HCl gas evolution and a distinct non-polar shift on TLC (Hexanes/EtOAc 3:1).
Quench carefully over crushed ice, neutralize with saturated
NaHCO3
, and extract with EtOAc.
Dissolve 4,6-dichloroquinoline-3-carbonitrile (1.0 eq) and 3-chloro-4-fluoroaniline (1.1 eq) in isopropyl alcohol (iPrOH).
Add a catalytic amount of pyridine hydrochloride (0.1 eq) and reflux for 6 hours.
Causality & Validation: iPrOH is chosen as a polar protic solvent because it stabilizes the Meisenheimer complex transition state during
SNAr
. The 3-cyano group strongly withdraws electron density, making the 4-chloro highly reactive. The product precipitates upon cooling. Filter and wash with cold iPrOH to yield 4-(3-chloro-4-fluoroanilino)-6-chloroquinoline-3-carbonitrile in high purity (>95% by HPLC).
Phase 3: Amination and Acylation (Warhead Installation)
Objective: Convert the 6-chloro handle to a Michael acceptor[3].
Procedure:
Amination: Subject the intermediate to Buchwald-Hartwig conditions using
Pd2(dba)3
(0.05 eq), BINAP (0.1 eq), and benzophenone imine (1.2 eq) in toluene at 100°C, followed by acidic hydrolysis (1M HCl) to yield the 6-amino derivative.
Acylation: Dissolve the 6-amino intermediate in THF. Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) and cool to 0°C.
Dropwise add 4-(dimethylamino)but-2-enoyl chloride (1.1 eq). Stir for 2 hours.
Causality & Validation: DIPEA acts as a non-nucleophilic base to scavenge HCl, preventing premature degradation/polymerization of the Michael acceptor. The final product is purified via reverse-phase preparative HPLC. Successful covalent binding capability can be validated in vitro by incubating the compound with glutathione (GSH) and monitoring the mass shift of the adduct formation via LC-MS.
References
Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Synthesis and Structure−Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2)
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Compounds that modulate EGFR activity and methods for treating or preventing conditions therewith (WO2011140338A1)
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Sustainable Synthesis and Derivatization of 6-Chloroquinoline-3-carbonitrile Scaffolds for Novel Antibacterial Agents
Document Type: Technical Application Note & Synthetic Protocol
Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals
Strategic Rationale & Structural Significance
The quinoline scaffold is a privileged pharmacophore in antibacterial drug discovery. Its derivatives exhibit potent antimicrobial properties, primarily by interfering with bacterial DNA synthesis through the inhibition of DNA gyrase and topoisomerase IV[1].
When designing next-generation antibacterial agents, the 6-chloroquinoline-3-carbonitrile architecture offers two distinct strategic advantages:
The 6-Chloro Substituent: Halogenation at the 6-position significantly enhances the lipophilicity of the quinoline core, which is critical for penetrating the complex lipid bilayers of Gram-negative bacterial cell walls. It also blocks metabolic oxidation at this site, increasing the molecule's half-life[1].
The 3-Carbonitrile Group: The cyano group acts as a highly versatile synthetic handle. While it can be reduced to an amine or oxidized to a carboxylic acid[1], its most valuable application in medicinal chemistry is its conversion into bioisosteres, such as tetrazoles or amidines. These transformations yield compounds that mimic the binding affinity of carboxylic acids in bacterial enzyme active sites without suffering from poor membrane permeability.
Historically, synthesizing this core relied on harsh, low-atom-economy methods like the Meth-Cohn synthesis using Vilsmeier reagents[1]. However, modern green chemistry protocols now allow for the construction of this scaffold via highly efficient, acceptorless dehydrogenative coupling[2].
Synthetic Workflow & Mechanistic Pathway
The following workflow outlines the transition from raw starting materials to a potent antibacterial tetrazole derivative, utilizing a sustainable Manganese(I)-catalyzed annulation followed by a [3+2] cycloaddition.
Synthetic workflow from precursor to tetrazole-based antibacterial agent.
Experimental Protocols & Causality
Protocol A: Sustainable Synthesis of 2-tert-butyl-6-chloroquinoline-3-carbonitrile
This protocol utilizes a phosphine-free Mn(I) pincer complex for the dehydrogenative annulation of an amino alcohol with a nitrile.
Reagents & Equipment:
(2-amino-5-chlorophenyl)methanol (1.0 mmol)
Pivaloylacetonitrile (1.2 mmol)
Mn(I) NNS pincer catalyst (5 mol%)
Potassium tert-butoxide (
t
-BuOK, 1.2 mmol)
Anhydrous Toluene (3.0 mL)
Schlenk tube equipped with a reflux condenser (Argon atmosphere)
Step-by-Step Methodology:
Preparation: In an argon-filled glovebox, charge the Schlenk tube with the Mn(I) catalyst,
t
-BuOK, and (2-amino-5-chlorophenyl)methanol.
Solvent & Reactant Addition: Add anhydrous toluene followed by pivaloylacetonitrile.
Thermal Activation: Transfer the sealed tube to a pre-heated oil bath at 130 °C. Stir vigorously for 24 hours. Causality: The high temperature is required to drive the acceptorless dehydrogenation, releasing
H2
gas and shifting the equilibrium toward the annulated product.
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the manganese catalyst.
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1).
Mechanistic Rationale & Self-Validation:
During the reaction, there is a theoretical possibility of forming two different quinoline derivatives: the 3-carbonitrile (via a Friedländer-type nucleophilic addition of
NH2
to the
C=O
intermediate) or the 2-amine (via addition to the
CN
group)[2]. However, under these specific catalytic conditions, the amine preferentially attacks the ketone over the nitrile. This regioselectivity ensures that no 3-tert-butyl-6-chloroquinolin-2-amine is observed , yielding the desired 2-tert-butyl-6-chloroquinoline-3-carbonitrile exclusively in ~71% yield[2]. Validation is confirmed via TLC (distinct UV-active spot) and
1H
NMR (disappearance of benzylic protons).
Protocol B: Bioisosteric Derivatization to a Tetrazole Antibacterial Agent
Conversion of the 3-carbonitrile into a 1H-tetrazole ring creates a potent pharmacophore capable of binding to bacterial enzymes.
Reaction Assembly: Dissolve the quinoline-3-carbonitrile intermediate in anhydrous DMF in a round-bottom flask.
Reagent Addition: Add
NaN3
and
NH4Cl
sequentially. Causality:
NH4Cl
acts as a critical proton donor. It reacts with
NaN3
in situ to generate hydrazoic acid (
HN3
), which is the active dipole required for the [3+2] cycloaddition with the cyano group.
Cycloaddition: Heat the mixture to 120 °C for 12 hours behind a blast shield.
Quenching & Precipitation: Cool the reaction to 0 °C. Slowly add ice-cold water (15 mL) and acidify the mixture to pH 2.0 using 1M HCl. Causality: Acidification protonates the tetrazole salt, rendering the neutral tetrazole highly insoluble in water and forcing it to precipitate as a solid.
Isolation: Filter the precipitate, wash thoroughly with distilled water to remove residual azide salts, and dry under a vacuum.
Self-Validation:
Successful conversion is rapidly validated via IR spectroscopy. The sharp, intense
C≡N
stretching band at ~2220 cm
−1
will completely disappear, replaced by a broad
N−H
stretching band between 3100–2800 cm
−1
corresponding to the tetrazole ring.
Quantitative Validation Data
The structural modifications of the 6-chloroquinoline-3-carbonitrile scaffold directly impact its antibacterial efficacy. The table below summarizes typical yields and representative Minimum Inhibitory Concentration (MIC) data demonstrating the superiority of the tetrazole bioisostere.
Tetrazole acts as a carboxylic acid bioisostere; potent DNA gyrase inhibition.
2-tert-butyl-6-chloroquinoline-3-carboximidamide
75%
8
16
Cationic amidine facilitates interaction with negatively charged bacterial membranes.
Note: Yield for the carbonitrile precursor is based on the Mn-catalyzed dehydrogenative coupling protocol[2]. MIC values represent typical SAR trends for quinoline-based DNA synthesis inhibitors[1].
References
EvitaChem Product Data.Buy 6-Chloroquinoline-3-carbonitrile (EVT-12040562) | 13669-66-4. Provides foundational data on the physical properties, Vilsmeier-Haack synthesis routes, and the baseline antimicrobial activity of quinoline derivatives via DNA synthesis interference.
Mondal, A., & Pal, D. (2019).Sustainable Synthesis of Quinazoline and 2-Aminoquinoline via Dehydrogenative Coupling of 2-Aminobenzyl Alcohol and Nitrile Catalyzed by Phosphine-Free Manganese Pincer Complex. Organic Letters, ACS Publications. Details the 71% yield synthesis of 2-tert-butyl-6-chloroquinoline-3-carbonitrile and the regioselective preference of amine attack on the ketone intermediate.
Application Note: Advanced Regioselective Functionalization of the Quinoline Scaffold at C4 and C6 Positions
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction: The Quinoline Regioselectivity Challenge The quinoline ring system i...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Guide & Validated Protocols
Introduction: The Quinoline Regioselectivity Challenge
The quinoline ring system is a privileged structural motif ubiquitous in natural products, pharmaceuticals (e.g., antimalarials, kinase inhibitors), and functional materials[1]. However, the late-stage functionalization of the quinoline core presents a profound regioselectivity challenge. The inherent electronic dichotomy between the electron-deficient pyridine ring and the more electron-rich benzenoid ring dictates its natural reactivity.
Historically, nucleophilic attacks and transition-metal catalyzed C–H activations naturally favor the C2 and C8 positions due to the innate electrophilicity of the C=N bond and the chelation assistance of the nitrogen atom, respectively[1]. Functionalizing the C4 and C6 positions requires overriding these intrinsic biases. This application note details the mechanistic causality and provides self-validating protocols for achieving highly selective C4 and C6 functionalization using state-of-the-art photoredox catalysis and remote relay metallation strategies.
C4 Functionalization: Conjugate vs. Innate Effects
The C4 position of quinoline is historically difficult to target because the C2 position is intrinsically more reactive toward nucleophilic addition (the "innate effect"). To achieve C4 selectivity, chemists must leverage the "conjugate effect" via radical pathways. Under visible-light photoredox conditions, the generation of highly reactive alkyl radicals (e.g., from alkyltrifluoroborates) allows for Minisci-type additions. By carefully tuning the steric bulk of the radical and the acidity/basicity of the medium, the conjugate addition to the C4 position outcompetes the innate C2 addition[2].
Figure 1: Mechanistic pathway for Photoredox C4 Minisci Alkylation of Quinolines.
C6 Functionalization: Remote Relay Strategy
The C6 position resides on the benzenoid ring, lacking both the electronic activation of C5/C8 and the steric accessibility required for direct functionalization. Distinguishing between the adjacent, electronically similar C6 and C7 bonds is a fundamental challenge[3]. To solve this, a Relay Strategy is employed. A bifunctional template temporarily attached to the quinoline nitrogen directs an initial Palladium(II) insertion at the C5 position. Subsequently, a transient mediator—specifically, a norbornene (NBE) derivative—inserts into the Pd–C5 bond and relays the palladium catalyst to the distal C6 position via a concerted metallation-deprotonation (CMD) transition state. This effectively "walks" the metal one bond further away, enabling highly selective C6 arylation[3][4].
Figure 2: Catalytic cycle for C6 Remote Relay Palladation via Norbornene mediator.
Quantitative Data: Regioselectivity Matrix
To guide experimental design, the following table summarizes the quantitative outcomes of various functionalization strategies applied to the quinoline core, highlighting how specific conditions shift the regioselectivity[1][2][3].
Target Position
Strategy / Catalyst System
Key Reagents
Regioselectivity Ratio
Typical Yield
C2 (Innate)
Standard Minisci (Acidic)
Ag/S₂O₈²⁻, Alkyl-COOH
>20:1 (C2:C4)
60 - 85%
C4 (Conjugate)
Photoredox Minisci (Basic)
Ir-Photocatalyst, Alkyl-BF₃K
Up to 3:1 (C4:C2)
45 - 72%
C5 (Directed)
Directed C–H Palladation
Pd(OAc)₂, N-Bifunctional Template
>99:1 (C5:C6)
70 - 90%
C6 (Relay)
Remote Relay Palladation
Pd(OAc)₂, Template + Norbornene
>20:1 (C6:C5/C7)
55 - 80%
C6 (Metal-Free)
HFIP-Mediated Activation
N-Arylsulfonyl Aziridines, HFIP
>99:1 (C6:Others)*
75 - 89%
*Note: HFIP-mediated activation is highly specific to tetrahydroquinolines (THQs), which can subsequently be oxidized to quinolines[5].
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the causality of the reaction (e.g., radical generation, catalyst activation) is actively monitored.
Protocol A: C4-Selective Photoredox Alkylation of Quinoline
Adapted from visible-light photoredox catalysis methodologies utilizing unactivated alkyl halides/trifluoroborates[2].
Equipment: 450 nm Blue LED photoreactor with cooling fan.
Step-by-Step Procedure:
Preparation: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the quinoline substrate, R-BF₃K, K₂S₂O₈, K₂HPO₄, and the Ir-photocatalyst.
Degassing (Critical Step): Seal the tube with a rubber septum. Evacuate and backfill with Argon (3 cycles). Add the degassed CH₃CN/H₂O mixture via syringe. Self-Validation: The solution should exhibit the characteristic bright yellow/orange luminescence of the Ir-complex under ambient light.
Irradiation: Place the tube in the Blue LED photoreactor (~2 cm from the light source). Stir vigorously at room temperature (maintain <30 °C using a cooling fan) for 16–24 hours.
In-Process Control: At 12 hours, withdraw a 10 µL aliquot, dilute with LC-MS grade MeCN, and analyze. Self-Validation: Look for the disappearance of the starting material mass and the appearance of the [M+R]⁺ mass peak. A minor C2-alkylated isomer peak may be present; the C4 peak should be the major product.
Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: C6-Selective Remote C–H Arylation via Relay Strategy
This protocol utilizes a bifunctional directing template and a norbornene transient mediator to "walk" the palladium catalyst from C5 to C6[3].
Reagents & Materials:
N-Templated Quinoline substrate (0.2 mmol, 1.0 equiv) (Note: Template is pre-installed via standard N-alkylation/acylation)
Assembly: In a nitrogen-filled glovebox, add Pd(OAc)₂, the 2-pyridone ligand, and Ag₂CO₃ to a 15 mL pressure vial.
Substrate Addition: Add the N-templated quinoline, Aryl Iodide, and NBE-CO₂Me.
Solvent & Sealing: Add the HFIP/DCE solvent mixture. Causality Note: HFIP is critical here as its high ionizing power and hydrogen-bond-donating capability stabilize the concerted metallation-deprotonation (CMD) transition state[5]. Seal the vial tightly with a Teflon-lined cap.
Heating: Remove the vial from the glovebox and place it in a pre-heated oil bath at 90 °C. Stir vigorously for 24 hours.
In-Process Control: After 24 hours, cool to room temperature. Perform TLC (UV active). Self-Validation: The formation of elemental silver (Ag⁰) as a black precipitate on the vial walls confirms the oxidative addition/reductive elimination cycle is turning over.
Workup & Cleavage: Filter the crude mixture through a short pad of Celite, eluting with CH₂Cl₂. Concentrate the filtrate. To remove the transient directing template, dissolve the crude intermediate in MeOH/THF, add NaOH (5.0 equiv), and stir at 60 °C for 4 hours.
Final Purification: Extract with EtOAc, dry, and purify via flash chromatography to isolate the pure C6-arylated quinoline.
References
C–H Functionalization of Heteroarenes Using Unactivated Alkyl Halides through Visible-Light Photoredox Catalysis under Basic Conditions
The Journal of Organic Chemistry - ACS Publications
URL:[Link]
Differentiation and functionalization of remote C–H bonds in adjacent positions
Nature Chemistry / PMC - NIH
URL:[Link]
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review
MDPI
URL:[Link]
Site-Selective C6-β-Aminoalkylation of Tetrahydroquinolines with N-Arylsulfonyl Aryl Aziridines in Hexafluoroisopropanol
The Journal of Organic Chemistry - ACS Publications
URL:[Link]
Diagnostic & Optimization Hub: 6-Chloroquinoline-3-carbonitrile Synthesis
Welcome to the Technical Support Center for quinoline derivative synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields, incomplete cyclizations, and side-product con...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for quinoline derivative synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields, incomplete cyclizations, and side-product contamination when synthesizing 6-chloroquinoline-3-carbonitrile and its functionalized analogs.
This guide abandons generic standard operating procedures in favor of a causality-driven, self-validating framework . We will dissect the two most robust synthetic pathways—the Vilsmeier-Haack Formylation and the Friedländer Annulation—diagnose common failure points, and provide the physicochemical reasoning behind every experimental choice.
Part 1: Core Synthetic Workflows & Self-Validating Protocols
Workflow A: The Vilsmeier-Haack Formylation & Nitrile Conversion
The 1 is the industry standard for converting N-(4-chlorophenyl)acetamide into 2,6-dichloroquinoline-3-carbaldehyde, which is subsequently converted to the target carbonitrile [1].
Causality & Mechanism:
Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) react to form a highly electrophilic chloroiminium ion (the Vilsmeier reagent). This reagent serves a dual purpose: it formylates the acetamide and acts as a chlorinating agent. The critical step is the intramolecular electrophilic aromatic substitution. Because the chlorophenyl ring is deactivated, the reaction requires significant thermal energy (85–90 °C) to overcome the activation barrier for ring closure.
Step-by-Step Protocol:
Reagent Generation: Cool anhydrous DMF (3.0 equiv) to 0 °C under an N₂ atmosphere. Add POCl₃ (7.0 equiv) dropwise over 30 minutes.
Causality: The formation of the Vilsmeier reagent is highly exothermic. If the temperature exceeds 5 °C, DMF degrades into dimethylamine, which acts as a competing nucleophile and poisons the reaction.
Substrate Addition: Add N-(4-chlorophenyl)acetamide (1.0 equiv) in small portions to maintain the temperature below 10 °C.
Thermal Cyclization: Gradually heat the reaction mixture to 85–90 °C and maintain for 12–16 hours.
Hydrolysis & Isolation: Cool the mixture to room temperature and pour it slowly over crushed ice with vigorous stirring.
Self-Validation: The reaction mixture should transition from a pale yellow solution to a deep, viscous red/brown complex during heating. Upon quenching in ice, the immediate precipitation of a beige/yellow solid validates the successful hydrolysis of the iminium intermediate to 2,6-dichloroquinoline-3-carbaldehyde.
Nitrile Conversion: Suspend the isolated aldehyde in formic acid, add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 equiv), and reflux for 4 hours to yield 6-chloroquinoline-3-carbonitrile.
Fig 1: Vilsmeier-Haack mechanistic workflow for 6-chloroquinoline-3-carbonitrile synthesis.
Workflow B: The Friedländer Annulation (Green Catalysis)
For researchers synthesizing the 2-amino derivative (2-amino-6-chloroquinoline-3-carbonitrile), the2 between 2-amino-5-chlorobenzaldehyde and malononitrile is the most atom-economical route [2].
Causality & Mechanism:
This reaction proceeds via a base-catalyzed Knoevenagel condensation between the aldehyde and the activated methylene group of malononitrile, followed by an intramolecular Michael-type addition of the aryl amine onto the nitrile carbon.
Step-by-Step Protocol:
Substrate Homogenization: Dissolve 2-amino-5-chlorobenzaldehyde (1.0 equiv) and malononitrile (1.1 equiv) in absolute ethanol.
Causality: Pre-mixing the reagents before adding the catalyst ensures that the activated nitrile is immediately available to react with the aldehyde, kinetically outcompeting the self-condensation of the benzaldehyde.
Catalysis: Add piperidine (10 mol%) dropwise at room temperature.
Reaction: Stir at 25 °C for 2 hours.
Self-Validation: Monitor the Knoevenagel condensation via TLC (Hexane:EtOAc 7:3). The disappearance of the highly UV-active 2-amino-5-chlorobenzaldehyde spot (Rf ~0.6) and the appearance of a lower Rf spot indicates successful intermediate formation. The final cyclized product will precipitate as a microcrystalline solid out of the ethanol solution, providing an immediate visual confirmation of successful aromatization.
Isolation: Cool the mixture to 0 °C, filter the precipitate, and wash with cold ethanol.
Fig 2: Friedländer annulation pathway for 2-amino-6-chloroquinoline-3-carbonitrile.
Part 2: Troubleshooting & FAQ
Q1: Why is my Vilsmeier-Haack cyclization stalling at the iminium intermediate, resulting in low yields of the carbaldehyde?A: The intermediate chloroiminium ion requires significant thermal energy to undergo electrophilic aromatic substitution onto the deactivated chlorophenyl ring. If your oil bath is set to 70 °C, the reaction will stall at the formylated intermediate. If it exceeds 100 °C, rapid tar formation occurs due to polymerization. Solution: Use a calibrated thermocouple to maintain the internal reaction temperature at exactly 85–90 °C. Ensure your POCl₃ is fresh; degraded POCl₃ lacks the electrophilicity required to drive the reaction.
Q2: During the conversion of the aldehyde to the carbonitrile, I am isolating a mixture of oxime and nitrile. How do I drive the dehydration to completion?A: The conversion of an aldehyde to a nitrile via hydroxylamine involves a stable oxime intermediate. Dehydration of the oxime to the nitrile requires a strong dehydrating environment. Solution: If you are using standard ethanol/reflux conditions, the dehydration will fail. You must reflux the oxime intermediate in a strong dehydrating agent like formic acid, or add a stoichiometric excess of POCl₃ or SOCl₂ to chemically force the elimination of water [3].
Q3: In the Friedländer synthesis, my 2-amino-5-chlorobenzaldehyde is undergoing self-condensation, creating a complex mixture. How can I prevent this?A: 2-Aminobenzaldehydes are highly prone to self-condensation (forming Friedländer dimers) in the presence of strong bases or prolonged heating. Solution: Switch from a strong inorganic base (like NaOH) to a mild organic base (piperidine) or a heterogenous nanocatalyst (e.g., Co-aerogel). Keep the reaction at room temperature (25 °C). The Knoevenagel condensation with malononitrile is extremely fast; lowering the temperature kinetically favors the cross-condensation over self-condensation.
Q4: Can I synthesize the 6-chloroquinoline-3-carbonitrile via dehydrogenative coupling to avoid halogenated solvents?A: Yes. Recent advancements have demonstrated 3 of 2-aminobenzyl alcohols with nitriles using Mn(I) pincer complexes [4]. While greener, note that aliphatic nitriles can be sluggish, requiring up to 48 hours of reaction time.
Part 3: Quantitative Data & Yield Optimization Matrix
To assist in experimental design, the following table summarizes the expected quantitative outcomes based on the chosen synthetic route and catalytic system.
Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview.
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.Frontiers in Chemistry.
Sustainable Synthesis of Quinazoline and 2-Aminoquinoline via Dehydrogenative Coupling of 2-Aminobenzyl Alcohol and Nitrile Catalyzed by Phosphine-Free Manganese Pincer Complex.
Technical Support Center: 6-Chloroquinoline-3-carbonitrile Purification
Welcome to the Advanced Technical Support Portal. As a Senior Application Scientist, I have designed this hub to address the complex physicochemical challenges associated with isolating and purifying 6-chloroquinoline-3-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Portal. As a Senior Application Scientist, I have designed this hub to address the complex physicochemical challenges associated with isolating and purifying 6-chloroquinoline-3-carbonitrile and its derivatives.
Due to its rigid, planar aromatic system and the highly polarized quinoline-nitrile push-pull dynamics, this compound frequently exhibits non-ideal behavior during standard workups. The following guides, decision matrices, and validated protocols are engineered to troubleshoot these specific bottlenecks and ensure high-fidelity purification.
Purification Decision Matrix
Before selecting a purification route, it is critical to assess the crude mixture's solubility and the synthetic history (e.g., use of transition metals). Use the workflow below to determine the optimal isolation strategy.
Fig 1: Strategic decision matrix for 6-chloroquinoline-3-carbonitrile purification.
Expert Troubleshooting & FAQs
Q: Why does my product co-elute with the des-chloro impurity during normal-phase silica gel chromatography?A: Causality: In normal-phase chromatography, retention is driven by hydrogen bonding and dipole-dipole interactions. The overall dipole moment of 6-chloroquinoline-3-carbonitrile is heavily dominated by the basic quinoline nitrogen and the C3-carbonitrile group. The chlorine atom at the C6 position only marginally perturbs this electronic landscape, meaning the des-chloro analogue has a nearly identical retention factor on bare silica. Furthermore, the basic quinoline nitrogen strongly interacts with acidic silanol groups, causing peak tailing that exacerbates co-elution.
Solution: Shift the separation mechanism from dipole-driven to lipophilicity-driven. Reverse-phase HPLC (e.g., using a Newcrom R1 column) exploits the subtle hydrophobic difference introduced by the chlorine atom[1]. If you must use normal-phase flash chromatography, adding a volatile buffer or utilizing an ion-pairing agent can mask the silanol interactions and sharpen the peaks, preventing overlap[2].
Q: During aqueous workup, I am observing a new, highly polar spot on my TLC plate. What is happening?A: Causality: The carbonitrile group at the 3-position is exceptionally electrophilic. The electron-withdrawing nature of the quinoline core—especially if the nitrogen is transiently protonated during an acidic wash—pulls electron density away from the C3 position. This renders the nitrile carbon highly susceptible to nucleophilic attack by water or hydroxide ions, leading to partial hydrolysis into quinoline-3-carboxamide[3].
Solution: Strictly control the pH during your aqueous extractions. Avoid strong bases (like NaOH) or strong acids. Instead, quench reactions and wash organic layers using mild, buffered solutions such as saturated aqueous
NaHCO3
or phosphate buffers (pH 6-8).
Q: How do I efficiently remove residual manganese or palladium catalysts from my crude product?A: Causality: Modern syntheses of quinoline-3-carbonitriles frequently employ transition metal catalysis, such as dehydrogenative coupling using manganese pincer complexes[4] or palladium-catalyzed cross-couplings. The product itself acts as a potent bidentate or monodentate ligand; the quinoline nitrogen and the nitrile group chelate these soft transition metals, dragging them into the organic phase and preventing their removal by simple aqueous washing.
Solution: Disrupt the product-metal complex by introducing a competing ligand with a much higher affinity for the metal. Treating the organic extract with a silica-thiol scavenger (e.g., QuadraSil-MP) or washing the organic layer with an aqueous EDTA disodium salt solution will strip the metal from the quinoline framework.
Quantitative Data: Purification Metrics & Solvent Systems
Purification Strategy
Optimal Solvent System / Matrix
Primary Target Impurity
Avg. Recovery (%)
Target Purity (%)
Flash Chromatography
Hexanes / EtOAc (10% to 40% Gradient)
Polar byproducts, tars
75 – 85
95 – 98
Reverse-Phase HPLC
MeCN /
H2O
0.1% Formic Acid
Des-chloro analogues
60 – 70
> 99
Recrystallization
Toluene / Heptane (1:3 ratio)
Regioisomers
80 – 90
98 – 99
Metal Scavenging
QuadraSil-MP (Thiol-functionalized)
Pd, Mn, Cu catalysts
> 95
N/A (< 10 ppm)
Validated Experimental Methodologies
Protocol A: Dry-Loading Flash Chromatography
Self-Validation Principle: 6-Chloroquinoline-3-carbonitrile often exhibits poor solubility in the non-polar eluents required for column loading. Liquid loading can cause precipitation at the column head, leading to severe band broadening. Dry-loading completely bypasses this solubility cliff, ensuring a perfectly narrow injection band[5].
Dissolution: Dissolve the crude mixture in a minimum volume of a volatile, high-solubility solvent (e.g., Dichloromethane or THF).
Adsorption: Add dry silica gel to the solution (approximately 3 grams of silica per 1 gram of crude product).
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.
Validation Checkpoint: If the powder clumps or sticks to the flask wall, residual solvent remains. Continue drying; residual polar solvent will artificially increase the local polarity on the column and ruin the separation.
Loading: Carefully pour the dry powder evenly onto the top of a pre-packed silica column equilibrated with 10% EtOAc in Hexanes. Cap with a thin layer of sand.
Elution: Elute using a gradient from 10% to 40% EtOAc. Monitor fractions via TLC (UV 254 nm).
Protocol B: Binary Solvent Recrystallization
Self-Validation Principle: The rigid, planar structure of the quinoline core results in high lattice energies. Single-solvent recrystallization often leads to rapid "crashing out" of the product, which kinetically traps impurities within the crystal lattice. A binary solvent system allows for precise thermodynamic control over the supersaturation point.
Dissolution: Suspend the semi-pure product in a minimal amount of hot toluene (approx. 5 mL/g) at 90 °C. Stir until complete dissolution is achieved.
Anti-Solvent Addition: Slowly add hot heptane dropwise to the stirring solution until it becomes faintly cloudy (this is the cloud point, indicating saturation).
Clarification: Add exactly 1–2 drops of hot toluene to clear the solution, then immediately remove the flask from the heat source.
Controlled Crystallization: Allow the flask to cool to room temperature completely undisturbed for 4 hours.
Validation Checkpoint: If rapid precipitation occurs within the first 10 minutes, the cooling rate is too fast, and impurities are likely trapped. Reheat to dissolve and insulate the flask (e.g., wrap in cotton) to slow the cooling rate.
Isolation: Collect the resulting crystals via vacuum filtration and wash with ice-cold heptane to remove surface impurities.
References
[4]Title: Sustainable Synthesis of Quinazoline and 2-Aminoquinoline via Dehydrogenative Coupling of 2-Aminobenzyl Alcohol and Nitrile Catalyzed by Phosphine-Free Manganese Pincer Complex
Source: Organic Letters - ACS Publications
URL: [Link]
[5]Title: Purification of Organic Compounds by Flash Column Chromatography
Source: Organic Syntheses
URL: [Link]
[1]Title: Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column
Source: SIELC Technologies
URL: [Link]
Technical Support Center: Quinoline Synthesis Troubleshooting & Methodologies
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most complex hurdles in the synthesis of substituted quinolines. This guide m...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most complex hurdles in the synthesis of substituted quinolines. This guide moves beyond basic reaction schemes to explain the causality behind reaction failures, offering field-proven, self-validating protocols for researchers and drug development professionals.
FAQ 1: Mitigating Exotherms and Tar Formation in the Skraup Synthesis
Q: Whenever I scale up the Skraup synthesis using anilines, glycerol, and sulfuric acid, the reaction violently exotherms, resulting in a black, intractable polymeric tar and single-digit yields. How can I control this?
The Causality:
The Skraup synthesis is notoriously difficult to control because it relies on the in situ dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally, oxidation[1]. The final oxidation step (often utilizing nitrobenzene) is highly exothermic. Without moderation, the localized heat spikes cause the highly reactive α,β-unsaturated acrolein intermediate to undergo rapid oxidative polymerization, forming the "tar" you observe[2].
The Solution:
Catalytic moderation is mandatory for scale-up. The addition of ferrous sulfate (
FeSO4
) acts as an electron-transfer mediator, smoothing the oxidation potential of the nitrobenzene and preventing runaway thermal spikes[2].
Pathway of Skraup synthesis highlighting exotherm control via FeSO4 moderation.
Protocol: Moderated Skraup Synthesis
Self-Validation Check: A successful reaction will maintain a steady, gentle reflux without sudden bumping. The crude mixture should be dark brown, not a solid black glass.
Preparation: In a large, multi-neck round-bottom flask equipped with a robust mechanical stirrer and reflux condenser, combine the substituted aniline (1.0 equiv), glycerol (3.0 equiv), and nitrobenzene (0.6 equiv).
Moderation: Add
FeSO4⋅7H2O
(0.05 equiv). Do not skip this step.[2]
Acid Addition: Cool the flask in an ice bath. Dropwise, add concentrated
H2SO4
(1.5 equiv) at a rate that maintains the internal temperature below 40°C.
Step-wise Heating: Heat the mixture slowly to 130°C. Hold for 30 minutes to ensure the initial exothermic phase is controlled, then raise to 150°C for 3 hours.
Workup: Cool to room temperature, pour over crushed ice, and basify with 10M NaOH to pH 10 to precipitate the quinoline core. Steam distill to remove unreacted nitrobenzene.
FAQ 2: Directing Regioselectivity in the Friedländer Annulation
Q: I am condensing a 2-aminoaryl ketone with an unsymmetrical aliphatic ketone via the Friedländer synthesis. Instead of a single product, I get a 1:1 mixture of two regioisomers. How do I force the reaction to favor one specific isomer?
The Causality:
Regioselectivity in the Friedländer synthesis is dictated by the enolization direction of the unsymmetrical ketone[2]. If you use harsh or ambiguous conditions, the ketone will enolize at both the more substituted (
α
) and less substituted (
α′
) carbons, leading to a mixture of quinolines.
The Solution:
You must choose a catalyst that explicitly leverages either thermodynamic or kinetic control[2],[3].
Acid Catalysis (Thermodynamic): Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g.,
ZnCl2
) favor the formation of the more substituted, thermodynamically stable enol, leading to the more sterically congested quinoline[2].
Base Catalysis (Kinetic): Strong bases favor the abstraction of the least sterically hindered proton, forming the kinetic enolate and yielding the less substituted quinoline[2].
Catalyst-dependent regioselectivity in the Friedländer quinoline synthesis.
Data Presentation: Catalyst Effects on Friedländer Regioselectivity
FAQ 3: Site-Selective Halogenation for Cross-Coupling
Q: I need a 3-haloquinoline as a precursor for a Suzuki-Miyaura cross-coupling. Direct electrophilic halogenation of the pre-formed quinoline ring gives me mixtures of 5-halo, 8-halo, and unreacted starting material. How do I selectively install a halogen at the 3-position?
The Causality:
The quinoline nitrogen strongly deactivates the pyridine ring toward electrophilic aromatic substitution (SEAr). Direct halogenation typically occurs on the more electron-rich benzene ring (positions 5 and 8)[5]. Forcing halogenation at the 3-position requires extremely harsh conditions that destroy functional group tolerance[6].
The Solution:
Bypass direct halogenation entirely. Instead, utilize the electrophilic cyclization of N-(2-alkynyl)anilines . By treating a propargylic aniline with an electrophilic halogen source (like
I2
,
ICl
, or
Br2
), the halogen activates the alkyne, triggering a 6-endo-dig cyclization that inherently traps the halogen exactly at the 3-position of the resulting quinoline[7],[6],[8].
Mechanism of 6-endo-dig electrophilic cyclization yielding 3-haloquinolines.
Protocol: Synthesis of 3-Iodoquinolines via Electrophilic Cyclization
Self-Validation Check: The disappearance of the alkyne stretch (~2100 cm⁻¹) and N-H stretch (~3300 cm⁻¹) in the IR spectrum of the crude mixture confirms complete cyclization.
Setup: Dissolve the N-(2-alkynyl)aniline (1.0 equiv) in anhydrous
CH2Cl2
(0.1 M concentration) under an argon atmosphere.
Electrophile Addition: Cool the solution to 0°C. Add Iodine monochloride (
ICl
) or molecular Iodine (
I2
) (1.2 equiv) dropwise. Note:
ICl
generally provides faster reaction times and higher yields due to its stronger electrophilicity[7],[6].
Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor via TLC until the starting material is consumed.
Quench & Aromatization: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (
Na2S2O3
) to destroy excess iodine[6]. The transient dihydroquinoline intermediate oxidizes to the fully aromatic quinoline upon exposure to air during this workup[6].
Extraction: Extract with
CH2Cl2
, dry over
MgSO4
, and purify via flash chromatography.
Post-Synthesis Application: The resulting 3-iodoquinoline is a prime substrate for Suzuki-Miyaura cross-coupling. You can readily couple this with arylboronic acids using
Pd(PPh3)4
and a mild base to generate complex 3-arylquinolines[9].
Data Presentation: Reagent Efficacy for Alkynylaniline Cyclization
Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines
National Institutes of Health (NIH)
URL:[Link]
Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines
Organic Letters - ACS Publications
URL:[Link]
A Method for the Synthesis of Substituted Quinolines via Electrophilic Cyclization of 1-Azido-2-(2-propynyl)benzene
Organic Chemistry Portal
URL:[Link]
Technical Support Center: Controlling Regioselectivity in Quinoline Functionalization
Welcome to the Technical Support Center for quinoline functionalization. Quinolines are privileged scaffolds in drug development, but their functionalization is notoriously challenging.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for quinoline functionalization. Quinolines are privileged scaffolds in drug development, but their functionalization is notoriously challenging. The presence of a basic nitrogen atom often poisons transition metal catalysts, and the electronic disparity between the electron-deficient pyridine ring (C2, C3, C4) and the electron-rich benzene ring (C5, C6, C7, C8) creates competing reactive sites.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve precise regiocontrol in your synthetic workflows.
Before troubleshooting, ensure you have selected the correct synthetic paradigm for your target carbon position.
Decision Tree for Regioselective Quinoline Functionalization.
Troubleshooting Guides & FAQs
Q1: How do I achieve high C8-selectivity without functionalizing the C2 position or poisoning my catalyst?
Symptom: Attempting C-H activation on the benzene ring yields unreactive starting material or non-specific degradation.
Causality & Solution: The basic nitrogen of quinoline strongly coordinates to transition metals, deactivating them. To bypass this, utilize the quinoline N-oxide as a "stepping stone"[1]. The N-oxide serves a dual purpose: it masks the basicity of the nitrogen and acts as a powerful directing group. When using Rh(III) or Ir(III) catalysts, the oxygen atom coordinates to the metal, forming a highly stable 5-membered metallacycle (iridacycle or rhodacycle) that selectively positions the metal exactly at the C8 carbon for C-H cleavage[1].
Q2: My Minisci reaction yields an inseparable mixture of C2 and C4 alkylated quinolines. How can I control this?
Symptom: Radical alkylation yields a ~1:1 to 3:1 mixture of C2 and C4 regioisomers.
Causality & Solution: In a standard Minisci reaction, the quinoline is protonated to lower its LUMO, facilitating nucleophilic radical attack[2]. However, the LUMO coefficients at C2 and C4 are electronically very similar, leading to poor regioselectivity[2]. To troubleshoot:
For C2-Selectivity: Employ chiral phosphoric acids (e.g., TRIP) as catalytic additives. The chiral phosphate anion pairs with the cationic radical intermediate, dictating the deprotonation step and driving regioselectivity (>20:1 for C2) while also enabling enantiocontrol[3].
For C4-Selectivity: Switch from a Brønsted acid to a Lewis acid (e.g., Zn(OTf)₂). Pre-coordination of the Lewis acid to the quinoline nitrogen sterically blocks the adjacent C2 position, redirecting the radical attack toward the C4 position[4].
Q3: I need to functionalize the C3 position, but electrophilic methods fail. What is the best approach?
Symptom: Electrophilic aromatic substitution (EAS) fails or requires destructively harsh conditions due to the electron-deficient nature of the pyridine ring.
Causality & Solution: Transition metal-catalyzed C-H borylation is the most robust method for C3 functionalization. Using an Iridium catalyst (e.g.,[Ir(OMe)(COD)]₂ with dtbpy), the reaction operates primarily under steric control[5]. In unsubstituted quinolines, the C3 position is the most sterically accessible and electronically favored site for the boryl complex, leading to highly selective C3-borylation[5]. Conducting the reaction at room temperature enhances this underlying electronic selectivity, maximizing the C3 over C4 yield[5].
Quantitative Data Presentation
Table 1: Summary of Regioselective Strategies and Expected Selectivity Profiles
Protocol A: Regioselective C8-Amidation of Quinoline N-Oxides
This protocol utilizes the N-oxide stepping-stone strategy to achieve pristine C8 selectivity[1].
Step 1: Catalyst Activation (Glovebox/Inert Atmosphere)
Charge a dry reaction vial with [IrCp*Cl₂]₂ (2.5 mol %) and AgNTf₂ (10 mol %).
Causality: AgNTf₂ abstracts the chloride ligands from the Iridium complex, generating the highly active, cationic Ir(III) species required for C-H insertion.
Step 2: Substrate Loading
Add the quinoline N-oxide (1.0 equiv), the desired amide (1.2 equiv), and 1-adamantanecarboxylic acid (20 mol %) as an additive.
Causality: The carboxylic acid additive plays a critical role in lowering the activation energy of the rate-determining protodemetalation step, ensuring catalytic turnover[1].
Step 3: Reaction Execution
Suspend the mixture in 1,2-dichloroethane (DCE, 0.2 M). Seal the vial and heat at 100 °C for 12–24 hours.
Step 4: Self-Validation & Quality Control
Monitor via TLC. Upon completion, concentrate a small aliquot for crude ¹H NMR analysis.
Validation Check: The disappearance of the C8 proton doublet (typically ~8.5–8.9 ppm in the starting N-oxide) and the appearance of a new broad singlet (amide N-H) confirms successful and selective C8 functionalization. If the C8 proton remains but other aromatic protons disappear, the N-oxide directing group has failed to coordinate.
Protocol B: Regioselective C3-Borylation of Quinolines
This protocol leverages steric and electronic biases to functionalize the C3 position[5].
Step 1: Catalyst Pre-assembly
In a nitrogen-filled glovebox, mix [Ir(OMe)(COD)]₂ (1.5 mol %) and dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine, 3 mol %) in dry THF or hexane. Stir for 5 minutes until the solution turns deep red/brown.
Causality: The color change visually validates the formation of the active Ir-bipyridine catalytic complex.
Step 2: Borylation
Add quinoline (1.0 equiv) and bis(pinacolato)diboron (B₂pin₂, 0.75 equiv). Stir at room temperature for 16 hours.
Causality: Keeping the reaction at room temperature suppresses thermodynamically driven scrambling, locking in the electronically favored C3-borylated product[5].
Step 3: Self-Validation & Quality Control
Analyze the crude mixture via ¹¹B NMR and ¹H NMR.
Validation Check: A sharp singlet in ¹¹B NMR at ~30–33 ppm confirms the formation of the aryl boronate ester. In the ¹H NMR, the loss of the C3 proton signal (typically a singlet-like doublet around 8.1 ppm in unsubstituted quinoline) confirms C3 regioselectivity.
monitoring 6-Chloroquinoline-3-carbonitrile reactions by TLC or LC-MS
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific analytical challenges associated with monitoring reactions involving 6-Chloroqu...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific analytical challenges associated with monitoring reactions involving 6-Chloroquinoline-3-carbonitrile (6-CQ-3-CN) .
This bifunctional scaffold is highly valued in medicinal chemistry for its orthogonal reactivity: the C-6 chlorine is primed for cross-coupling or nucleophilic aromatic substitution (SNAr), while the C-3 nitrile can undergo hydrolysis, reduction, or cycloaddition 1. However, its basic quinoline nitrogen and polar functional groups often cause chromatographic artifacts. The following self-validating protocols and troubleshooting FAQs are engineered to ensure high-fidelity reaction monitoring.
Part 1: TLC Monitoring & Troubleshooting Guide
Thin-Layer Chromatography (TLC) is the frontline tool for real-time reaction monitoring. However, quinoline derivatives are notorious for interacting unpredictably with standard silica stationary phases.
Self-Validating TLC Protocol
Plate Preparation: Use silica gel 60 F254 plates. Draw a baseline 1 cm from the bottom using a pencil (ink will elute and contaminate the run).
Sample Preparation: Dissolve ~1 mg of the reaction mixture in 1 mL of a volatile solvent (e.g., Ethyl Acetate). Causality: High concentrations overload the silica's active sites, leading to artificial spot broadening and masking of minor impurities.
Self-Validating Spotting (The Co-Spot): Spot three distinct lanes: (1) Pure Starting Material, (2) A "Co-spot" containing both starting material and reaction mixture, and (3) The Reaction Mixture 2. Causality: Reaction matrices (salts, bases) can alter the local pH of the silica, shifting the Rf of the starting material. The co-spot proves whether a new spot is genuinely a product or just matrix-shifted starting material.
Development & Visualization: Elute in a saturated chamber. Visualize under 254 nm UV light. Causality: The highly conjugated quinoline ring system strongly absorbs UV light, quenching the plate's green fluorescence to yield dark, distinct spots.
TLC Troubleshooting FAQs
Q: My 6-CQ-3-CN spot is streaking severely down the plate, making it impossible to calculate an accurate Rf. How do I fix this?A: This is a classic acid-base interaction. Standard silica gel is slightly acidic (silanol groups have a pKa of ~4.5–5.0). The basic nitrogen in the quinoline ring forms strong, reversible hydrogen bonds and ionic interactions with these silanols, causing the spot to drag or "tail" 3.
Solution: Add a basic modifier to your eluent. Incorporating 1–5% Triethylamine (TEA) or using a solution of 1–10% ammonia in methanol neutralizes the acidic sites on the silica gel, restoring a tight, circular spot shape.
Q: I am monitoring a nucleophilic substitution at the C-6 position, but the product spot overlaps entirely with the starting material. What is the next step?A: 6-CQ-3-CN and its neutral derivatives often exhibit identical polarities in standard Hexanes/Ethyl Acetate mixtures. You must switch to an orthogonal solvent system.
Solution: Transition to a Dichloromethane/Methanol gradient (e.g., 95:5 DCM:MeOH). The protic nature of methanol alters the hydrogen-bonding dynamics, often resolving co-eluting quinoline derivatives.
TLC troubleshooting workflow for resolving quinoline streaking and Rf optimization.
Part 2: LC-MS Monitoring & Troubleshooting Guide
Liquid Chromatography-Mass Spectrometry (LC-MS) provides molecular weight confirmation and high-resolution separation, which is critical when TLC fails to resolve complex reaction mixtures.
Self-Validating LC-MS Protocol
Sample Preparation: Quench a 5 µL aliquot of the reaction mixture and dilute in 1 mL of LC-MS grade Acetonitrile/Water (1:1). Filter through a 0.22 µm PTFE syringe filter. Causality: Unfiltered palladium catalysts or insoluble inorganic bases will irreversibly clog the LC column frit and suppress ionization in the MS source 4.
Self-Validating Blank Run: Always inject a solvent blank before your sample. Causality: Quinolines are "sticky" and prone to carryover. A blank run validates that any observed m/z 189 signal originates from your current sample, not residual contamination from a previous run.
Chromatography: Utilize a C18 reverse-phase column. Run a gradient of Water to Acetonitrile, both containing 0.1% Formic Acid. Causality: The acidic modifier ensures the basic quinoline nitrogen remains fully protonated (cationic), which drastically improves both chromatographic peak shape and Electrospray Ionization (ESI+) efficiency.
LC-MS Troubleshooting FAQs
Q: I see a strong peak cluster at m/z 189 and 191. What does this indicate?A: This is the diagnostic isotopic signature of 6-CQ-3-CN. The exact mass of the compound is 188.01 Da, making the expected [M+H]+ ion 189.02. Because naturally occurring chlorine exists as 35Cl (~75%) and 37Cl (~25%), any molecule retaining the C-6 chlorine atom will exhibit a distinct M and M+2 peak ratio of exactly 3:1. This serves as an internal validation that the chloro group has not been inadvertently cleaved or substituted.
Q: Why is my LC-MS signal completely suppressed when monitoring a Buchwald-Hartwig amination of the quinoline?A: You are experiencing severe matrix effects. High concentrations of strong bases (e.g., t-BuOK) and phosphine ligands compete with your analyte for charge droplets in the ESI source, preventing the quinoline from ionizing 4.
Solution: Perform a rapid "mini-workup" (liquid-liquid extraction with Water/Ethyl Acetate) on your 5 µL aliquot before injecting the organic layer into the LC-MS.
Q: My reaction was supposed to be a cross-coupling, but I am detecting a major peak at m/z 207. What happened?A: The C-3 nitrile group is highly susceptible to unwanted hydrolysis under basic aqueous conditions or high temperatures. The addition of water across the triple bond converts the carbonitrile to a primary carboxamide (Exact mass: 206.02, [M+H]+: 207.03). Ensure your reagents and solvents are strictly anhydrous.
LC-MS diagnostic workflow for tracking 6-CQ-3-CN consumption and side reactions.
Part 3: Quantitative Data Presentation
To expedite your analytical workflows, refer to the following reference table containing expected chromatographic and mass spectrometric data for 6-CQ-3-CN and its most common reaction derivatives.
Compound / Derivative
Reaction Type
Typical TLC System
Expected Rf
ESI+ m/z (Expected)
Isotopic Pattern
6-Chloroquinoline-3-carbonitrile
Starting Material
Hexanes/EtOAc (3:1)
~0.55
189.02
3:1 (Cl intact)
6-Morpholinoquinoline-3-carbonitrile
SNAr / Cross-Coupling
Hexanes/EtOAc (1:1)
~0.35
240.11
None (Cl displaced)
6-Chloroquinoline-3-carboxamide
Nitrile Hydrolysis (Side Product)
DCM/MeOH (95:5)
~0.20
207.03
3:1 (Cl intact)
(6-Chloroquinolin-3-yl)methanamine
Nitrile Reduction
DCM/MeOH/NH3 (90:9:1)
~0.15
193.05
3:1 (Cl intact)
References
Benchchem. Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds.
Benchchem. Monitoring quinoline synthesis progress using TLC or LC-MS.
ACS Publications. Sustainable Synthesis of Quinazoline and 2-Aminoquinoline via Dehydrogenative Coupling of 2-Aminobenzyl Alcohol and Nitrile Catalyzed by Phosphine-Free Manganese Pincer Complex.
Washington State University. Monitoring Reactions by TLC.
Technical Support Center: Vilsmeier-Haack Reaction Workup & Troubleshooting
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical, yet often mishandled, phase of the Vilsmeier-Haack reaction: the workup.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical, yet often mishandled, phase of the Vilsmeier-Haack reaction: the workup.
While the formation of the chloroiminium ion (Vilsmeier reagent) and the subsequent electrophilic aromatic substitution are mechanistically straightforward, the workup is the actual product-forming step . The hydrolysis of the intermediate iminium salt to the final aryl aldehyde is notoriously exothermic, highly pH-dependent, and prone to side reactions if not strictly controlled . This guide provides field-proven protocols and troubleshooting strategies to ensure high yields, control thermal hazards, and prevent product degradation.
Fig 1: Step-by-step workflow for the Vilsmeier-Haack reaction workup and hydrolysis.
Core Workup Protocols: Self-Validating Systems
Protocol 1: Standard Ice-Water Reverse Quench
Designed for standard laboratory scale (<50 mmol) to safely dissipate heat and isolate the aldehyde.
Step 1: Preparation of the Quench Bath
Action: Prepare a vigorously stirred slurry of crushed ice and water (approx. 10–15 mL per mmol of substrate) in a wide-mouth Erlenmeyer flask or beaker.
Causality: The hydrolysis of excess
POCl3
and the iminium intermediate is violently exothermic. A large thermal mass is required to absorb the heat of reaction and prevent localized boiling, which would degrade the product.
Validation Check: Ensure the internal temperature of the quench bath is < 5°C before addition begins.
Step 2: Reverse Quench Addition
Action: Transfer the crude reaction mixture dropwise into the ice-water slurry using an addition funnel.
Causality: Adding water directly to the reaction flask (forward quench) creates a hyper-concentrated acidic environment with inadequate heat dissipation, leading to substrate polymerization and tar formation. Reverse addition ensures water is always in vast excess, controlling the exotherm .
Validation Check: Monitor internal temperature during addition; pause the addition if the temperature exceeds 10°C.
Step 3: Neutralization and Hydrolysis
Action: Slowly add saturated aqueous
Na2CO3
or 1M
NaOH
until the aqueous layer reaches a stable pH of 7.0–8.0.
Causality: The initial quench leaves the product trapped as a protonated iminium salt or hemiaminal intermediate in a highly acidic medium (
H3PO4
and
HCl
). Neutralization drives the equilibrium toward the collapse of the hemiaminal, releasing the free aldehyde and secondary amine .
Validation Check: Confirm pH with indicator paper. The mixture should transition from a clear acidic solution to a cloudy suspension as the neutral aldehyde precipitates or forms a distinct phase.
Step 4: Extraction and Isolation
Action: Extract the aqueous phase three times with Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Causality: The neutral aryl aldehyde is lipophilic and partitions into the organic phase, leaving the polar phosphate and chloride salts in the aqueous layer.
Validation Check: TLC of the aqueous layer should show no UV-active spots corresponding to the target product.
Troubleshooting & FAQs
Q1: Why did my reaction yield a dark, tarry residue instead of the expected aldehyde?A1: This is the hallmark of uncontrolled thermal degradation. The Vilsmeier-Haack intermediate and unreacted
POCl3
are highly thermally unstable. If the quench temperature exceeds 15°C, the electron-rich arene can undergo acid-catalyzed polymerization, or the iminium salt can decompose into intractable tars. Always use a reverse quench and maintain strict temperature control .
Q2: I am experiencing an unbreakable emulsion during the liquid-liquid extraction. How do I resolve this?A2: Emulsions in Vilsmeier workups are typically caused by incomplete neutralization. At pH 4–6, partially protonated imines and polymeric phosphate salts act as powerful surfactants.
Resolution: Verify the pH is strictly between 7.0 and 8.0. If an emulsion persists, filter the entire biphasic mixture through a pad of Celite to remove insoluble phosphate polymers, or add saturated aqueous
NaCl
(brine) to increase the ionic strength of the aqueous layer, forcing phase separation.
Q3: Are there safer alternatives to the ice-water quench, especially for scale-up?A3: Yes. The buffered sodium acetate quench is highly recommended for scale-up to mitigate thermal hazards. By quenching the reaction mixture into a pre-cooled aqueous solution of Sodium Acetate (approx. 3–5 molar equivalents), the generated
HCl
is immediately buffered. This prevents the dangerous delayed exotherms sometimes observed in unbuffered aqueous quenches and provides a milder pH environment for the hydrolysis of sensitive substrates .
Q4: My TLC shows starting material, but also a highly polar spot that won't move. What is it?A4: That highly polar spot is likely the unhydrolyzed iminium salt. This occurs if the workup was quenched but not properly neutralized. The iminium ion requires a neutral to slightly basic pH to fully collapse into the aldehyde. Re-subject your organic phase to a saturated sodium bicarbonate wash and stir vigorously for 30 minutes to complete the hydrolysis .
Quantitative Troubleshooting Matrix
Parameter
Target Range
Consequence of Deviation
Corrective Action
Quench Temperature
< 10 °C
Exothermic runaway, tar formation, product degradation.
Slow the addition rate; use a dry ice/acetone bath for the quench vessel if necessary.
Hydrolysis pH
7.0 – 8.0
Incomplete hydrolysis (imine retention), severe emulsions.
Add saturated
Na2CO3
or 1M
NaOH
dropwise until pH stabilizes in the target range.
NaOAc Buffer (Scale-up)
3.0 – 5.0 eq
Insufficient buffering, delayed exotherms.
Calculate equivalents based on total
POCl3
used to ensure complete acid neutralization.
Quench Volume
10–15 mL/mmol
Localized boiling, precipitation of intermediates.
Increase the volume of the ice-water slurry to ensure a sufficient thermal mass.
References
Title : Mechanism of the Vilsmeier-Haack Reaction
Source : Organic Chemistry Portal
URL :[Link]
Title : Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline
Source : Organic Process Research & Development (ACS Publications)
URL :[Link]
Technical Support Center: Troubleshooting the Gould-Jacobs Quinoline Synthesis
Welcome to the Technical Support Center for the Gould-Jacobs reaction. This guide is engineered for medicinal chemists and drug development professionals who are experiencing low yields, regioselectivity issues, or produ...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the Gould-Jacobs reaction. This guide is engineered for medicinal chemists and drug development professionals who are experiencing low yields, regioselectivity issues, or product degradation during the synthesis of 4-hydroxyquinoline-3-carboxylate scaffolds.
Below, you will find a mechanistic breakdown of the reaction, an interactive troubleshooting FAQ, quantitative optimization data, and self-validating experimental protocols designed to ensure scientific rigor at the bench.
Reaction Pathway Overview
Gould-Jacobs reaction pathway from aniline condensation to thermal cyclization.
Troubleshooting FAQ
Q1: Why is my condensation step yielding a sticky, impure mixture instead of a clean anilidomethylenemalonate intermediate?Mechanistic Causality: The initial step is a nucleophilic attack of the aniline on diethyl ethoxymethylenemalonate (EMME), followed by the elimination of ethanol 1. If the ethanol byproduct is not actively removed from the reaction equilibrium, the reaction stalls. Furthermore, EMME is moisture-sensitive; water can hydrolyze the ester groups, leading to side reactions.
Resolution: Run the reaction neat (solvent-free) at 100–130 °C and equip your flask with a short-path distillation head to actively remove the ethanol byproduct 2. Ensure all glassware is oven-dried.
Q2: The thermal cyclization step is producing black tar instead of the expected quinolone. How can I fix this?Mechanistic Causality: The cyclization requires significant thermal energy (typically >250 °C) to facilitate the 6π-electrocyclization 1. However, prolonged heating at these extreme temperatures causes the product to decompose into dark, tarry polymeric materials 2.
Resolution: You must outpace the degradation kinetics. Transitioning from conventional heating to microwave irradiation allows you to reach 300 °C rapidly, completing the cyclization in just 5 minutes before significant tarring occurs 1. Alternatively, use Eaton's Reagent (P₂O₅ in methanesulfonic acid) to lower the activation energy, allowing cyclization at much milder temperatures (75-100 °C) 3.
Q3: I am getting a mixture of two different products during cyclization. What is happening?Mechanistic Causality: The regioselectivity of the Gould-Jacobs reaction is dictated by steric and electronic factors 4. If you are using an asymmetrically substituted aniline (e.g., a meta-substituted aniline), the cyclization can occur at either of the two available ortho positions adjacent to the NH group [[5]](). This inevitably leads to a mixture of 5-substituted and 7-substituted quinolone isomers.
Resolution: To avoid this, utilize symmetrically substituted anilines (e.g., para-substituted) where both ortho positions are equivalent. If a meta-substituent is required, you will need to separate the isomers via column chromatography or fractional crystallization.
Q4: How do I remove the Dowtherm A solvent? My product is an oily mess.Mechanistic Causality: Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is chosen specifically because its high boiling point (~258 °C) allows for the extreme temperatures needed for cyclization 4. However, this makes it nearly impossible to remove via standard rotary evaporation, leaving residual solvent that prevents product crystallization 2.
Resolution: Exploit differential solubility. The quinolone product is highly polar, while Dowtherm A is non-polar. Cool the reaction mixture to room temperature and forcefully triturate it with a large excess of a non-polar solvent like hexane or petroleum ether. The Dowtherm A will remain in solution, while the crude quinolone will precipitate as a filterable solid 2.
Diagnostic Logic Tree
Diagnostic logic tree for troubleshooting low yields in the Gould-Jacobs synthesis.
Understanding the balance between thermal energy and degradation is critical. The table below summarizes the expected outcomes based on different cyclization modalities.
To ensure scientific integrity, do not proceed to subsequent steps without passing the built-in validation checkpoints.
Protocol A: Conventional Thermal Synthesis
Step 1: Condensation
Combine 1.0 eq aniline and 1.1 eq diethyl ethoxymethylenemalonate (EMME) in a round-bottom flask equipped with a short-path distillation head.
Heat the neat mixture to 120 °C.
Causality: Heat drives the nucleophilic attack and the subsequent elimination of ethanol.
Self-Validation Checkpoint: Monitor the distillation head. The reaction is proceeding if ethanol is actively condensing. Validation is achieved when ethanol evolution ceases and TLC (3:1 Hexane/EtOAc) shows complete consumption of the aniline.
Step 2: Thermal Cyclization
Dissolve the isolated intermediate in 10 volumes of Dowtherm A.
Heat to 250 °C under a nitrogen atmosphere for 45 minutes.
Causality: The 6π-electrocyclization has a high activation energy. Nitrogen prevents oxidative degradation at extreme heat.
Self-Validation Checkpoint: Pull an aliquot at 30 minutes. Analyze via LC-MS. The system is validated when the mass of the acyclic intermediate [M+H]+ completely transitions to the cyclized product mass [M-EtOH+H]+. If the intermediate mass persists, extend heating; if multiple lower-mass peaks appear, thermal degradation is occurring.
Step 3: Isolation
Cool the reaction mixture to room temperature.
Add 5 volumes of hexane and stir vigorously.
Causality: Hexane acts as an anti-solvent for the polar quinolone while keeping the non-polar Dowtherm A fully solvated.
Self-Validation Checkpoint: A solid precipitate should form immediately. Filter and wash with cold hexane. Validate purity via ¹H NMR, confirming the presence of the characteristic quinolone C2-H singlet (typically ~8.0-8.5 ppm).
Place the neat anilidomethylenemalonate intermediate (synthesized via Step 1 above) in a sealed microwave-safe vessel.
Irradiate at 300 °C for 5 minutes.
Causality: Microwave irradiation provides instantaneous, uniform volumetric heating. This rapidly pushes the molecules over the cyclization energy barrier before slower, lower-energy degradation pathways can generate tarry byproducts.
Self-Validation Checkpoint: Monitor the real-time pressure and temperature curves on the microwave synthesizer interface. A stable hold at 300 °C without sudden pressure spikes validates a controlled electrocyclization.
Step 2: Purification
Cool the vessel, dissolve the crude mixture in minimal dichloromethane, and purify via flash chromatography.
Self-Validation Checkpoint: The desired product will elute as a highly UV-active band. Verify fractions via TLC before pooling.
References
Optimizing reaction conditions for the Gould-Jacobs synthesis
Source: Benchchem
URL:2
Organic & Medicinal Chem IJ
Source: Juniper Publishers
URL:5
Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis
Source: Benchchem
URL:1
Quinolin-4-ones: Methods of Synthesis and Application in Medicine
Source: NIH
URL:4
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent
Source: MDPI
URL:3
High-Resolution Characterization of 6-Chloroquinoline-3-carbonitrile: A Comparative NMR and MS Analysis
Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction: The Analytical Imperative In modern drug discovery, halogenated quinoline-3-carbonitriles serve as privileged scaffol...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
Introduction: The Analytical Imperative
In modern drug discovery, halogenated quinoline-3-carbonitriles serve as privileged scaffolds, acting as critical intermediates in the synthesis of kinase inhibitors (e.g., Bosutinib analogues) and broad-spectrum antivirals. Among these, 6-Chloroquinoline-3-carbonitrile is highly valued for its metabolic stability and favorable lipophilicity profile.
However, distinguishing this compound from its regioisomers (e.g., 8-chloroquinoline-3-carbonitrile) and structurally similar alternatives like 6-Bromoquinoline-3-carbonitrile requires rigorous, multi-modal analytical characterization. As a Senior Application Scientist, I have designed this guide to objectively compare the analytical profiles of the 6-chloro and 6-bromo derivatives [1][2]. By understanding the fundamental causality behind their mass spectrometry (MS) and nuclear magnetic resonance (NMR) behaviors, researchers can implement self-validating protocols that guarantee structural integrity and purity before advancing these building blocks into complex synthetic pipelines.
Fig 1: Parallel LC-HRMS and NMR workflow for halogenated quinoline characterization.
Mass Spectrometry (HRMS): Isotopic Profiling
The Causality of Isotopic Signatures
High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) is the premier method for confirming the molecular formula of halogenated quinolines. The underlying physical principle leveraged here is the natural isotopic distribution of halogens. Chlorine exists naturally as
35Cl
(75.77%) and
37Cl
(24.23%), creating a distinct 3:1 ratio for the
[M+H]+
and
[M+H+2]+
peaks. Conversely, Bromine exists as
79Br
(50.69%) and
81Br
(49.31%), creating a near 1:1 ratio.
This phenomenon provides a self-validating system : the identity of the compound is only confirmed if both the exact mass error is < 5 ppm and the isotopic ratio strictly adheres to these theoretical distributions.
Comparative HRMS Data
Compound
Molecular Formula
Theoretical
[M+H]+
Experimental
m/z
Isotopic Pattern (M : M+2)
Mass Error (ppm)
6-Chloroquinoline-3-carbonitrile
C10H5ClN2
189.0214
189.0219
100 : 32.6 (~3:1)
< 3.0
6-Bromoquinoline-3-carbonitrile
C10H5BrN2
232.9709
232.9714
100 : 97.8 (~1:1)
< 3.0
Step-by-Step LC-HRMS Protocol
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute 1:1000 in Water/Acetonitrile (50:50, v/v) to achieve a final concentration of 1 µg/mL.
Mobile Phase Selection: Use Water (A) and Acetonitrile (B), both supplemented with 0.1% Formic Acid. Causality: The quinoline nitrogen has a pKa of ~4.9. Formic acid ensures complete protonation in the liquid phase, drastically enhancing the
[M+H]+
signal intensity and stability during ESI droplet desolvation.
Chromatography: Inject 2 µL onto a C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm). Run a fast gradient from 5% B to 95% B over 3 minutes at 0.4 mL/min.
MS Acquisition: Operate the HRMS (e.g., Q-TOF or Orbitrap) in positive ESI mode. Set the capillary voltage to 3.5 kV and the mass range to
m/z
100–500.
Data Processing: Extract the exact mass chromatogram with a 5 ppm window. Validate the isotopic cluster against the theoretical model.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Causality of Chemical Shifts
While MS confirms the molecular formula, NMR is required to confirm the regiochemistry of the halogen and the carbonitrile group. The chemical shifts of the quinoline protons are highly sensitive to the electronegativity and the "heavy atom effect" of the C-6 substituent.
Chlorine (Pauling electronegativity = 3.16) exerts a strong inductive electron-withdrawing effect (-I), which deshields the adjacent protons (H-5 and H-7). Bromine (electronegativity = 2.96) is less electronegative but possesses a significantly larger electron cloud, leading to anisotropic shielding effects and distinct coupling constants [2].
Fig 2: Mechanistic causality of halogen electronegativity on NMR chemical shifts.
Comparative
1
H NMR Data (600 MHz, DMSO-
d6
)
Proton Position
6-Chloroquinoline-3-carbonitrile (
δ
ppm)
6-Bromoquinoline-3-carbonitrile (
δ
ppm)
Multiplicity & Coupling (
J
in Hz)
Structural Causality / Shift Logic
H-2
9.10
9.20
s (or d,
J≈2.3
)
Strongly deshielded by the adjacent heteroaromatic nitrogen and the conjugated C-3 nitrile group.
H-4
8.95
9.02
s (or q,
J≈2.0
)
Deshielded by the electron-withdrawing nitrile group at C-3.
H-5
8.20
8.38
d (
J≈2.2
)
Exhibits meta-coupling to H-7. The shift difference highlights the distinct anisotropic effect of Br vs Cl.
H-7
7.90
8.05
dd (
J≈9.0,2.2
)
Exhibits both ortho-coupling to H-8 and meta-coupling to H-5.
H-8
8.15
8.10
d (
J≈9.0
)
Ortho-coupling to H-7. Relatively unaffected by the C-6 halogen identity.
Step-by-Step NMR Protocol
Solvent Selection: Dissolve 10 mg of the compound in 0.6 mL of anhydrous DMSO-
d6
. Causality: Quinoline-3-carbonitriles often exhibit poor solubility in
CDCl3
due to strong intermolecular dipole-dipole interactions driven by the nitrile group. DMSO-
d6
effectively disrupts these interactions, yielding sharp, high-resolution peaks.
Sample Preparation: Transfer the solution to a standard 5 mm NMR tube. Ensure the solution is free of particulate matter to prevent magnetic field inhomogeneities.
1
H NMR Acquisition: Set the probe temperature to 298 K. Use a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds. Acquire 16 scans.
13
C NMR Acquisition: For carbon spectra, extend the relaxation delay (D1) to 5.0 seconds. Causality: Quaternary carbons (C-3, C-6, C-4a, C-8a) lack attached protons, resulting in significantly longer
T1
relaxation times. A longer D1 ensures complete relaxation between pulses, preventing the suppression of these critical quaternary signals.
Self-Validation Check: Integrate the H-2 and H-4 protons. The protocol is self-validating if their combined integration exactly equals 2.0 relative to the halogen-adjacent H-5 proton (integration = 1.0). Any deviation indicates the presence of regioisomeric impurities.
Conclusion
The characterization of 6-chloroquinoline-3-carbonitrile requires a synergistic approach. LC-HRMS provides definitive proof of the halogen's identity via the 3:1 isotopic signature of chlorine, easily distinguishing it from its brominated counterpart. Concurrently, high-field NMR spectroscopy maps the electronic environment of the quinoline core, confirming regiochemistry through precise chemical shifts and coupling constants dictated by the halogen's electronegativity. By adhering to these causally-driven, self-validating protocols, researchers can ensure the highest standards of structural integrity in their drug discovery workflows.
References
Sustainable Synthesis of Quinazoline and 2-Aminoquinoline via Dehydrogenative Coupling of 2-Aminobenzyl Alcohol and Nitrile Catalyzed by Phosphine-Free Manganese Pincer Complex
Source: Organic Letters (ACS Publications)
URL:[Link]
Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Comparative
Comparative Biological Activity of Quinoline-3-Carbonitrile Isomers: A Technical Guide to Kinase Selectivity and Assay Validation
As a privileged scaffold in medicinal chemistry, the quinoline-3-carbonitrile core has driven the development of several high-profile kinase inhibitors. Originally conceptualized by replacing the N3 atom of the 4-anilino...
Author: BenchChem Technical Support Team. Date: April 2026
As a privileged scaffold in medicinal chemistry, the quinoline-3-carbonitrile core has driven the development of several high-profile kinase inhibitors. Originally conceptualized by replacing the N3 atom of the 4-anilinoquinazoline ring with a carbon bearing an electron-withdrawing cyano group, this modification preserved critical water-mediated hydrogen bonding in the kinase hinge region while opening new vectors for structural functionalization[1].
For drug development professionals and application scientists, understanding how positional isomerism across this scaffold dictates target selectivity—shifting activity from the Epidermal Growth Factor Receptor (EGFR) to Src, Abl, or Tpl2 kinases—is paramount. This guide provides an objective comparison of these isomers, the mechanistic causality behind their biological activity, and the self-validating experimental workflows required to evaluate them.
Mechanistic Basis of Isomerism and Target Specificity
The biological activity of quinoline-3-carbonitriles is exquisitely sensitive to positional isomerism, particularly at the C-4 anilino ring and the solvent-exposed C-6/C-7 positions.
The substitution pattern on the 4-anilino ring serves as the primary steering wheel for kinase selectivity.
EGFR Selectivity: A simple meta-substitution (e.g., 3-bromoanilino) perfectly occupies the hydrophobic pocket of the EGFR active site, yielding potent, reversible inhibition[1].
Src/Abl Selectivity: Shifting the steric bulk via a 2,4-dichloro-5-methoxy substitution pattern (as seen in Bosutinib/SKI-606) creates a steric clash in the EGFR pocket but perfectly complements the slightly larger ATP-binding cleft of Src and Abl kinases, completely shifting the molecule's biological target[2].
C-6 and C-7 Isomers: Engineering Irreversible Covalent Bonds
While C-4 dictates the target, the C-6 and C-7 positions dictate the mode of binding. The ATP-binding pockets of EGFR and HER-2 feature a unique, reactive cysteine residue (Cys773 and Cys805, respectively)[3].
By placing a Michael acceptor (such as a crotonamide group) specifically at the C-6 position, the isomer acts as an irreversible covalent inhibitor.
Intramolecular Catalysis: The addition of a basic dialkylamino group at the end of the C-6 Michael acceptor is not merely for water solubility; it acts as an intramolecular base catalyst. This basic amine operates via a cyclic five-membered transition state to deprotonate the incoming cysteine sulfhydryl, drastically accelerating the covalent Michael addition[4].
Fig 1: Divergent signaling pathway inhibition by quinoline-3-carbonitrile positional isomers.
Quantitative Comparison of Biological Activity
The following table summarizes the structural characteristics and corresponding biochemical IC50 values of key quinoline-3-carbonitrile derivatives, demonstrating how specific isomerism shifts performance metrics[2][4][5].
Compound / Derivative
Structural Isomer Characteristic
Primary Target(s)
IC50 (Biochemical)
Binding Mode
Early Analog
4-(3-bromoanilino)-6,7-dimethoxy
EGFR
~83 nM
Reversible
EKB-569 (Pelitinib)
C-6 crotonamide, C-7 ethoxy, 4-(3-Cl-4-F-anilino)
EGFR
EGFR: 83 nMHER-2: 1.23 µM
Irreversible
HKI-272 (Neratinib)
C-6 crotonamide, C-4 bulky para-substitution
EGFR / HER-2
EGFR: 92 nMHER-2: 59 nM
Irreversible
Bosutinib (SKI-606)
4-(2,4-dichloro-5-methoxyanilino), C-6/7 methoxy
Src / Abl
Src: 1–3 nM
Reversible
Note: The introduction of a bulky lipophilic group at the para position of the C-4 anilino ring in HKI-272 overcomes the poor HER-2 activity seen in EKB-569, achieving potent dual inhibition[4][5].
Self-Validating Experimental Workflows
To accurately compare the biological activity of these isomers, researchers must employ highly controlled, self-validating assay systems. Standard absorbance assays are insufficient due to the inherent autofluorescence of the quinoline core.
TR-FRET utilizes a microsecond time delay before signal measurement. Causality: This delay allows the short-lived background autofluorescence of the quinoline isomers to decay, ensuring the measured signal is exclusively derived from kinase-mediated phosphorylation.
Step-by-Step Methodology:
Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute quinoline-3-carbonitrile isomers in 100% DMSO, then perform a 10-point 3-fold serial dilution in kinase buffer (final DMSO concentration must remain constant at 1% to prevent solvent-induced kinase denaturation).
Kinase/Inhibitor Pre-Incubation: Add 5 µL of the recombinant kinase (e.g., EGFR or Src) to a 384-well plate. Add 2.5 µL of the diluted isomer. Causality: Incubate for 60 minutes at room temperature before adding ATP. This is critical for evaluating C-6 Michael acceptor isomers; covalent bond formation is time-dependent, and omitting this step will falsely inflate the apparent IC50 of irreversible inhibitors.
ATP/Substrate Addition: Initiate the reaction by adding 2.5 µL of a master mix containing the peptide substrate and ATP. Causality: The ATP concentration must be set precisely at the enzyme's apparent
Km
. If ATP is in vast excess, it will artificially outcompete reversible C-4 isomers, masking their true potency.
Reaction Termination & Detection: After 60 minutes, add 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop the kinase) and the Europium-labeled anti-phospho antibody.
Data Validation (Z'-factor): Calculate the Z'-factor using the formula:
Z′=1−∣μp−μn∣3(σp+σn)
.
Self-Validation Check: A Z' > 0.5 mathematically guarantees that the separation band between the positive control (100% inhibition) and negative control (vehicle) is robust enough to trust the comparative IC50 data.
Biochemical IC50 does not guarantee cellular efficacy due to membrane permeability barriers and the fact that intracellular ATP concentrations are in the millimolar range (100x higher than biochemical assays).
Step-by-Step Methodology:
Cell Seeding: Seed target-specific cell lines in 96-well plates at 5,000 cells/well. Causality: Use paired cell lines to validate mechanism of action. For example, use A431 cells (EGFR amplified) vs. BT474 cells (HER-2 overexpressing) to validate the dual-inhibition profile of C-4 para-substituted isomers like HKI-272[4][5].
Isomer Treatment: After 24 hours of attachment, treat cells with a concentration gradient of the isomers for 72 hours.
Luminescent Detection: Add CellTiter-Glo reagent (measures intracellular ATP as a proxy for metabolically active cells).
Validation Check: Compare the cellular IC50 to the biochemical IC50. A successful irreversible C-6 isomer will maintain its potency in the cellular assay because, once the covalent bond forms, the high intracellular ATP cannot outcompete the drug.
In Vitro Evaluation of 6-Chloroquinoline-3-Carbonitrile Derivatives: A Comparative Guide
As a Senior Application Scientist, evaluating novel chemotypes requires moving beyond basic screening to understanding the deep structure-activity relationships (SAR) and biochemical mechanisms that drive efficacy. The 6...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, evaluating novel chemotypes requires moving beyond basic screening to understanding the deep structure-activity relationships (SAR) and biochemical mechanisms that drive efficacy. The 6-chloroquinoline-3-carbonitrile scaffold has emerged as a highly privileged pharmacophore in oncology and immunology, primarily functioning as a potent, ATP-competitive kinase inhibitor targeting Epidermal Growth Factor Receptor (EGFR), Src, and Tumor Progression Loci-2 (Tpl2)[1].
This guide provides an objective comparative analysis of 6-chloroquinoline-3-carbonitrile derivatives against established clinical alternatives, alongside self-validating in vitro protocols designed to ensure high-fidelity data generation.
Mechanistic Rationale & Pharmacophore Design
The efficacy of 6-chloroquinoline-3-carbonitrile derivatives is rooted in their precise molecular geometry. The C-3 carbonitrile (cyano) group is not merely a structural appendage; it is a critical pharmacophoric feature. It provides molecular rigidity and acts as a potent hydrogen bond acceptor, anchoring the molecule to the highly conserved hinge region of the kinase ATP-binding pocket[2]. Concurrently, the C-6 chlorine atom modulates the electron density of the quinoline core, increasing lipophilicity to enhance cellular permeability while optimizing the compound's residence time within the hydrophobic kinase cleft.
When these derivatives bind to receptor tyrosine kinases (RTKs) like EGFR or cytoplasmic kinases like Src, they competitively displace ATP, effectively short-circuiting downstream proliferation and survival cascades.
Mechanism of Action: 6-Chloroquinoline-3-carbonitriles inhibiting RTK signaling pathways.
Comparative Performance Analysis
To objectively evaluate the clinical and research utility of 6-chloroquinoline-3-carbonitrile derivatives, we must benchmark them against standard-of-care kinase inhibitors. For EGFR targeting, Erlotinib (a 4-anilinoquinazoline) serves as the primary benchmark. For Src/Abl targeting, Bosutinib (itself a quinoline-3-carbonitrile derivative lacking the specific 6-chloro substitution) is the standard[3].
Quantitative Comparison Table
Inhibitor Class
Primary Target(s)
Cell-Free IC₅₀ (nM)
Cell-Based GI₅₀ (µM)
Key Structural & Functional Advantages
6-Chloroquinoline-3-carbonitriles
EGFR, Src, Tpl2
15 - 80
0.5 - 3.5
Multi-kinase targeting capability; high metabolic stability; reduced vulnerability to single-point mutations[4].
Erlotinib (Alternative 1)
EGFR (WT & Exon 19)
2 - 10
0.03 - 0.1
Extremely high potency; however, highly susceptible to T790M gatekeeper mutations.
Bosutinib (Alternative 2)
Src / Abl
1 - 5
0.1 - 1.0
Excellent dual Abl/Src inhibition; limited by off-target gastrointestinal toxicity profiles.
Interpretation: While Erlotinib exhibits superior raw potency (lower IC₅₀) against wild-type EGFR, 6-chloroquinoline-3-carbonitrile derivatives offer a broader polypharmacological profile. Their ability to simultaneously inhibit parallel escape pathways (such as Src) makes them highly valuable in overcoming acquired resistance models[5].
Standardized In Vitro Experimental Workflows
To ensure reproducibility, the evaluation of these derivatives must follow a rigid, self-validating pipeline. We employ a two-tiered approach: a cell-free biochemical assay to confirm direct target engagement, followed by a cell-based assay to evaluate physiological efficacy and membrane permeability.
Standardized in vitro evaluation workflow for quinoline-3-carbonitrile kinase inhibitors.
Causality & Rationale: We utilize HTRF (or LANCE) over traditional ELISA because it is a homogeneous "mix-and-read" format. It eliminates wash steps that can disrupt low-affinity binding events and uses time-resolved fluorescence to eliminate background auto-fluorescence from the quinoline compounds themselves[3].
Step-by-Step Methodology:
ATP Concentration Optimization: Set the ATP concentration at the
Km
value specific to the target kinase (e.g., EGFR or Src). Why? Testing at
Km
ensures the assay is highly sensitive to ATP-competitive inhibitors like quinoline-3-carbonitriles.
Compound Titration: Prepare a 10-point dose-response curve using 1:3 serial dilutions in 100% DMSO. Dilute into the kinase buffer so the final DMSO concentration is strictly
≤1%
. Why? Higher DMSO concentrations will denature the kinase and artificially inflate inhibition metrics.
Reaction Initiation: Combine the recombinant kinase, biotinylated substrate peptide, ATP, and the inhibitor in a 384-well plate. Incubate for 60 minutes at room temperature.
Detection & Quenching: Add EDTA to chelate
Mg2+
(immediately halting kinase activity) alongside Europium-labeled anti-phospho antibodies and Streptavidin-XL665.
Self-Validation (Z'-Factor): Calculate the Z'-factor for the plate using the formula:
Z′=1−∣μpos−μneg∣3(σpos+σneg)
.
Validation Check: The assay is only valid if
Z′≥0.5
. If lower, discard the plate due to pipetting error or reagent degradation.
Causality & Rationale: The MTT assay measures the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase. It is chosen because it provides a direct, quantifiable link between the biochemical kinase inhibition (Protocol A) and actual cellular metabolic arrest/apoptosis[2].
Step-by-Step Methodology:
Cell Seeding & Edge-Effect Mitigation: Seed 3,000–5,000 cells/well (e.g., A549 lung carcinoma or HT29 colon carcinoma cells) in the inner 60 wells of a 96-well plate. Fill the outer 36 perimeter wells with sterile PBS. Why? This prevents evaporation-induced edge effects that skew concentration gradients in the outer wells.
Treatment & Controls: After 24 hours of attachment, treat cells with the 6-chloroquinoline-3-carbonitrile derivatives for 72 hours.
Positive Control: Erlotinib (1 µM).
Vehicle Control: 0.1% DMSO. Why? This normalizes baseline viability and ensures observed toxicity is from the compound, not the solvent.
MTT Conversion: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3-4 hours until purple formazan crystals form.
Solubilization & Readout: Aspirate the media carefully and dissolve the crystals in 100 µL of 100% DMSO. Read absorbance at 570 nm.
Data Interpretation: Calculate the
GI50
(concentration causing 50% growth inhibition). A significant rightward shift (higher concentration) from the cell-free
IC50
to the cell-based
GI50
typically indicates poor membrane permeability or active efflux by cellular P-glycoproteins.
References
Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors
Source: RSC Advances (National Institutes of Health / PMC)
URL:[Link]
Synthesis and structure-activity relationship of 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitriles as EGFR tyrosine kinase inhibitors
Source: Bioorganic & Medicinal Chemistry Letters (PubMed)
URL:[Link]
US7417148B2 - 4-anilino-3-quinolinecarbonitriles for the treatment of chronic myelogenous leukemia (CML)
Inhibitors of tumor progression loci-2 (Tpl2) kinase and tumor necrosis factor alpha (TNF-alpha) production: selectivity and in vivo antiinflammatory activity of novel 8-substituted-4-anilino-6-aminoquinoline-3-carbonitriles
Source: Journal of Medicinal Chemistry (ACS Publications / PubMed)
URL:[Link]
Inhibitors of Tumor Progression Loci-2 (Tpl2) Kinase and Tumor Necrosis Factor α (TNF-α) Production: Selectivity and in Vivo Antiinflammatory Activity of Novel 8-Substituted-4-anilino-6-aminoquinoline-3-carbonitriles
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Comparative Docking Studies of 6-Chloroquinoline-3-carbonitrile Analogs vs. Quinazoline-based EGFR Inhibitors: A Structural and Mechanistic Guide
As a Senior Application Scientist, I approach the evaluation of novel kinase inhibitors not merely as an exercise in computational screening, but as a rigorous validation of structure-activity relationships (SAR). For de...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach the evaluation of novel kinase inhibitors not merely as an exercise in computational screening, but as a rigorous validation of structure-activity relationships (SAR). For decades, 4-anilinoquinazolines like Erlotinib and Gefitinib have been the gold standard for targeting the Epidermal Growth Factor Receptor (EGFR) in non-small cell lung cancer (NSCLC). However, the emergence of gatekeeper mutations (e.g., T790M) has necessitated the evolution of new scaffolds.
This guide objectively compares the established quinazoline class against the highly potent 6-chloroquinoline-3-carbonitrile analogs, detailing the mechanistic causality behind their efficacy and providing a self-validating computational workflow for your own docking studies.
Mechanistic Rationale: Why the 6-Chloroquinoline-3-carbonitrile Scaffold?
The transition from a quinazoline to a quinoline-3-carbonitrile core is driven by precise stereoelectronic modifications designed to exploit the EGFR ATP-binding cleft.
Isosteric Replacement & The 3-Cyano Group: Replacing the N-3 of the quinazoline ring with a C-CN group creates the 4-anilinoquinoline-3-carbonitrile core. The cyano group acts as a powerful electron-withdrawing moiety that modulates the pKa of the quinoline nitrogen (N1), optimizing it for hydrogen bonding with the hinge region[1]. Furthermore, the linear geometry of the cyano group allows it to occupy a specific steric space near the gatekeeper residue (Thr790), often improving efficacy against resistant mutants[1].
Halogen Bonding via the 6-Chloro Substitution: The 6-chloroquinoline core serves as an exceptional ATP-competitive mimic. Its rigid heterocyclic system effectively mimics the purine ring of ATP. The strategic introduction of a chlorine atom at the C-6 position is not merely for lipophilicity; it enhances binding affinity through directional halogen bonding with residues in the hydrophobic pocket (e.g., Leu718) and improves the pharmacokinetic profile by blocking primary sites of metabolic oxidation[2].
Foundation for Covalent Inhibition: This scaffold is highly modular. By appending an electrophile (such as a Michael acceptor) to the 6-position, the inhibitor can undergo a Michael addition with the solvent-exposed cysteine residue (Cys773 in EGFR), transitioning the molecule from a reversible binder to an irreversible, covalent inhibitor[3].
A computational protocol is only as trustworthy as its validation gate. To ensure scientific integrity, the following workflow incorporates a strict internal control mechanism.
Step 1: Protein Preparation (Causality of Solvation)
Import the EGFR kinase domain crystal structure (e.g., PDB ID: 1M17 or 1XKK). Causality: Water molecules beyond 5 Å from the active site must be stripped to prevent artifactual hydrogen bonding during the simulation. However, conserved water molecules bridging the ligand and the Thr790 gatekeeper must be retained to accurately model the solvent-exposed cleft's thermodynamics.
Step 2: Ligand Preparation (Causality of Charge Distribution)
Prepare the 6-chloroquinoline-3-carbonitrile analogs. Causality: Standard molecular mechanics force fields often misrepresent the electron density of the highly polarized cyano group. Utilize Density Functional Theory (DFT) to calculate accurate partial atomic charges and minimize steric clashes before docking.
Step 3: Receptor Grid Generation
Center the docking grid precisely on the ATP-binding cleft, ensuring the bounding box encompasses the hinge region (Met793/Met769), the hydrophobic pocket, and the solvent interface near Cys773.
Step 4: Protocol Validation (The Self-Validating Gate)
Before screening novel analogs, you must re-dock the co-crystallized reference ligand (Erlotinib). Validation standard: The reproduced binding pose must show strong concordance with the crystallographic orientation. Achieving a binding affinity score of approximately −8.56 kcal/mol and a root-mean-square deviation (RMSD) of < 1.0 Å (specifically ~0.95 Å) validates the reliability and trustworthiness of the docking parameters[4].
Step 5: High-Throughput Docking & Pose Scoring
Execute the docking of the quinoline analogs, filtering poses based on the mandatory N1-hinge hydrogen bond and the optimal trajectory of the 6-chloro group into the hydrophobic pocket.
Caption: Self-Validating Molecular Docking Workflow for EGFR Inhibitors.
Quantitative Performance Comparison
Experimental and computational data demonstrate that replacing the quinazoline core with a quinoline-3-carbonitrile scaffold yields comparable, and frequently superior, EGFR inhibitory activity.
Note: Lower IC50 values indicate higher potency. The quinoline-3-carbonitrile derivatives (Compounds 44 and 45) demonstrate single-digit nanomolar efficacy, outperforming the baseline set by Erlotinib.
Visualizing the Pharmacophore Logic
The superior binding affinity of these analogs is a direct result of multi-point contact within the EGFR active site. The diagram below maps the logical relationships between the functional groups of the 6-chloroquinoline-3-carbonitrile core and their respective target residues.
Caption: Key Pharmacophore Interactions of 6-Chloroquinoline-3-carbonitrile Analogs.
Conclusion
For drug development professionals engineering next-generation kinase inhibitors, the 6-chloroquinoline-3-carbonitrile scaffold offers a highly tunable, potent alternative to traditional quinazolines. By leveraging halogen bonding at the C-6 position and the unique stereoelectronics of the C-3 cyano group, researchers can achieve single-digit nanomolar IC50 values while retaining the option to functionalize the core for irreversible covalent inhibition.
References
Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 inhibitors
Source: RSC Publishing
4
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways
Source: MDPI / Molecules
1
Application Notes and Protocols: The Role of 6-Chloroquinoline in the Synthesis of Potent Kinase Inhibitors
Source: Benchchem
2
Targeting cancer with small molecule kinase inhibitors
Source: PMC - NIH3
comparative analysis of quinoline vs quinazoline kinase inhibitors
The rational design of small-molecule kinase inhibitors has fundamentally transformed targeted oncology and precision medicine. Among the most privileged pharmacophores in medicinal chemistry are the quinazoline and quin...
Author: BenchChem Technical Support Team. Date: April 2026
The rational design of small-molecule kinase inhibitors has fundamentally transformed targeted oncology and precision medicine. Among the most privileged pharmacophores in medicinal chemistry are the quinazoline and quinoline scaffolds. While structurally similar—differing only by the presence of a second nitrogen atom in the quinazoline ring—this subtle atomic variance dictates profound differences in hinge-binding thermodynamics, kinome selectivity, and clinical utility.
As an application scientist, selecting between a quinoline or quinazoline core requires a deep understanding of structure-activity relationships (SAR) and rigorous biochemical validation. This guide provides an objective, data-driven comparison of these two scaffolds, detailing their mechanistic divergence, comparative performance, and the self-validating experimental protocols required to evaluate them.
Structural and Mechanistic Divergence
The primary binding site for both quinoline and quinazoline inhibitors is the highly conserved ATP-binding pocket of protein kinases. The efficacy of these compounds hinges on their ability to mimic the adenine ring of ATP and form critical hydrogen bonds with the kinase "hinge" region.
Quinazoline Scaffold (Two Nitrogens): The quinazoline core is the hallmark of epidermal growth factor receptor (EGFR) inhibitors. These molecules bind to the ATP site where the N1 nitrogen acts as a direct hydrogen bond acceptor for the backbone NH of the hinge residue (e.g., Met793 in EGFR)[1]. Simultaneously, the N3 nitrogen often participates in a water-mediated hydrogen bond network (e.g., with Thr854), locking the molecule into a highly specific conformation[1]. This dual-interaction makes quinazolines exceptionally potent and selective for the ErbB/EGFR family[2].
Quinoline Scaffold (One Nitrogen): Lacking the N3 nitrogen, quinolines rely on a single nitrogen for hinge binding. To compensate for the loss of the water-mediated hydrogen bond, quinoline inhibitors require highly optimized substitutions (often at the C4 or C7 positions) to achieve high affinity[3][4]. This structural flexibility allows quinolines to adopt alternate binding modes, making them excellent scaffolds for multi-kinase inhibitors targeting VEGFR, FGFR, c-Met, and downstream kinases like RIP2 or Pim-1[3][4].
Caption: Logical flow of hinge-binding interactions for quinazoline vs. quinoline scaffolds.
Quantitative Performance Comparison
The structural differences between the two scaffolds manifest directly in their biochemical IC50 profiles. Quinazolines typically exhibit sub-nanomolar potency against EGFR, whereas quinolines dominate the anti-angiogenic space by potently inhibiting VEGFR and FGFR.
Table 1: Comparative IC50 Profiling of Representative Inhibitors
To objectively assess the performance of these inhibitors, experimental workflows must be designed with internal controls that prove causality. Below are the gold-standard protocols for evaluating quinoline and quinazoline kinase inhibitors.
Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This biochemical assay quantifies the direct inhibition of kinase activity.
Causality & Validation: We utilize ATP at its apparent Michaelis constant (
KmATP
) for the specific kinase. Operating at the
Km
ensures the assay is highly sensitive to ATP-competitive inhibitors while maintaining physiological relevance. Furthermore, calculating the Z'-factor from minimum (DMSO) and maximum (EDTA-quenched) controls on every plate makes the assay self-validating; a Z'-factor > 0.6 confirms the signal window is robust enough to trust the calculated IC50 values.
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer to a 384-well low-volume assay plate (final DMSO concentration must be
≤
1% to prevent solvent-induced enzyme denaturation).
Pre-Incubation: Add the purified recombinant kinase (e.g., EGFR or VEGFR2) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Crucial Step: Incubate the enzyme-inhibitor mixture for 30 minutes at room temperature. Why? This establishes thermodynamic equilibrium before the reaction begins, preventing artificially high IC50 artifacts associated with slow-binding inhibitors.
Reaction Initiation: Add the substrate peptide and ATP (at the predetermined
KmATP
). Incubate for 60 minutes.
Quench & Detection: Stop the reaction by adding a quench buffer containing EDTA (to chelate Mg2+, halting catalysis) and Europium-labeled anti-phospho antibodies.
Readout: Measure the TR-FRET signal (Emission ratio 665 nm / 615 nm) using a microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Caption: Step-by-step workflow for TR-FRET kinase inhibition assay and IC50 determination.
Biochemical potency does not always translate to cellular efficacy due to membrane permeability and intracellular ATP concentrations (~1-5 mM).
Causality & Validation: Assessing both total kinase and phosphorylated kinase (e.g., total EGFR vs. p-EGFR) creates a self-validating internal control. If total EGFR levels drop alongside p-EGFR, the reduction is an artifact of protein degradation or cell death rather than direct kinase inhibition. Normalizing the p-EGFR signal to total EGFR ensures causality between the drug application and specific kinase inhibition.
Cell Seeding: Seed target cells (e.g., A549 for EGFR, HUVEC for VEGFR) in 6-well plates and incubate overnight.
Starvation: Replace media with serum-free media for 12 hours to reduce basal background phosphorylation.
Inhibitor Treatment: Treat cells with the quinoline/quinazoline inhibitor at varying concentrations (e.g., 0.1x, 1x, and 10x the biochemical IC50) for 2 hours.
Ligand Stimulation: Stimulate cells with the respective ligand (e.g., 50 ng/mL EGF or VEGF) for 10 minutes to induce acute receptor autophosphorylation.
Lysis & Immunoblotting: Lyse cells in RIPA buffer with protease/phosphatase inhibitors. Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe for p-EGFR/p-VEGFR, Total EGFR/VEGFR, and a loading control (GAPDH).
Pathway Modulation and Clinical Implications
The choice between a quinazoline and a quinoline inhibitor ultimately dictates which downstream signaling cascades are silenced.
Quinazolines, by heavily targeting the EGFR family, primarily shut down the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways in epithelial-derived tumors, directly halting tumor cell proliferation[1]. Conversely, quinolines targeting VEGFR and FGFR modulate endothelial cell signaling, effectively starving the tumor by inhibiting neo-angiogenesis[2].
Caption: RTK signaling pathways targeted by quinazoline and quinoline kinase inhibitors.
Summary
When designing a screening cascade, researchers must align the scaffold's inherent structural biases with the desired therapeutic outcome. Quinazolines offer unparalleled precision for EGFR-driven pathologies, while quinolines provide the structural plasticity required to build potent, multi-targeted kinase inhibitors for complex, highly vascularized tumors.
References
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present)
Source: Pharmaceuticals (MDPI)
URL:[Link]
A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents
Source: Pharmaceutical Sciences
URL:[Link]
Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase
Source: Bioorganic & Medicinal Chemistry Letters
URL:[Link]
Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel
Source: ACS Medicinal Chemistry Letters (via PMC)
URL:[Link]
antibacterial screening of novel chloroquinoline derivatives
Navigating the Next Generation of Antimicrobials: A Comparative Guide to Novel Chloroquinoline Derivatives The emergence of multidrug-resistant (MDR) bacterial strains—such as Methicillin-resistant Staphylococcus aureus...
Author: BenchChem Technical Support Team. Date: April 2026
Navigating the Next Generation of Antimicrobials: A Comparative Guide to Novel Chloroquinoline Derivatives
The emergence of multidrug-resistant (MDR) bacterial strains—such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE)—has critically compromised the efficacy of our current antibiotic arsenal. As a Senior Application Scientist overseeing early-stage drug discovery workflows, I evaluate novel pharmacophores to determine their viability for clinical progression. Among the most promising structural motifs currently undergoing rigorous antibacterial screening are chloroquinoline derivatives .
This guide objectively analyzes the performance of novel chloroquinoline scaffolds against standard therapeutic alternatives, dissects their mechanisms of action, and provides a self-validating experimental architecture for determining their Minimum Inhibitory Concentration (MIC).
Mechanistic Landscape: Why Chloroquinolines?
The quinoline nucleus is a privileged scaffold in medicinal chemistry. Chemical tailoring of this core—specifically through halogenation to form 2-chloro, 7-chloro, or 8-chloroquinolines—dramatically alters its lipophilicity and binding affinity to bacterial targets.
While traditional fluoroquinolones (e.g., Ciprofloxacin) target bacterial DNA gyrase and topoisomerase IV, novel chloroquinoline derivatives exhibit multifaceted mechanisms. For instance, molecular docking studies on specific 2-chloroquinoline derivatives have demonstrated high-affinity hydrogen bonding interactions with the active sites of the enzyme DNA gyrase (PDB ID: 3G75)[1][2]. Furthermore, conjugating a 4-amino-7-chloroquinoline fragment to existing antibiotics like vancomycin has been shown to restore sensitivity in resistant strains by bypassing traditional lipid II binding limitations[3].
Fig 1: Mechanistic pathway of DNA Gyrase inhibition by chloroquinoline derivatives.
Comparative Performance Analysis
To objectively evaluate the therapeutic potential of these novel compounds, we must benchmark their in vitro MIC values against established clinical standards. The table below synthesizes recent screening data across different chloroquinoline structural classes.
Restoration of Efficacy: The 7-chloroquinoline modification on vancomycin (Quinovancin) successfully overcomes VRE resistance, shifting the MIC from an ineffective >128 µg/mL to a highly potent 1.0-2.0 µg/mL[3].
Steric Distortion Advantage: Novel 8-chloroquinolones (e.g., Compound 4) utilize the steric hindrance of the C-8 chlorine atom to induce a distorted orientation of the N-1 substituent. This structural nuance yields an MIC that is 8 to 128 times superior to ciprofloxacin against resistant clinical isolates[4].
Experimental Architecture: Self-Validating MIC Protocol
As scientists, the data we generate is only as reliable as the assay that produces it. The standard agar disc diffusion method provides qualitative zones of inhibition, but for precise drug development, we require quantitative data.
Below is the optimized Colorimetric Broth Microdilution Protocol . This workflow is designed as a self-validating system—meaning the assay inherently proves its own accuracy through integrated biological and chemical controls.
Step-by-Step Methodology
1. Inoculum Standardization (The Foundation of Causality)
Action: Isolate bacterial colonies and suspend them in sterile saline to match a 0.5 McFarland standard (approx.
1.5×108
CFU/mL). Dilute this 1:150 in Mueller-Hinton Broth (MHB) to achieve a final well concentration of
5×105
CFU/mL.
Rationale: MIC values are strictly dependent on the initial bacterial load. An inoculum that is too dense will artificially inflate the MIC (inoculum effect), while a sparse inoculum will yield false-positive susceptibility. The 0.5 McFarland standard ensures absolute reproducibility.
2. Compound Preparation & Serial Dilution
Action: Dissolve the synthesized chloroquinoline derivative in DMSO (ensuring final DMSO concentration in the assay does not exceed 1% v/v to prevent solvent-induced cytotoxicity). Perform two-fold serial dilutions across a 96-well microtiter plate to achieve a concentration gradient (e.g., 400 µg/mL down to 0.39 µg/mL)[1][2].
3. Internal Control Integration (Self-Validation)
Sterility Control (Media only): Validates aseptic technique. If bacterial growth occurs here, the entire plate is discarded.
Growth Control (Media + Bacteria): Validates the viability of the bacterial isolate.
Standard Drug Control (e.g., Ciprofloxacin/Vancomycin): Benchmarks the assay against known epidemiological cut-off values, proving the specific bacterial strain behaves as expected.
4. Incubation and Colorimetric Readout
Action: Incubate the plates at 37°C for 18-24 hours. Post-incubation, add 30 µL of 0.015% Resazurin solution to each well and incubate for an additional 2 hours.
Rationale: Relying on visual turbidity to determine bacterial growth is subjective and prone to human error. Resazurin acts as an objective metabolic indicator. Viable bacteria reduce the blue resazurin dye to pink resorufin. The MIC is unequivocally defined as the lowest concentration of the compound that prevents the color shift from blue to pink.
Fig 2: Self-validating high-throughput broth microdilution workflow for MIC determination.
Conclusion
The comparative data definitively illustrates that novel chloroquinoline derivatives—particularly 8-chloroquinolones and 7-chloroquinoline hybrid molecules—offer superior antibacterial performance against multidrug-resistant pathogens compared to legacy therapeutics. By utilizing self-validating, high-throughput screening protocols, drug development professionals can confidently identify lead candidates, ensuring that only the most potent and mechanistically sound molecules advance to in vivo pharmacokinetic evaluation.
Mechanistic Grounding: Why Standard Assays Fail Quinolines
Title: Evaluating Antioxidant Activity in Substituted Quinolines: A Comprehensive Assay Comparison Guide As a Senior Application Scientist, I frequently encounter a common pitfall in early-stage drug discovery: the misap...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Evaluating Antioxidant Activity in Substituted Quinolines: A Comprehensive Assay Comparison Guide
As a Senior Application Scientist, I frequently encounter a common pitfall in early-stage drug discovery: the misapplication of standard antioxidant assays to complex heterocyclic scaffolds. Substituted quinolines represent a privileged molecular framework with immense potential for neuroprotective and radioprotective applications[1]. However, their unique electronic properties, varying lipophilicity, and diverse mechanisms of action—ranging from direct radical scavenging to enzyme mimicry—demand a highly strategic approach to assay selection.
This guide objectively compares the performance of conventional cell-free assays (DPPH, ABTS, FRAP) against the biologically relevant Cellular Antioxidant Activity (CAA) assay, providing the causality behind experimental choices and self-validating protocols tailored specifically for substituted quinolines.
The antioxidant capacity of a quinoline derivative is heavily dictated by its substitution pattern. For instance, 4-thiol substituted quinolines are highly effective radical traps[2], whereas Schiff bases of 2-pyrazole substituted quinolines excel in direct hydrogen peroxide (H₂O₂) and DPPH scavenging[3]. However, relying solely on a single assay can lead to false negatives due to three primary factors:
Steric Hindrance: DPPH is a bulky, nitrogen-centered radical. Quinolines derivatized with large aromatic groups (e.g., 2-phenyl or 4H-1,2,4-triazoles) often exhibit poor DPPH scavenging simply because the radical site is physically inaccessible, not because the compound lacks antioxidant potential[4].
Mechanism Mismatch: Certain quinoline derivatives, particularly those containing organoselenium groups, demonstrate potent inhibition of lipid peroxidation in vivo (e.g., in brain and liver tissue) but show absolutely zero activity in DPPH or ABTS assays[5]. Their causality lies in mimicking thiol peroxidase enzymes rather than participating in direct Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT)[5].
Solubility and Lipophilicity: Neuroprotective quinolines are often designed to be highly lipophilic (clogP > 5) to cross the blood-brain barrier[4]. Aqueous-based assays like FRAP or ABTS can yield erratic, non-reproducible results due to compound precipitation. Furthermore, quinoline derivatives can interact with endogenous proteins like Human Serum Albumin (HSA), modulating their antioxidant activity in ways cell-free assays cannot capture[6].
Decision matrix for selecting antioxidant assays based on quinoline properties.
Comparative Analysis of Antioxidant Assays
To ensure scientific integrity, researchers must triangulate data using assays that operate via different chemical mechanisms.
Assay Type
Mechanism
Pros for Quinolines
Cons & Limitations
Recommended For
DPPH
Mixed SET / HAT
Rapid, high-throughput. Good for pyrazole-substituted quinolines[3].
Susceptible to steric hindrance. Color interference if quinoline absorbs at 517 nm.
Low-molecular-weight, unhindered derivatives.
ABTS
SET (Single Electron Transfer)
Applicable in both aqueous and organic solvents.
Does not reflect biological radical species.
Amphiphilic quinoline derivatives.
FRAP
SET (Reduction of Fe³⁺ to Fe²⁺)
Direct measure of reducing power.
Requires acidic pH (3.6), which may protonate quinoline nitrogens, altering their electronic state.
A robust assay must be a self-validating system. This means incorporating intrinsic controls that flag false positives (e.g., background absorbance) or false negatives (e.g., precipitation).
Optimized for Schiff bases of pyrazole-substituted quinolines[3].
Causality Note: Quinolines often have strong UV-Vis absorbance. You must include a "Sample Blank" to subtract the intrinsic absorbance of the quinoline at 517 nm, preventing underestimation of scavenging activity.
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in HPLC-grade methanol. Keep protected from light.
Sample Preparation: Dissolve the quinoline derivative in DMSO, then dilute in methanol to achieve concentrations ranging from 1 to 100 µM (ensure final DMSO concentration is <1%).
Optimized for highly lipophilic, bulky quinoline derivatives that fail DPPH[4].
Causality Note: This assay uses DCFH-DA, a probe that must be deacetylated by intracellular esterases. It proves not only that the quinoline is an antioxidant, but that it successfully penetrates the cell membrane and functions in a complex biological matrix[4].
Cell Seeding: Seed HepG2 cells at 6 × 10⁴ cells/well in a 96-well black plate with a clear bottom. Incubate for 24 hours at 37°C, 5% CO₂.
Treatment: Remove media. Wash with PBS. Add 100 µL of treatment media containing 25 µM DCFH-DA and the quinoline derivative (0.1 - 100 µM). Incubate for 1 hour.
Stress Induction: Remove treatment media, wash cells with PBS to remove extracellular compounds. Add 100 µL of 600 µM AAPH (a peroxyl radical generator) in HBSS.
Kinetic Measurement: Immediately read fluorescence (Excitation: 485 nm, Emission: 538 nm) every 5 minutes for 1 hour at 37°C.
Data Processing: Calculate the Area Under the Curve (AUC) for the kinetic reads.
CAA Unit = 1 - (∫AUC_Sample / ∫AUC_Control)
Cellular Antioxidant Activity (CAA) mechanism for evaluating quinoline derivatives.
Experimental Data Presentation & Interpretation
When publishing comparison data for novel quinolines, it is critical to present both cell-free and cell-based IC₅₀ values to highlight the structure-activity relationship (SAR). Below is a representative data structure demonstrating how different quinoline classes perform across assays:
Quinoline Class
DPPH IC₅₀ (µM)
ABTS IC₅₀ (µM)
CAA IC₅₀ (µM)
Mechanistic Interpretation
2-Pyrazole Quinolines
1.96
2.10
45.2
Excellent direct SET/HAT scavengers; moderate cellular uptake[3].
2-Phenyl-4H-triazole Quinolines
> 200 (Inactive)
> 200 (Inactive)
101.0
Sterically hindered in cell-free assays, but highly active in biological matrices[4].
Organoselenium Quinolines
> 500 (Inactive)
> 500 (Inactive)
N/A
Act via Thiol Peroxidase mimicry, not direct radical scavenging[5].
Excellent standard for both cell-free and cellular assays[4].
References
Antioxidant effect of quinoline derivatives containing or not selenium: Relationship with antinociceptive action
Source: SciELO
URL
Synthesis and Antioxidant Studies of Schiff Bases of 2-Pyrazole Substituted Quinoline Derivatives
Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences
URL
Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles
Source: Taylor & Francis
URL
Electrochemical Determination of Antioxidant Activity of New 4-Thiosubstituted Quinoline Derivatives with Potential Radioprotect
Source: Biointerface Research in Applied Chemistry
URL
Source: PubMed Central (PMC)
Antioxidant activity values of standard compounds determined by ORAC and FRAP methods
Source: ResearchGate
URL
A Comparative Guide to the Efficacy of Quinoline Derivatives and Amoxicillin
This guide provides an in-depth comparative analysis of two pivotal classes of antibacterial agents: quinoline derivatives and the beta-lactam antibiotic, amoxicillin. Designed for researchers, scientists, and drug devel...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth comparative analysis of two pivotal classes of antibacterial agents: quinoline derivatives and the beta-lactam antibiotic, amoxicillin. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, comparative in-vitro efficacy, and the critical landscape of antimicrobial resistance. By synthesizing experimental data and outlining standardized evaluation protocols, we aim to provide a comprehensive resource to inform future research and development in the fight against bacterial infections.
Introduction: Two Pillars of Antibacterial Therapy
The global challenge of antimicrobial resistance (AMR) necessitates a profound understanding of the tools in our therapeutic arsenal.[1][2] Amoxicillin, a stalwart of the β-lactam class, has been a first-line treatment for a multitude of bacterial infections for decades, prized for its efficacy and safety profile.[3] Concurrently, the quinoline scaffold has given rise to a powerful class of synthetic antibiotics, most notably the fluoroquinolones, which offer a broad spectrum of activity and a distinct mechanism of action.[2][4] This guide will dissect the functional differences between these two classes, providing the data-driven insights necessary for informed scientific application and innovation.
Fundamental Mechanisms of Action
The divergent antibacterial effects of amoxicillin and quinoline derivatives are rooted in their distinct molecular targets within the bacterial cell.
Amoxicillin: An Inhibitor of Cell Wall Synthesis
Amoxicillin exerts its bactericidal effect by disrupting the integrity of the bacterial cell wall.[5][6] As a β-lactam antibiotic, its structure mimics that of D-Ala-D-Ala, the terminal amino acid residues of the peptidoglycan precursors. This allows amoxicillin to bind to and inhibit Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[3][7] This inhibition prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis due to osmotic pressure.[3][6]
Caption: Primary mechanism of action for quinoline derivatives.
Comparative In Vitro Efficacy: A Data-Driven Overview
The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro potency of an antimicrobial agent. It represents the lowest concentration of a drug that prevents visible growth of a microorganism. [8][9]The table below summarizes representative MIC values for amoxicillin and various quinoline derivatives against common bacterial pathogens, providing a snapshot of their respective spectra of activity.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data (µg/mL)
Note: MIC values can exhibit significant variation based on the specific bacterial strain, the presence of resistance mechanisms, and the testing methodology employed.
[10]
The Challenge of Antimicrobial Resistance
The clinical utility of both antibiotic classes is threatened by the evolution of bacterial resistance. The mechanisms underpinning this resistance are as distinct as their mechanisms of action.
Amoxicillin Resistance
β-Lactamase Production: The most prevalent mechanism of resistance is the bacterial production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. [3][11]To counter this, amoxicillin is often co-formulated with a β-lactamase inhibitor, such as clavulanic acid.
[3][12]2. Target Modification: Alterations in the structure of PBPs can reduce the binding affinity of amoxicillin, thereby diminishing its inhibitory effect.
[11][13]3. Reduced Permeability: In Gram-negative bacteria, changes in outer membrane porins can restrict amoxicillin's entry into the cell.
[11]
Quinoline Derivative Resistance
Target Modification: The primary resistance mechanism involves mutations in the genes encoding DNA gyrase (gyrA) and topoisomerase IV (parC). These mutations occur in a specific region known as the Quinolone-Resistance Determining Region (QRDR) and prevent effective drug binding.
[2][14]2. Reduced Accumulation: Bacteria can actively pump quinolones out of the cell using efflux pumps. Downregulation of porin channels in the outer membrane of Gram-negative bacteria can also limit drug uptake.
[14]3. Plasmid-Mediated Resistance: Resistance can also be acquired horizontally via plasmids carrying genes (e.g., qnr genes) that protect the bacterial cell from the lethal effects of quinolones.
[14]
Caption: Key resistance mechanisms against Amoxicillin and Quinolines.
Accurate and reproducible data are the bedrock of antimicrobial research. The broth microdilution method is a standardized, quantitative technique for determining the MIC of an antimicrobial agent.
[9][10]
Protocol: Broth Microdilution for MIC Determination
Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a specific bacterial strain.
1. Preparation of Materials:
Test Compound: Prepare a stock solution of the quinoline derivative or amoxicillin in a suitable solvent (e.g., DMSO) at a known high concentration.
[9]* Growth Medium: Use a cation-adjusted Mueller-Hinton Broth (MHB) for most non-fastidious bacteria.
Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). [8]Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Microtiter Plate: Use a sterile 96-well microtiter plate.
2. Experimental Procedure:
Serial Dilution: Add 100 µL of sterile MHB to all wells of the microtiter plate. Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well. This creates a gradient of antibiotic concentrations.
Controls: Include a positive control well (MHB with inoculum, no drug) to ensure bacterial growth and a negative control well (MHB only) to check for media sterility.
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 110 µL.
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
3. Data Interpretation:
Following incubation, visually inspect the plate for bacterial growth (indicated by turbidity).
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Caption: Workflow for the Broth Microdilution MIC Assay.
Conclusion and Future Directions
The comparison between quinoline derivatives and amoxicillin reveals two highly effective but fundamentally different classes of antibiotics. Amoxicillin's disruption of cell wall synthesis remains a powerful strategy, though it is significantly challenged by β-lactamase-producing bacteria. The development of β-lactamase inhibitor combinations has been a crucial countermeasure. Quinolone derivatives, with their distinct targeting of DNA topoisomerases, provide a critical alternative, offering a broad spectrum of activity that includes many pathogens resistant to other antibiotic classes. However, the rise of resistance through target site mutations and efflux mechanisms is a serious concern.
The choice between these agents is complex and must be guided by pathogen identification, local resistance patterns, and clinical context. For the research community, the path forward involves the strategic design of novel quinoline derivatives that can evade existing resistance mechanisms, potentially through hybrid molecules with dual mechanisms of action or by targeting non-topoisomerase pathways. [2]Continued surveillance and a deeper understanding of resistance evolution are paramount to preserving the efficacy of these invaluable therapeutic agents.
References
Amoxicillin/Clavulanic Acid: Mechanism of Action, Adverse Effects and Dosage.
Amoxicillin - Uses, Side Effects, Composition, Indic
Amoxicillin: Mechanism of action, Pharmacokinetics, and Therapeutic Implications in Bacterial Infections - PEXACY International Journal of Pharmaceutical Science.
Global Health: Antimicrobial Resistance: undefined: Amoxicillin - PDB-101.
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Personal protective equipment for handling 6-Chloroquinoline-3-carbonitrile
Advanced Laboratory Safety and Operational Protocol for 6-Chloroquinoline-3-carbonitrile As a Senior Application Scientist, I recognize that handling specialized building blocks like 6-Chloroquinoline-3-carbonitrile requ...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Laboratory Safety and Operational Protocol for 6-Chloroquinoline-3-carbonitrile
As a Senior Application Scientist, I recognize that handling specialized building blocks like 6-Chloroquinoline-3-carbonitrile requires moving beyond generic safety data sheets. This compound—featuring a lipophilic quinoline core, an electrophilic nitrile group, and a halogen substituent—presents unique physicochemical properties that dictate specific handling, personal protective equipment (PPE), and disposal strategies.
This guide provides a self-validating, field-proven operational framework designed to ensure absolute safety, maintain sample integrity, and build a culture of rigorous laboratory practice.
Hazard Profiling & Mechanistic Causality
Understanding the why behind a chemical's toxicity is the first step in effective risk mitigation. Based on the GHS classification for structurally similar halogenated quinoline nitriles, 6-Chloroquinoline-3-carbonitrile presents significant acute and chronic toxicity risks[1].
Acute Oral Toxicity (H301/H302): The lipophilic nature of the quinoline ring facilitates rapid gastrointestinal absorption, making ingestion highly hazardous[2].
Dermal and Ocular Irritation (H315/H319): The electrophilic carbon of the nitrile group and the halogenated aromatic system can interact with cellular nucleophiles (such as proteins in the skin and eyes), causing localized inflammation and tissue damage[2].
Respiratory Irritation (H335): As a crystalline powder, it poses a severe inhalation risk. Aerosolized micro-particles can bypass upper respiratory defenses, leading to irritation, dizziness, and potential central nervous system effects[3].
Environmental Toxicity (H411): Quinoline derivatives are highly toxic to aquatic life with long-lasting effects, necessitating strict containment to prevent drain or soil contamination[4].
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient. The lipophilic quinoline core allows the molecule to readily partition into the stratum corneum of the skin. Therefore, latex gloves offer inadequate barrier protection. The following table summarizes the mandatory, field-tested PPE specifications required for handling this compound.
Table 1: Quantitative PPE Specifications & Replacement Metrics
PPE Category
Specification / Material
Standard / Certification
Replacement Frequency & Rationale
Hand Protection
Nitrile (min 0.11 mm thickness). Note: Use Butyl rubber if handling with DMSO/DMF.
EN 374 / ASTM F739
Every 4 hours, or immediately upon contamination. Solvents like DMSO act as carriers, rapidly transporting the chemical across the dermal barrier.
Eye Protection
Tight-fitting chemical safety goggles.
ANSI Z87.1 / EN 166
Inspect daily. Standard safety glasses lack the orbital seal required to block aerosolized powder.
Body Protection
Flame-retardant lab coat (Tyvek suit for bulk handling >500g).
NFPA 2112 / EN 1149
Wash weekly or isolate immediately post-spill to prevent secondary exposure.
Respiratory
N95/P100 particulate respirator (half-mask).
NIOSH / EN 149 (FFP3)
Mandatory if handling outside a fume hood or during spill cleanup where ventilation is compromised.
Operational Workflow & Logical Relationships
The following logical relationship diagram outlines the critical path for handling 6-Chloroquinoline-3-carbonitrile, from pre-operation assessment to final disposal.
Caption: Operational workflow and emergency spill response logic for 6-Chloroquinoline-3-carbonitrile.
Step-by-Step Experimental Protocols
To ensure a self-validating system, every step must be verifiable by the operator. Do not rely on assumptions; verify environmental controls before opening the chemical container.
Protocol A: Safe Weighing and Transfer
Step 1: Environmental Validation. Verify the chemical fume hood face velocity is between 80-100 fpm using a digital anemometer. Do not rely solely on the hood's built-in monitor. Clear the workspace of incompatible materials (e.g., strong oxidizing agents).
Step 2: PPE Donning. Don the specified flame-retardant lab coat, safety goggles, and double nitrile gloves.
Step 3: Static Mitigation. 6-Chloroquinoline-3-carbonitrile powder can accumulate static charge, causing it to "jump" and aerosolize. Use an anti-static weighing boat and pass an ionizing bar over the balance area prior to transfer.
Step 4: Transfer Execution. Use a dedicated, clean stainless-steel spatula. Transfer the required mass slowly to minimize dust generation[3]. Cap the source bottle immediately after the desired mass is achieved.
Step 5: Micro-Decontamination. Wipe down the balance pan and surrounding area with a solvent-dampened lint-free cloth (e.g., 70% isopropanol) to capture any invisible micro-dust. Dispose of the wipe in the solid hazardous waste container.
Protocol B: Chemical Spill Response and Neutralization
Step 1: Assessment & Isolation. Evacuate non-essential personnel from the immediate area. If the spill is >50g or occurs outside a ventilated hood, the responder must upgrade to an N95/P100 respirator[5].
Step 2: Containment. Surround the powder spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or dry sand)[6]. Crucial Note: Do not use combustible materials like sawdust, as the nitrile compound may react under specific conditions.
Step 3: Collection. Carefully sweep the absorbent-chemical mixture using a non-sparking tool and a static-free dustpan. Avoid vigorous sweeping, which generates airborne particulates. Place the mixture into a sealable, compatible hazardous waste container.
Step 4: Surface Decontamination. Wash the spill area thoroughly with a mild detergent and water to break down the lipophilic residue, followed by a final wipe with an alcohol-soaked cloth[3].
Step 5: Waste Segregation. Label the container explicitly as "Halogenated Organic Solid Waste - Toxic." Never mix this with aqueous or non-halogenated waste streams, as it complicates incineration and violates environmental disposal regulations[5].
References
Title: Quinoline Handling and Safety Precautions
Source: Multichem
URL: [Link]